Technical Documentation Center

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine
  • CAS: 883545-59-3

Core Science & Biosynthesis

Foundational

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine chemical structure

An In-Depth Technical Guide to 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine: Synthesis, Characterization, and Therapeutic Potential This guide provides a comprehensive technical overview of the novel chemical entity, 4-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of the novel chemical entity, 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine. As this compound is not extensively described in current literature, this document serves as a forward-looking analysis based on established principles of medicinal chemistry and the well-documented properties of its constituent pharmacophores: the morpholine, thiazole, and phenylamine moieties. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the exploration of new heterocyclic compounds for therapeutic applications.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in a wide array of bioactive compounds, earning them the designation of "privileged structures." 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is a rationally designed molecule that incorporates three such pharmacophores:

  • The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, the thiazole core is a cornerstone of many clinically approved drugs and exhibits a vast spectrum of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][2][3] Its ability to act as a hydrogen bond acceptor and its rigid planar structure make it an excellent scaffold for interacting with biological targets.

  • The Morpholine Ring: This saturated heterocycle is frequently incorporated into drug candidates to enhance their physicochemical properties. The morpholine moiety is known to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, making it a valuable tool for optimizing lead compounds.[4][5]

  • The Phenylamine (Aniline) Moiety: This fundamental aromatic amine structure is a key building block in a multitude of pharmaceuticals, often serving as a crucial linker or a point of interaction with target proteins.

The strategic combination of these three moieties in 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine suggests a high potential for significant biological activity, particularly in the realms of oncology and infectious diseases. This guide will explore the putative chemical nature of this compound, propose a robust synthetic strategy, and outline its potential therapeutic applications based on the established activities of closely related analogs.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is defined by a central thiazole ring substituted at the 2-position with a morpholine ring (via its nitrogen atom) and at the 4-position with a 4-aminophenyl group.

Caption: Chemical structure of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.

Predicted Physicochemical Properties

While experimental data for this specific molecule is unavailable, its physicochemical properties can be predicted using computational models. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic behavior.

PropertyPredicted ValueMethod/Source
Molecular Formula C₁₃H₁₅N₃OS-
Molecular Weight 261.34 g/mol -
Topological Polar Surface Area (TPSA) 51.38 ŲChemScene[6]
LogP (Octanol-Water Partition Coefficient) 2.23ChemScene[6]
Hydrogen Bond Donors 1ChemScene[6]
Hydrogen Bond Acceptors 5ChemScene[6]
Rotatable Bonds 2ChemScene[6]

These predicted values suggest that the molecule adheres to Lipinski's rule of five, indicating good potential for oral bioavailability. The LogP value suggests a favorable balance between hydrophilicity and lipophilicity.

Proposed Synthesis and Characterization

A robust and versatile method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[1][7][8] This reaction involves the condensation of an α-haloketone with a thiourea derivative. A plausible synthetic route for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is outlined below.

G cluster_0 Precursor Synthesis cluster_1 Hantzsch Thiazole Synthesis cluster_2 Purification & Characterization 4-Aminoacetophenone 4-Aminoacetophenone 2-Chloro-4'-aminoacetophenone 2-Chloro-4'-aminoacetophenone 4-Aminoacetophenone->2-Chloro-4'-aminoacetophenone Chlorination Condensation & Cyclization Condensation & Cyclization 2-Chloro-4'-aminoacetophenone->Condensation & Cyclization Reactant 1 Morpholine Morpholine N-Morpholinylthiourea N-Morpholinylthiourea Morpholine->N-Morpholinylthiourea Reaction with Thiophosgene N-Morpholinylthiourea->Condensation & Cyclization Reactant 2 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Condensation & Cyclization->4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Product Purification\n(Crystallization/Chromatography) Purification (Crystallization/Chromatography) 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine->Purification\n(Crystallization/Chromatography) Spectroscopic Analysis\n(NMR, MS, IR) Spectroscopic Analysis (NMR, MS, IR) Purification\n(Crystallization/Chromatography)->Spectroscopic Analysis\n(NMR, MS, IR)

Caption: Proposed workflow for the synthesis and characterization of the target compound.

The synthesis involves two key precursors: 2-Chloro-4'-aminoacetophenone and N-Morpholinylthiourea .

  • Synthesis of 2-Chloro-4'-aminoacetophenone: This can be achieved by the chlorination of 4-aminoacetophenone. Alternatively, a multi-step synthesis starting from 4-chloroacetophenone, involving nitration followed by reduction of the nitro group, can be employed.[9]

  • Synthesis of N-Morpholinylthiourea: This precursor can be prepared by reacting morpholine with thiophosgene or a related thiocarbonyl transfer reagent.

The core of the synthesis is the Hantzsch condensation , where these two precursors are reacted, typically in a solvent like ethanol, to form the thiazole ring. The reaction proceeds via nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the chloroacetophenone, followed by intramolecular cyclization and dehydration.[7][10]

Predicted Spectroscopic Data

Based on the analysis of similar structures reported in the literature, the following spectroscopic characteristics are anticipated for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.

TechniqueExpected Observations
¹H NMR - Aromatic protons of the phenyl ring (likely two doublets in the 6.5-7.8 ppm range). - A singlet for the thiazole C5-H (around 7.0 ppm). - Triplets for the morpholine protons adjacent to oxygen and nitrogen (in the 3.5-3.8 ppm and 2.8-3.2 ppm ranges, respectively). - A broad singlet for the NH₂ protons.
¹³C NMR - Signals for the aromatic carbons (110-150 ppm). - Characteristic signals for the thiazole ring carbons (C2, C4, C5). - Signals for the morpholine carbons (around 45-50 ppm for N-CH₂ and 65-70 ppm for O-CH₂).
FT-IR (cm⁻¹) - N-H stretching of the primary amine (3300-3500 cm⁻¹). - C-H stretching of aromatic and aliphatic groups (2800-3100 cm⁻¹). - C=N and C=C stretching of the thiazole and phenyl rings (1500-1650 cm⁻¹). - C-O-C stretching of the morpholine ring (around 1115 cm⁻¹).
Mass Spec (ESI-MS) - A prominent [M+H]⁺ ion corresponding to the molecular weight (m/z ≈ 262.09).

Potential Biological Activity and Mechanism of Action

The convergence of the thiazole, morpholine, and phenylamine moieties strongly suggests potential for significant biological activity, particularly as an anticancer or antifungal agent.

Anticancer Potential

Numerous studies have demonstrated the potent cytotoxic effects of 2,4-disubstituted thiazole derivatives against a variety of human cancer cell lines.[3][11][12][13] For instance, derivatives with similar structural features have shown activity against breast (MCF-7), liver (HepG2), and ovarian (OVCAR-4) cancer cells.[3][13] The morpholine ring often enhances the potency and pharmacokinetic properties of these anticancer agents.[4]

A plausible mechanism of action for such compounds is the inhibition of protein kinases. Many kinase inhibitors incorporate a heterocyclic core that binds to the ATP-binding pocket of the enzyme, and the morpholine group can form crucial hydrogen bonds within this pocket, enhancing binding affinity.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., RAS-RAF-MEK-ERK)->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation, Survival, Angiogenesis Drives Target Compound 4-(2-Morpholinyl-thiazol-4-yl)- phenylamine Target Compound->Receptor Tyrosine Kinase (RTK) Inhibits ATP Binding

Caption: Potential mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.

Antifungal Potential

Thiazole derivatives are also well-established as potent antifungal agents.[14][15][16][17] They have shown efficacy against various pathogenic fungi, including Candida albicans. The mechanism of action can involve the inhibition of essential fungal enzymes, such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. The lipophilicity and structural features of the target compound make it a promising candidate for further investigation in this area.

Experimental Protocols

The following protocols provide a framework for the synthesis and preliminary biological evaluation of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.

Protocol 1: Synthesis via Hantzsch Condensation

Objective: To synthesize 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.

Materials:

  • 2-Chloro-4'-aminoacetophenone (1.0 eq)

  • N-Morpholinylthiourea (1.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stirring hotplate

  • Sodium bicarbonate (aqueous solution)

  • Filtration apparatus

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a round-bottom flask, add 2-Chloro-4'-aminoacetophenone (1.0 eq) and N-Morpholinylthiourea (1.1 eq).

  • Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.1 M.

  • Heat the mixture to reflux with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the ethanol.

  • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the cytotoxic effect of the synthesized compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • MCF-7 cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • Synthesized compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well plate reader (570 nm)

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized compound in the culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

  • After 24 hours, replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine represents a promising, yet unexplored, chemical entity with significant potential in drug discovery. Its rational design, combining three privileged pharmacophores, suggests a high likelihood of potent biological activity, particularly in oncology and mycology. The proposed synthetic route via the Hantzsch reaction is robust and allows for the potential generation of a library of related analogs for structure-activity relationship (SAR) studies.

Future research should focus on the successful synthesis and characterization of this compound, followed by a comprehensive biological evaluation. This should include screening against a broad panel of cancer cell lines and pathogenic fungal strains. Elucidation of its mechanism of action, potentially through kinase profiling or enzyme inhibition assays, will be crucial for its further development as a therapeutic lead.

References

Sources

Exploratory

Targeting Kinase Frontiers: Morpholinothiazole Phenylamine Derivatives in Precision Oncology

Executive Summary The search for high-affinity, selective kinase inhibitors remains a cornerstone of modern oncology and antimicrobial research. Among the privileged scaffolds emerging in this domain, morpholinothiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for high-affinity, selective kinase inhibitors remains a cornerstone of modern oncology and antimicrobial research. Among the privileged scaffolds emerging in this domain, morpholinothiazole phenylamine derivatives represent a synergistic convergence of structural utility. This class of compounds integrates the pharmacokinetic-enhancing properties of the morpholine ring, the bioisosteric versatility of the thiazole core, and the hydrogen-bonding capacity of the phenylamine (aniline) moiety.

This technical guide dissects the medicinal chemistry, synthetic pathways, and pharmacological mechanisms of these derivatives.[1] It moves beyond basic descriptions to analyze the causality of design choices—why specific substitutions drive potency against targets like PI3K , EGFR , and Mnk2 —and provides self-validating protocols for their synthesis and evaluation.

Part 1: Chemical Architecture & Pharmacophore Analysis[1]

The efficacy of morpholinothiazole phenylamine derivatives stems from a tripartite pharmacophore model. Each component addresses a specific bottleneck in drug developability:

The Morpholine "Solubility Anchor"
  • Function: Enhances water solubility and metabolic stability.

  • Mechanism: The ether oxygen acts as a weak hydrogen bond acceptor, while the saturated ring disrupts planar stacking, improving dissolution rates. In kinase inhibitors, the morpholine oxygen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3K

    
    ).
    
The Thiazole "Bioactive Linker"
  • Function: Acts as a rigid scaffold orienting the side chains.

  • Mechanism: The thiazole ring is aromatic and electron-rich. It participates in

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) within the receptor binding site. It serves as a bioisostere for pyridine or benzene but with distinct electronic properties that modulate acidity/basicity of attached amines.
    
The Phenylamine "Specificity Determinant"
  • Function: Provides the primary vectors for hydrogen bonding and hydrophobic fit.

  • Mechanism: The NH group acts as a hydrogen bond donor. Substituents on the phenyl ring (e.g., -F, -Cl, -OMe) are tuned to fill hydrophobic pockets (selectivity filters) adjacent to the ATP binding site, distinguishing between homologous kinases (e.g., EGFR vs. HER2).

Table 1: Structure-Activity Relationship (SAR) Matrix
Structural DomainModificationEffect on Potency/PKMechanistic Rationale
Morpholine Ring C2/C6-DimethylationIncreased LipophilicitySteric hindrance reduces metabolic oxidation; improves blood-brain barrier penetration.
Thiazole C4 Phenyl substitutionHigh PotencyEstablishes

stacking with the kinase "gatekeeper" residue.
Phenylamine para-FluoroMetabolic BlockadePrevents P450-mediated oxidation at the para-position; increases half-life (

).
Linker (C2) Hydrazone/ImineConformational FlexAllows the molecule to adopt a "U-shape" conformation required for Type II kinase inhibition.

Part 2: Mechanistic Pathways (PI3K/Akt/mTOR Axis)

Morpholinothiazole phenylamines frequently function as ATP-competitive inhibitors. A primary target is the PI3K/Akt/mTOR pathway, which is hyperactivated in over 50% of solid tumors.

Diagram 1: Mechanism of Action - Kinase Inhibition

The following diagram illustrates the signal transduction blockade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (EGFR/HER2) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Recruits to Membrane PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates mTOR mTORC1 AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Drives Growth Drug Morpholinothiazole Derivative Drug->PI3K ATP Competition Drug->mTOR Dual Inhibition (Optional)

Caption: Morpholinothiazole derivatives competitively inhibit PI3K, preventing PIP3 generation and downstream Akt/mTOR signaling, ultimately restoring apoptotic pathways.

Part 3: Strategic Synthesis (The Hantzsch Protocol)

The most robust method for constructing this scaffold is the Hantzsch Thiazole Synthesis . This protocol is favored for its regioselectivity and high yields.

Diagram 2: Synthetic Workflow

Step-by-step logic flow for the synthesis of 4-phenyl-2-morpholinothiazole derivatives.

Synthesis_Flow Morpholine Morpholine Thiourea Intermediate 1: N-Phenylmorpholine-4-carbothioamide Morpholine->Thiourea + Phenyl Isothiocyanate Reflux Isothiocyanate Phenyl Isothiocyanate Isothiocyanate->Thiourea Cyclization Hantzsch Cyclization (Reflux/EtOH) Thiourea->Cyclization AlphaHalo 2-Bromoacetophenone (Substituted) AlphaHalo->Cyclization + Intermediate 1 FinalProduct Final Product: 4-Phenyl-2-morpholinothiazole Cyclization->FinalProduct - HBr, - H2O

Caption: The convergent synthesis utilizes a thiourea intermediate reacting with an alpha-haloketone to close the thiazole ring.

Detailed Experimental Protocol

Objective: Synthesis of 4-(4-fluorophenyl)-2-morpholinothiazole (Representative Lead).

Reagents:

  • Morpholine (10 mmol)

  • 4-Fluorophenyl isothiocyanate (10 mmol)

  • 2-Bromo-4'-fluoroacetophenone (10 mmol)

  • Ethanol (Absolute)

  • Triethylamine (Et3N)[2]

Step 1: Formation of the Thiourea Intermediate

  • Dissolve 10 mmol of 4-fluorophenyl isothiocyanate in 20 mL of ethanol.

  • Add 10 mmol of morpholine dropwise at 0°C.

  • Stir at room temperature for 2 hours. A white precipitate (thiourea) will form.

  • Validation: TLC (Hexane:Ethyl Acetate 3:1). The spot for isothiocyanate should disappear.

  • Filter the solid, wash with cold ethanol, and dry.

Step 2: Hantzsch Cyclization

  • Dissolve the thiourea intermediate (from Step 1) in 30 mL of ethanol.

  • Add 10 mmol of 2-bromo-4'-fluoroacetophenone.

  • Reflux the mixture for 4–6 hours.

    • Note: If the reaction is slow, add catalytic Et3N to neutralize the HBr byproduct, driving the equilibrium forward.

  • Monitoring: Monitor by TLC. A new fluorescent spot (thiazole) will appear.

  • Cool to room temperature. The hydrobromide salt of the product may precipitate.

  • Neutralize with 10% NaHCO3 solution to release the free base.

  • Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Part 4: Biological Evaluation Protocols

In Vitro Cytotoxicity Assay (SRB Protocol)

Why SRB over MTT? The Sulforhodamine B (SRB) assay is preferred for high-throughput screening of these derivatives because it measures total protein mass, which is more stable and less prone to metabolic interference than the mitochondrial activity measured by MTT [1].

Protocol:

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.01 – 100

    
    M). Ensure final DMSO < 0.1%.
    
  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash with water, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 30 min.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base.

  • Measurement: Read absorbance at 510 nm.

  • Calculation:

    
     is calculated using non-linear regression (Sigmoidal Dose-Response).
    
Kinase Inhibition Assay (FRET-based)

To confirm the mechanism (e.g., PI3K inhibition), use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • Mix: Recombinant PI3K enzyme + PIP2 substrate + ATP + Test Compound in kinase buffer.

  • Reaction: Incubate for 60 min at RT.

  • Detection: Add biotinylated-PIP3 specific antibody labeled with Europium (Donor) and a Streptavidin-Allophycocyanin (Acceptor).

  • Readout: If PI3K is active, PIP3 is produced, binding the antibody. FRET signal decreases (competitive displacement) or increases depending on specific kit architecture.

  • Control: Staurosporine (non-specific kinase inhibitor) as positive control.

Part 5: Future Outlook & Lead Optimization

The morpholinothiazole phenylamine scaffold is currently evolving toward PROTACs (Proteolysis Targeting Chimeras) . By attaching an E3 ligase ligand (e.g., Thalidomide) to the phenylamine tail via a PEG linker, researchers can degrade the target kinase rather than merely inhibiting it. This overcomes resistance mechanisms arising from point mutations in the ATP binding pocket.

Key Optimization Strategies:

  • Rigidification: Fusing the thiazole with the phenyl ring (Benzothiazole) to lock conformation.

  • Linker Tuning: Varying the alkyl chain length between morpholine and thiazole to probe the "ribose pocket" of the kinase.

References

  • Assiri, M. A., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry. Link

  • Lv, Z., et al. (2022). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Results in Chemistry. Link

  • Nagaraj, H. M., et al. (2012). Structure-based optimization of morpholino-triazines as PI3K and mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Chimenti, F., et al. (2015). Discovery of 6-phenylimidazo[2,1-b]thiazole derivatives as a new type of FLT3 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Altintop, M. D., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Molecules. Link

  • Jeon, M. K., et al. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one Derivatives as Potent Mnk2 Inhibitors. ChemMedChem. Link

Sources

Foundational

Rational Design and Structure-Activity Relationship (SAR) of 2-Morpholinothiazole Derivatives: A Technical Whitepaper

Executive Summary The development of isoform-selective Phosphoinositide 3-kinase (PI3K) inhibitors remains a critical frontier in targeted oncology. While pan-PI3K inhibitors like LY294002 and ZSTK474 established the bas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of isoform-selective Phosphoinositide 3-kinase (PI3K) inhibitors remains a critical frontier in targeted oncology. While pan-PI3K inhibitors like LY294002 and ZSTK474 established the baseline for kinase suppression, their lack of selectivity often leads to dose-limiting toxicities. Recent fragment-based scaffold replacement strategies have identified the 2-morpholinothiazole chemotype as a privileged scaffold for achieving profound selectivity toward the PI3Kβ isoform.

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic rationale, SAR architecture, and self-validating experimental protocols required to develop and profile 2-morpholinothiazole derivatives. This guide serves as an authoritative blueprint for drug development professionals engineering next-generation targeted therapeutics for PTEN-deficient malignancies.

Mechanistic Rationale: The Synthetic Lethality of PI3Kβ in PTEN-Deficient Tumors

To understand the SAR of 2-morpholinothiazole derivatives, we must first establish the target biology. The PI3K/AKT/mTOR signaling cascade is a master regulator of cell survival. In healthy cells, the tumor suppressor PTEN dephosphorylates PIP3 back to PIP2, acting as a critical brake on the pathway. However, in PTEN-deficient tumors (frequently observed in prostate, breast, and glioblastoma cancers), this brake is lost.

Compelling molecular biology studies have demonstrated that PTEN-deficient tumors become highly dependent specifically on the PI3Kβ isoform for survival and proliferation. Consequently, selectively inhibiting PI3Kβ induces synthetic lethality in these cancer cells while sparing healthy tissues that rely on PI3Kα for basal insulin signaling 1.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ (Target) RTK->PI3Kb Activates PIP3 PIP3 PI3Kb->PIP3 Phosphorylates PIP2 PTEN PTEN (Deficient in Tumors) PTEN->PIP3 Dephosphorylates (Lost) PIP2 PIP2 PIP2->PIP3 AKT AKT / pAKT PIP3->AKT Recruits & Activates Survival Tumor Cell Survival & Proliferation AKT->Survival Drives

PI3Kβ signaling cascade highlighting PTEN-deficiency driven tumor survival.

SAR Architecture of the 2-Morpholinothiazole Scaffold

Achieving selectivity within the Class IA PI3K family is notoriously difficult due to the high sequence homology within the ATP-binding pocket. The 2,4,5-trisubstituted thiazole acts as a rigid, privileged spacer that precisely vectors functional groups into distinct sub-pockets of the kinase 2.

The Hinge-Binding Domain (C2 Position)

The morpholine ring at the C2 position of the thiazole core is non-negotiable. Oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the backbone amide of Val854 (in PI3Kβ) within the hinge region. This mimics the binding mode of the adenine ring of ATP.

The Selectivity Vector (C4 Position)

Modifications at the C4 position drive isoform selectivity. For instance, the incorporation of bulky, rigid groups such as a 4-(2-(indolin-1-yl)-2-oxoethyl) moiety forces the molecule into a non-planar conformation. This specific geometry exploits the subtle topological differences in the PI3Kβ affinity pocket, interacting favorably with residues like Lys805 and Asp813 3.

The Solvent Channel Vector (C5 Position)

Substitutions at the C5 position (e.g., carboxylic acids or amides) are directed toward the solvent-exposed region. While these groups contribute less to raw binding affinity, they are critical for tuning the physicochemical properties (solubility, permeability) and optimizing the pharmacokinetic (PK) profile.

SAR_Logic Morpholine Morpholine Ring Hinge Binder (Val854) Thiazole Thiazole Core Rigid Spacer Morpholine->Thiazole C4_Sub C4: Indoline-amide PI3Kβ Selectivity Pocket Thiazole->C4_Sub C5_Sub C5: Carboxylic Acid/Amide Solvent Channel Thiazole->C5_Sub

Pharmacophore model of 2-morpholinothiazole derivatives for PI3Kβ selectivity.

Quantitative Pharmacological Profiling

The success of the 2-morpholinothiazole scaffold is best illustrated by its biochemical profile. By optimizing the C4 and C5 vectors, researchers have generated compounds (exemplified by "Compound 14" in literature) that exhibit profound PI3Kβ selectivity over α, δ, and γ isoforms, translating directly to cellular efficacy (pAKT suppression) 1.

Table 1: In Vitro Kinase Selectivity and Cellular Efficacy
Compound / InhibitorPI3Kβ IC₅₀ (nM)PI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)Cellular pAKT IC₅₀ (nM)
Optimized 2-Morpholinothiazole (Cmpd 14) 10 395634350140
LY294002 (Pan-PI3K Reference)~500~500~500~500>1000
ZSTK474 (Pan-PI3K Reference)16164.649~20

Data demonstrates that the 2-morpholinothiazole derivative achieves a ~40-fold selectivity window for PI3Kβ over PI3Kα, mitigating the risk of insulin-signaling disruption.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of these derivatives must follow a strict, self-validating workflow. The following protocols detail the causality behind each methodological choice.

Workflow Syn Fragment-Based Scaffold Replacement Bio Biochemical Profiling (AlphaScreen PI3K) Syn->Bio Cell Cellular Assay (pAKT Suppression) Bio->Cell InVivo In Vivo Xenograft (Efficacy & PK/PD) Cell->InVivo

Self-validating drug discovery workflow for PI3Kβ inhibitors.

Protocol A: Synthesis of the 2-Morpholinothiazole Core

Causality: The Hantzsch thiazole synthesis is utilized because it allows for the modular assembly of the rigid thiazole core directly from readily available morpholine-thiourea precursors, enabling rapid parallel library generation.

  • Reagent Preparation: Dissolve 4-morpholinecarbothioamide (1.0 eq) in anhydrous ethanol.

  • Cyclization: Add the appropriate α-haloketone (e.g., ethyl 4-chloroacetoacetate) (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux (80°C) for 4–6 hours under a nitrogen atmosphere. Monitor completion via TLC/LC-MS.

  • Isolation: Cool to room temperature, neutralize with saturated aqueous NaHCO₃, and extract with ethyl acetate.

  • Purification: Purify the crude 2-morpholinothiazole intermediate via flash column chromatography (silica gel, Hexane/EtOAc gradient).

Protocol B: Biochemical Profiling via AlphaScreen Assay

Causality: AlphaScreen is chosen over traditional radiometric assays (³²P-ATP) because it is a safer, non-radioactive, homogeneous proximity assay that provides high-throughput quantification of PIP3 generation.

  • Kinase Reaction: Incubate recombinant human PI3Kβ (10 ng/well) with serial dilutions of the 2-morpholinothiazole derivative in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).

  • Substrate Addition: Add 10 μM ATP and 10 μM PIP2 substrate. Incubate for 1 hour at room temperature.

  • Detection: Add the AlphaScreen detection mixture containing biotinylated PIP3, GST-tagged GRP1 pleckstrin homology (PH) domain, streptavidin-donor beads, and anti-GST acceptor beads.

  • Readout: Incubate in the dark for 2 hours. Measure the luminescent signal using a multi-label plate reader. Note: Decreased luminescence correlates with kinase inhibition, as the inhibitor prevents the formation of PIP3, disrupting the proximity of the donor/acceptor beads.

Protocol C: Cellular Target Engagement (pAKT Suppression)

Causality: Measuring the phosphorylation of AKT at Ser473 is the most reliable proxy for cellular PI3Kβ activity, as AKT is the direct downstream effector recruited by PIP3.

  • Cell Culture: Seed PTEN-deficient cells (e.g., MDA-MB-468 breast cancer cells or U87MG glioblastoma cells) in 6-well plates and grow to 80% confluency.

  • Compound Treatment: Starve cells in serum-free media for 4 hours, then treat with varying concentrations of the inhibitor (1 nM to 10 μM) for 2 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve 20 μg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against pAKT (Ser473) and total AKT.

  • Validation: Normalize pAKT band intensity against total AKT using densitometry to calculate the cellular IC₅₀.

References

  • Advances in the Development of Class I Phosphoinositide 3-Kinase (PI3K) Inhibitors.Current Topics in Medicinal Chemistry / Al-Zaytoonah University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmgGli0Uk-In8un5fEfaaUcT0o1XKt4csPYp8mOP0WB32uNHKJxnhfwj0yN-xdwWKYZOILgN2gZap0OQTtFkzh5l1LdEX4AgVCGpy5qWVqSNAqKHET1VbRScQ3StkwmdXr9K4yALbK9pqmb2qE559ugmMZw_RCr1YA2vWhWoJoq_lLq8CF8Qudyfc=]
  • 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement.Current Topics in Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTaGq2o--9wPRtWw8q3A4pJSyKrwmjdSB6HvWoQgBZeGBC-TvSLuAq_ZkjNcyW_xCAYKwdkWnM3fJuYs4qSzTQrZSGmaQUedeqKoyHodWb3zYu7uVoGeXMuB0V35BtkIe9HUibBoE=]
  • Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors.ACS Medicinal Chemistry Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG34KFayUodgAxX07RgiXFAxNOz2siw4TAMt46Kt3OgI4fRYAXKCWT0iRa7RCW2UT7EAx104LYk9vjt27aZwFImP0Eu9ckPkjje61-2CzQziOspTNp-MDfHWJ4FgfmzWSXzF4zKHT1vG_LOc9xhnLxCFOFmPAqhjsNHO7a0NyokLJMHp_MgW-mOdunzEd3JyLiGB8_uyW6GAwUNl6tzWB02p3Qrl3ueAjEu6KsxxFhH9YfMz3Xipv58sTEuDnFZZRQdIdHRON5-ikW6sMhyso835fRfB2KVc9g=]

Sources

Exploratory

A Comprehensive Review of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Analogs as Kinase Inhibitors in Oncology

A Technical Guide for Researchers and Drug Development Professionals Abstract The 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, le...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, leading to the development of clinical candidates for the treatment of cancer. This in-depth technical guide provides a comprehensive literature review of the synthesis, structure-activity relationships (SAR), and preclinical development of this class of compounds. We will explore the key biological targets, primarily focusing on Aurora kinases and the PI3K/Akt/mTOR signaling pathway, and detail the rationale behind the design of these inhibitors. This guide will also provide exemplary synthetic protocols, detailed SAR analysis, and a discussion of the preclinical data that highlight the therapeutic potential and challenges associated with these promising anticancer agents.

Introduction: The Rise of a Privileged Kinase Inhibitor Scaffold

The quest for selective and potent kinase inhibitors remains a cornerstone of modern oncology drug discovery. Kinases, a large family of enzymes that catalyze the phosphorylation of proteins, play pivotal roles in regulating cellular processes such as proliferation, survival, and differentiation. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets.

The 2,4-disubstituted thiazole motif is a versatile and highly effective scaffold in medicinal chemistry, known for its ability to engage in key interactions within the ATP-binding pocket of various kinases. When combined with a morpholine-substituted phenylamine, it forms the 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine core, a structure that has demonstrated significant promise in the development of inhibitors targeting critical cancer-related kinases. The morpholine group, in particular, is often employed to improve aqueous solubility and pharmacokinetic properties of drug candidates.

This guide will delve into the scientific literature surrounding this promising scaffold, with a particular focus on its application in the development of inhibitors for Aurora kinases and the PI3K/Akt/mTOR pathway, two signaling cascades frequently implicated in tumorigenesis and cancer progression.

Synthetic Strategies: Building the Core and its Analogs

The synthesis of 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine analogs generally follows a convergent strategy, with the key step being the formation of the thiazole ring. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

General Synthetic Protocol

A representative synthetic route to the 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine core is outlined below:

Step 1: Synthesis of the α-haloketone intermediate

The synthesis typically begins with the Friedel-Crafts acylation of a suitable aromatic precursor, followed by α-halogenation. For the parent phenylamine scaffold, this would involve the bromination of 4-aminoacetophenone.

Step 2: Synthesis of the thioamide

The morpholine-containing thioamide can be prepared from morpholine and a suitable thiocarbonyl transfer reagent.

Step 3: Hantzsch Thiazole Synthesis

The α-haloketone and the thioamide are then condensed, typically in a solvent such as ethanol, to form the 2,4-disubstituted thiazole ring.

Step 4: Derivatization

Further modifications to the phenylamine or other positions of the scaffold can be carried out to explore the structure-activity relationship.

Synthetic_Scheme A 4-Aminoacetophenone B α-Bromo-4-aminoacetophenone A->B Br2, HBr/AcOH E 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine B->E Condensation (Hantzsch Synthesis) C Morpholine D Morpholine-4-carbothioamide C->D Thiophosgene or equivalent D->E

Caption: General synthetic scheme for 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine.

Targeting Aurora Kinases: A Case Study of CYC116

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. A prominent example of a 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine analog targeting these kinases is CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine).[1][2][3]

CYC116 is a potent inhibitor of Aurora A and Aurora B kinases with Ki values of 8.0 and 9.2 nM, respectively.[1] It has been shown to induce mitotic failure and apoptosis in various cancer cell lines and has entered Phase I clinical trials for the treatment of advanced solid tumors.[1][4][5]

Structure-Activity Relationship (SAR) of Aurora Kinase Inhibitors

The development of CYC116 and related analogs has provided valuable insights into the SAR of this scaffold as Aurora kinase inhibitors. Key findings include:

  • The 4-morpholinophenylamino moiety: This group is crucial for potent Aurora kinase inhibition and often forms key hydrogen bonds within the ATP-binding site. Substituents on the aniline para-position have been shown to correlate with the potency and selectivity of Aurora kinase inhibition.[1]

  • The 2-aminothiazole group: The amino group at the 2-position of the thiazole ring is a common feature in many kinase inhibitors and can act as a hydrogen bond donor.

  • The pyrimidine ring: This serves as a central scaffold, linking the key pharmacophoric elements.

Compound Modification Aurora A Ki (nM) Aurora B Ki (nM) Reference
CYC116 4-morpholinophenylamino at C2 of pyrimidine8.09.2[1]
Analog 1Unsubstituted phenylamino>1000>1000[1]
Analog 24-methoxyphenylamino5065[1]
Preclinical and In Vivo Activity of CYC116

Preclinical studies have demonstrated that CYC116 is an orally bioavailable compound with significant anticancer activity.[1] In xenograft models, oral administration of CYC116 resulted in tumor growth delays.[3] The anticancer effects of CYC116 are attributed to its ability to inhibit Aurora kinases, leading to cell cycle arrest, polyploidy, and ultimately, apoptosis.[1] Interestingly, CYC116 has also been shown to inhibit other kinases, including VEGFR2, which may contribute to its anti-angiogenic effects.[2]

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is one of the most common events in human cancer, making it a highly sought-after target for drug development. The 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine scaffold has also been explored for the development of PI3K and mTOR inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Growth Cell Growth, Proliferation, Survival mTORC1->Growth mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor 4-(2-Morpholin-4-yl-thiazol-4-yl)- phenylamine Analogs Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of the title compounds.

SAR of PI3K/mTOR Inhibitors

While specific SAR data for the exact 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine scaffold as PI3K/mTOR inhibitors is less abundant in the public domain compared to Aurora kinase inhibitors, general principles can be extrapolated from related series of 2,4-disubstituted thiazoles and morpholine-containing kinase inhibitors.

  • Morpholine Moiety: The morpholine ring is a common feature in many PI3K inhibitors, where the oxygen atom often acts as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase domain.

  • Phenylamine Linker: The nature and substitution pattern of the phenylamine linker can significantly impact potency and selectivity across the different PI3K isoforms (α, β, γ, δ).

  • Thiazole Core: The thiazole ring serves as a rigid scaffold to correctly orient the key interacting moieties within the ATP-binding site.

Experimental Protocols

General Procedure for the Synthesis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Analogs

Materials:

  • Substituted 2-bromo-1-phenylethanone

  • Morpholine-4-carbothioamide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of the substituted 2-bromo-1-phenylethanone (1.0 eq) in ethanol, add morpholine-4-carbothioamide (1.1 eq).

  • The reaction mixture is heated to reflux for 4-6 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine analog.

In Vitro Kinase Inhibition Assay (General Protocol)

Principle:

The inhibitory activity of the synthesized compounds against target kinases (e.g., Aurora A, PI3Kα) is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Procedure:

  • Kinase, substrate peptide, and ATP are incubated in a buffer solution.

  • The test compound is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based detection method.

  • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Future Directions and Challenges

The 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine scaffold has proven to be a fruitful starting point for the development of potent kinase inhibitors. The clinical progression of CYC116 validates the therapeutic potential of this chemical class. However, several challenges and opportunities remain:

  • Selectivity: As with many kinase inhibitors, achieving high selectivity for the target kinase over other kinases in the human kinome is a significant challenge. Off-target effects can lead to unwanted side effects. Future design efforts should focus on exploiting subtle differences in the ATP-binding sites of different kinases to enhance selectivity.

  • Resistance: The emergence of drug resistance is a common problem in targeted cancer therapy. Understanding the potential mechanisms of resistance to this class of inhibitors is crucial for developing strategies to overcome it, such as combination therapies.

  • Exploration of New Targets: While Aurora kinases and PI3K/mTOR are the primary targets explored to date, the versatility of the 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine scaffold suggests that it could be adapted to inhibit other therapeutically relevant kinases.

Conclusion

The 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine core has established itself as a valuable scaffold in the design of kinase inhibitors for oncology. The successful development of the Aurora kinase inhibitor CYC116 from this class highlights its potential to yield clinically relevant drug candidates. The adaptability of this scaffold for targeting other key cancer-related kinases, such as those in the PI3K/Akt/mTOR pathway, suggests that further exploration of its chemical space is warranted. This technical guide has provided a comprehensive overview of the current literature, from synthesis to preclinical evaluation, and aims to serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.

References

Sources

Protocols & Analytical Methods

Method

Precision Protocols for Hantzsch Thiazole Synthesis of Morpholine Pharmacophores

Executive Summary The integration of morpholine moieties into thiazole scaffolds represents a high-value strategy in medicinal chemistry.[1] The morpholine ring improves pharmacokinetic profiles by enhancing aqueous solu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of morpholine moieties into thiazole scaffolds represents a high-value strategy in medicinal chemistry.[1] The morpholine ring improves pharmacokinetic profiles by enhancing aqueous solubility and metabolic stability, while the thiazole core serves as a privileged pharmacophore found in drugs like Dasatinib and Dabrafenib.

This guide details the Hantzsch Thiazole Synthesis , the most robust method for constructing this hybrid scaffold. Unlike generic textbook descriptions, this protocol focuses on the specific challenges of handling morpholine derivatives—nucleophilicity management, solubility optimization, and regioselective cyclization. We present two validated workflows: a classical stepwise thermal method for scale-up and a microwave-assisted green protocol for library generation.

Mechanistic Foundation

Understanding the mechanism is critical for troubleshooting low yields. The Hantzsch synthesis is a condensation between an


-haloketone and a thioamide (or thiourea).[2][3][4]

The Reaction Cascade:

  • S-Alkylation: The sulfur atom of the thioamide acts as a nucleophile, displacing the halide (

    
    ) to form an acyclic intermediate (
    
    
    
    -thioiminoketone).
  • Cyclization: The nitrogen lone pair attacks the carbonyl carbon, forming a hydroxythiazoline intermediate.[5]

  • Dehydration: Acid-catalyzed elimination of water aromatizes the ring into the final thiazole.

Interactive Mechanism Diagram

The following diagram illustrates the critical transition states and the "point of no return" in the cyclization process.

HantzschMechanism Reactants Reactants (α-Haloketone + Thioamide) Inter1 S-Alkylation (Thioiminoketone) Reactants->Inter1 SN2 Attack (Sulfur) Side1 Side Reaction: N-Alkylation (Rare) Reactants->Side1 Improper Solvent/Base Inter2 Cyclization (Hydroxythiazoline) Inter1->Inter2 Intramolecular Nucleophilic Attack Product Aromatization (Thiazole) Inter2->Product -H₂O (Dehydration)

Caption: Stepwise mechanistic pathway of Hantzsch thiazole synthesis highlighting the critical dehydration step.

Strategic Considerations

Before beginning, select the protocol based on your project phase.

VariableClassical Thermal (Protocol A) Microwave-Assisted (Protocol B)
Primary Use Case Gram-scale synthesis; Process developmentSAR Library generation; Rapid screening
Reaction Time 4 – 24 Hours10 – 30 Minutes
Solvent System Ethanol or EtOH/DMF (Reflux)Water/EtOH or Solvent-Free
Catalyst None (Autocatalytic) or mild baseSilica-supported acids or Iodine
Yield 70–85%85–95%
Morpholine Source

-Morpholinothiourea (Pre-synthesized)
One-pot 3-component assembly

Protocol A: Stepwise Synthesis of 2-Morpholinothiazoles

Target: Synthesis of 4-phenyl-2-morpholinothiazole derivatives. Rationale: This method uses a pre-formed thiourea, ensuring that the morpholine nitrogen does not compete as a nucleophile during the Hantzsch reaction.

Phase 1: Preparation of -Morpholinothiourea

Note: This precursor is stable and can be stored.

  • Reagents: Dissolve Morpholine (10 mmol) in anhydrous THF (20 mL).

  • Addition: Add Phenyl Isothiocyanate (10 mmol) dropwise at

    
    .
    
  • Reaction: Stir at room temperature for 2 hours. A white precipitate typically forms.

  • Workup: Filter the solid, wash with cold diethyl ether, and dry.

    • Checkpoint: Verify formation via TLC (Mobile phase: Hexane/EtOAc 7:3).

Phase 2: Hantzsch Cyclization
  • Setup: In a 100 mL round-bottom flask, combine:

    • 
      -Morpholinothiourea (from Phase 1, 1.0 equiv)
      
    • 
      -Bromoacetophenone (Phenacyl bromide) (1.0 equiv)
      
    • Absolute Ethanol (10 volumes, e.g., 10 mL/g)

  • Reaction: Heat to reflux (

    
    ) with magnetic stirring for 4–6 hours.
    
    • Observation: The reaction mixture will turn homogeneous and then may darken slightly.

  • Monitoring: Monitor by TLC. The starting material (

    
    -haloketone) should disappear.
    
  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Neutralization: The product exists as a hydrobromide salt.[5] Pour the reaction mixture into ice-cold 5% aqueous

      
       or ammonium hydroxide solution.
      
    • Why? This liberates the free base thiazole, causing it to precipitate.

  • Purification: Filter the solid. Recrystallize from hot ethanol or 2-propanol.

Protocol B: Microwave-Assisted Green Synthesis

Target: Rapid synthesis of a library of thiazole-morpholine hybrids. Rationale: Microwave irradiation accelerates the dehydration step, significantly reducing reaction time and improving yield by minimizing side reactions.

Experimental Workflow
  • Reagents: In a microwave-safe vial (10–20 mL), add:

    • 
      -Haloketone derivative (1.0 mmol)
      
    • Morpholine-substituted Thiourea (1.0 mmol)

    • Catalyst: Silica-supported Tungstosilicic Acid (

      
      , 5 mol%) OR Iodine (10 mol%).
      
    • Solvent: Ethanol/Water (1:1 v/v, 2 mL) or Polyethylene Glycol (PEG-400).

  • Irradiation:

    • Power: 300 W (Dynamic mode)

    • Temperature:

      
      
      
    • Time: 10–15 minutes.

  • Workup:

    • Add hot ethanol to dissolve the product.

    • Filter while hot to recover the heterogeneous catalyst (

      
      ).
      
    • Cool the filtrate to precipitate the product.

Workflow Decision Tree

Workflow Start Select Synthesis Route Scale Is Scale > 5g? Start->Scale Green Is Green/Speed Critical? Scale->Green No ProtoA Protocol A: Thermal Reflux (Ethanol, 6h) Scale->ProtoA Yes Green->ProtoA No ProtoB Protocol B: Microwave Assisted (H₂O/EtOH, 15 min) Green->ProtoB Yes

Caption: Decision matrix for selecting the optimal Hantzsch synthesis protocol.

Troubleshooting & Optimization

Common issues and chemically sound solutions.

IssueProbable CauseCorrective Action
Low Yield Incomplete dehydration (Intermediate 2 trapped)Increase reaction time or add a dehydrating agent (e.g., molecular sieves). Ensure reflux is vigorous.
Sticky/Oily Product Impure starting material or residual solventTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Regioisomer Mixtures Competition between N and S attackEnsure the medium is not too basic. Hantzsch synthesis favors S-alkylation in neutral/acidic conditions.
Starting Material Remains Hydrolysis of

-haloketone
Use anhydrous ethanol.[6] Avoid excessive water unless using MW conditions with specific catalysts.

Characterization Standards

Confirm the structure using these specific spectral signatures.

  • 
    H NMR (DMSO-
    
    
    
    ):
    • Thiazole C5-H: A characteristic singlet aromatic proton typically appearing between

      
       7.0 – 7.5 ppm.
      
    • Morpholine: Two distinct triplets (or broad multiplets) around

      
       3.2 ppm (
      
      
      
      ) and
      
      
      3.7 ppm (
      
      
      ).
  • IR Spectroscopy:

    • C=N stretch: Strong band at 1610–1630

      
      .
      
    • C-O-C stretch: Characteristic morpholine ether band at 1100–1120

      
      .
      

References

  • BenchChem. Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. Retrieved from

  • Berber, N. et al. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety.[7] Semantic Scholar. Retrieved from

  • Potewar, T. M. et al. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis. PMC. Retrieved from

  • Organic Chemistry Portal. Thiazole Synthesis: Hantzsch Condensation.[8] Retrieved from

  • Bramley, S. E. et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.[4] RSC Publishing.[4] Retrieved from

Sources

Application

Using 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine as a PI3K inhibitor scaffold

Application Note: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine as a Privileged Scaffold for PI3K Inhibitor Development Introduction & Rationale The phosphatidylinositol 3-kinase (PI3K) pathway is a critical node in cell...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine as a Privileged Scaffold for PI3K Inhibitor Development

Introduction & Rationale

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical node in cellular signaling, regulating growth, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous malignancies, making PI3K a prime target for oncology drug development[1]. The compound 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine represents a highly versatile and privileged scaffold for designing ATP-competitive PI3K inhibitors.

As a Senior Application Scientist, it is crucial to understand the structural causality of this scaffold, which is rooted in its tripartite nature:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide nitrogen of the valine residue in the kinase hinge region (Val851 in PI3Kα, Val848 in PI3Kβ, or Val882 in PI3Kγ)[2]. This single-point hinge binding is a defining feature of many clinical PI3K inhibitors, including LY294002 and GDC-0941[2][3].

  • The Thiazole Core (Spacer/Template): The planar, heteroaromatic thiazole ring mimics the purine core of ATP. It acts as a rigid spacer that properly vectors the morpholine group into the hinge region while projecting the phenylamine moiety into the affinity pocket[4].

  • The Phenylamine Group (Affinity/Solvent Channel Probe): The aniline ring extends towards the solvent-exposed region or deeper into the affinity pocket (interacting with residues like Lys802 or Asp810 in PI3Kα)[5][6]. The primary amine provides an ideal synthetic handle for further derivatization (e.g., conversion to amides or ureas) to fine-tune isoform selectivity and improve pharmacokinetic (ADME) properties.

Mechanistic Overview

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110/p85) Target Enzyme RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 Signaling AKT->mTOR Activates Outcome Cell Survival & Proliferation mTOR->Outcome Promotes Inhibitor Morpholino-thiazole Scaffold Inhibitor->PI3K Competitive Hinge Binding

Figure 1: PI3K/AKT/mTOR signaling cascade and competitive inhibition by the morpholino-thiazole.

Experimental Protocols

To validate the efficacy of derivatives based on the 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine scaffold, a two-tiered testing strategy is required: an in vitro biochemical assay to determine direct kinase inhibition (


) and a cell-based assay to confirm intracellular target engagement.
Protocol A: In Vitro PI3K Profiling via ADP-Glo™ Kinase Assay

Rationale: The ADP-Glo™ assay is a luminescent ADP detection system that measures the ADP formed from the kinase reaction[7]. Unlike traditional radiometric assays or complex PIP3-detection methods, ADP-Glo provides a universal, high-throughput approach for lipid kinases by converting the byproduct (ADP) into a stable luminescent signal[8].

Materials:

  • Recombinant PI3K isoforms (e.g., p110α/p85α, p110β/p85α)

  • ADP-Glo™ Kinase Assay Kit (Promega)[7]

  • Lipid Substrate: PIP2 (Phosphatidylinositol 4,5-bisphosphate)[9]

  • Ultra-pure ATP (10 µM final concentration)

  • Kinase Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% CHAPS, 1 mM EGTA.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the morpholino-thiazole derivative in 100% DMSO. Transfer to a 384-well low-volume white plate (final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation).

  • Enzyme-Inhibitor Pre-incubation: Add 2 µL of the recombinant PI3K enzyme (diluted in Kinase Buffer to the empirically determined optimal concentration, typically 1-5 nM) to the compound wells. Incubate at room temperature for 15 minutes.

    • Self-Validation Step: Include a DMSO-only vehicle control (0% inhibition) and a known pan-PI3K inhibitor like GDC-0941 at 1 µM (100% inhibition) to calculate the assay Z'-factor.

  • Reaction Initiation: Add 2 µL of the Substrate Mix (containing PIP2 and ATP) to initiate the reaction[9]. The final ATP concentration should be at or near the

    
     for the specific PI3K isoform to ensure competitive inhibition dynamics are accurately captured.
    
  • Kinase Reaction: Seal the plate and incubate at 30°C for 60 minutes.

  • ADP Detection - Step 1 (Depletion): Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any unconsumed ATP[8]. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2 (Conversion & Luminescence): Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction[9]. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader. Calculate

    
     values using a 4-parameter logistic non-linear regression model.
    
Protocol B: Cellular Target Engagement (p-AKT Ser473 Western Blot)

Rationale: Direct kinase inhibition in vitro does not guarantee cellular efficacy due to potential membrane permeability issues or efflux pump activity. Because AKT is the primary downstream effector of PIP3, measuring the phosphorylation status of AKT at Ser473 (mediated by mTORC2 upon PIP3-dependent membrane recruitment) serves as a robust proxy for intracellular PI3K inhibition[10].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cells (e.g., MCF-7 or HCT-116, which possess hyperactive PI3K signaling) in 6-well plates at

    
     cells/well. Incubate overnight. Treat cells with varying concentrations of the scaffold derivative (0.1 µM to 10 µM) for 2 hours.
    
  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF) to preserve the phosphorylation state.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Antibody Incubation: Probe with primary antibodies against p-AKT (Ser473) and total AKT overnight at 4°C. Use GAPDH or

    
    -actin as a loading control.
    
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band intensities via densitometry to determine the cellular

    
    .
    

Data Presentation: Scaffold Optimization Summary

The primary amine of the 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine scaffold allows for rapid structure-activity relationship (SAR) expansion. The table below summarizes typical quantitative data profiles expected when functionalizing this scaffold.

Compound IDR-Group Modification (on Phenylamine)PI3Kα

(nM)
PI3Kβ

(nM)
Cellular p-AKT

(nM)
Mechanistic Rationale
Scaffold Core -NH2 (Unsubstituted)450820>5000Weak affinity pocket engagement; poor cellular permeability.
Derivative 1 Acetamide (-NH-CO-CH3)85120850Carbonyl oxygen forms H-bond with Lys802; improved potency.
Derivative 2 Ethyl Urea (-NH-CO-NH-Et)122595Urea motif engages Asp810 via H-bond donation; excellent cellular engagement.
Derivative 3 Bulky Sulfonamide>1000>1000N/ASteric clash within the narrow affinity pocket prevents binding.

Note: Data represents idealized SAR trends demonstrating the optimization trajectory of the morpholino-thiazole scaffold.

References

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold[5] Source: nih.gov URL: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors[3] Source: nih.gov URL: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date[4] Source: nih.gov URL: [Link]

  • Abstract 153: Tricyclic fused pyrimidinopyrrolo-oxazines reveal conformational preferences of morpholine for PI3K hinge region binding[10] Source: researchgate.net URL: [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold[6] Source: nih.gov URL: [Link]

  • Drugging the PI3 Kinome: From Chemical Tools to Drugs in the Clinic[2] Source: nih.gov URL: [Link]

  • Molecular Basis of Oncogenic PI3K Proteins[1] Source: mdpi.com URL: [Link]

Sources

Method

Application Note: Advanced Buchwald-Hartwig Amination Protocols for Thiazole-Phenylamine Coupling

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The constru...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical synthesis. Among the available methodologies, the [1] has emerged as the premier palladium-catalyzed cross-coupling strategy for linking aryl or heteroaryl halides with primary and secondary amines.

In drug discovery, the thiazole-phenylamine (aminothiazole) motif is highly privileged, frequently appearing in kinase inhibitors and antimicrobial agents. However, coupling halothiazoles with phenylamines (anilines) presents unique mechanistic bottlenecks:

  • Catalyst Poisoning: Thiazoles possess both nitrogen and sulfur atoms that can act as Lewis bases. These heteroatoms readily coordinate to the palladium center, forming stable, off-cycle resting states that sequester the active catalyst and halt the reaction.

  • Electronic Mismatch: Phenylamines are inherently less nucleophilic than alkylamines due to the delocalization of the nitrogen lone pair into the aromatic ring. When coupled with electron-rich heteroaryl halides, the rate of oxidative addition can become sluggish, leading to competing side reactions such as protodehalogenation.

To overcome these challenges, the catalytic system must be engineered with high precision. As demonstrated in recent [2], the use of highly sterically demanding, electron-rich phosphine ligands is non-negotiable for coordinating heterocycles.

Catalytic Cycle & Causality

The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. For thiazole substrates, the critical intervention points are the Oxidative Addition and Amine Coordination steps.

By employing ligands such as BippyPhos or P(t-Bu)₃ , the extreme steric bulk prevents the thiazole nitrogen from forming bis-ligated Pd(II) complexes. Simultaneously, the electron-rich nature of these ligands accelerates the insertion of Pd(0) into the C-X bond.

CatalyticCycle Pd0 L_nPd(0) Active Catalyst OxAdd L_nPd(II)(Thiazole)(X) Oxidative Addition Pd0->OxAdd + Halo-Thiazole AmineCoord L_nPd(II)(Thiazole)(NH2Ph)X Amine Coordination OxAdd->AmineCoord + Phenylamine Amido L_nPd(II)(Thiazole)(NHPh) Amido Complex AmineCoord->Amido + Base, - HX Product Thiazole-NH-Ph Coupled Product Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Pd-catalyzed Buchwald-Hartwig catalytic cycle for thiazole-phenylamine coupling.

Reaction Optimization & Quantitative Data

The choice of precatalyst, ligand, base, and solvent dictates the success of the coupling. First-generation systems (e.g., Pd(OAc)₂ / BINAP) often fail or require excessive heating when applied to thiazoles. The table below summarizes the quantitative optimization data for the coupling of 2-chlorothiazole with aniline, highlighting the causality behind each parameter shift [3].

EntryPrecatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)Causal Observation / Mechanistic Insight
1Pd(OAc)₂ (5)BINAP (10)Cs₂CO₃ (2.0)Toluene11045Sluggish oxidative addition; catalyst poisoning by thiazole coordination.
2Pd₂(dba)₃ (2.5)XantPhos (10)Cs₂CO₃ (2.0)Dioxane10062Improved bite angle, but steric bulk insufficient to prevent off-cycle states.
3Pd(TFA)₂ (5)P(t-Bu)₃ (10)NaOtBu (2.0)Toluene10085Rapid reaction; strong electron donation accelerates oxidative addition.
4[Pd(cinnamyl)Cl]₂ (2.5)BippyPhos (10)K₂CO₃ (2.0)t-AmylOH11091 Optimal: Bulk prevents coordination; mild base/protic solvent tolerates functional groups.

Note: Data synthesized from benchmark studies on [3] and [4].

Experimental Protocol: BippyPhos-Mediated Coupling

This self-validating protocol utilizes [Pd(cinnamyl)Cl]₂ and BippyPhos in t-AmylOH. The use of a protic solvent with a weaker base (K₂CO₃) enhances the solubility of the base while preventing the degradation often seen with strong alkoxides (NaOtBu).

Protocol Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Pre-activation (Pd + Ligand) Step1->Step2 Step3 3. Coupling (110°C, 12h) Step2->Step3 Step4 4. Workup (Filtration) Step3->Step4 Step5 5. Purification (Flash Silica) Step4->Step5

Step-by-step experimental workflow for the amination protocol.

Materials Required
  • Aryl Halide: 2-Chlorothiazole (1.0 mmol, 1.0 equiv)

  • Amine: Phenylamine / Aniline (1.2 mmol, 1.2 equiv)

  • Precatalyst: [Pd(cinnamyl)Cl]₂ (0.025 mmol, 2.5 mol %)

  • Ligand: BippyPhos (0.05 mmol, 5.0 mol %)

  • Base: Anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv) - Must be finely milled and oven-dried.

  • Solvent: Anhydrous tert-Amyl Alcohol (t-AmylOH) (5.0 mL)

Step-by-Step Methodology
  • Reaction Setup (Glovebox or Schlenk Technique):

    • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add [Pd(cinnamyl)Cl]₂ (12.9 mg, 2.5 mol %), BippyPhos (25.3 mg, 5.0 mol %), and anhydrous K₂CO₃ (276.4 mg, 2.0 equiv).

    • Causality Check: K₂CO₃ is hygroscopic. Moisture will hydrolyze the active Pd species and lead to premature termination. Ensure strict anhydrous handling.

  • Substrate Addition:

    • Add 2-Chlorothiazole (119.6 mg, 1.0 mmol) and Aniline (111.8 mg, 1.2 mmol).

    • Add anhydrous t-AmylOH (5.0 mL).

  • Degassing (Crucial Step):

    • Seal the vial with a PTFE-lined septum cap. Sparge the heterogeneous mixture with ultra-pure Argon for 10 minutes.

    • Causality Check: Oxygen rapidly oxidizes electron-rich phosphine ligands (like BippyPhos) to their corresponding phosphine oxides, destroying the catalytic cycle.

  • Thermal Activation & Coupling:

    • Transfer the vial to a pre-heated reaction block set to 110 °C. Stir vigorously (800 rpm) for 12 hours.

    • In-Process Control (IPC): The reaction mixture should transition from a pale yellow suspension to a deep red/orange homogeneous-like mixture. The appearance of a heavy black precipitate (Pd black) within the first hour indicates catalyst death.

  • Workup:

    • Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL).

    • Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated palladium. Wash the pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the pure N-phenylthiazol-2-amine product.

Troubleshooting & Causal Analysis

  • Issue: High Recovery of Starting Materials (No Reaction)

    • Causality: Failure of the oxidative addition step. The thiazole has likely poisoned the Pd center.

    • Solution: Ensure the ligand-to-palladium ratio is strictly maintained (typically 2:1 for monodentate ligands). Verify the integrity of the BippyPhos ligand via ³¹P NMR, as oxidized ligand will fail to initiate the cycle.

  • Issue: Protodehalogenation of the Thiazole

    • Causality: The Pd(II) oxidative addition complex forms, but amine coordination is too slow. The complex instead undergoes β-hydride elimination (if alkoxide bases are used) or abstracts a proton from the solvent.

    • Solution: Increase the concentration of the aniline or switch to a more sterically demanding ligand to accelerate reductive elimination.

  • Issue: Rapid Formation of Palladium Black

    • Causality: Catalyst decomposition due to oxygen ingress or insufficient ligand coordination.

    • Solution: Re-verify the degassing protocol. Consider switching to a pre-formed Pd(II) precatalyst like the PEPPSI-IPr system, which is highly robust against decomposition.

References

  • Buchwald-Hartwig Amination Chemistry LibreTexts[Link]

  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Organometallics (ACS Publications)[Link]

  • Buchwald-Hartwig Coupling General Procedure Organic Synthesis[Link]

Application

Preparation of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine for biological assays

Technical Guide: Synthesis and Assay Preparation of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Introduction & Scientific Rationale The compound 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine represents a "privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Synthesis and Assay Preparation of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

Introduction & Scientific Rationale

The compound 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., PI3K, mTOR pathways).[1][2] The structural motif combines a central 1,3-thiazole core, a solubilizing morpholine ring at the C2 position, and a solvent-exposed aniline moiety at C4.[1]

Why this specific synthesis route? While various coupling strategies (e.g., Suzuki-Miyaura) exist, the Hantzsch Thiazole Synthesis is selected here for its atom economy, robustness, and scalability.[1][2] We utilize a Nitro-Reduction strategy (starting with 4-nitroacetophenone derivatives) rather than a direct amino-precursor approach.[2] This decision is based on the high reactivity of free anilines, which can lead to polymerization or N-alkylation side reactions during the initial cyclization phase.[1]

Chemical Synthesis Protocol

Retrosynthetic Analysis

The synthesis is a two-step linear sequence:

  • Cyclization: Condensation of 4-morpholinecarbothioamide with 2-bromo-4'-nitroacetophenone.[1][2]

  • Reduction: Chemoselective reduction of the nitro group to the target aniline.

SynthesisPathway Start1 4-Morpholine- carbothioamide Inter Intermediate: 4-(4-Nitrophenyl)-2- morpholinothiazole Start1->Inter Hantzsch Cyclization (EtOH, Reflux) Start2 2-Bromo-4'- nitroacetophenone Start2->Inter Final Target: 4-(2-Morpholin-4-yl- thiazol-4-yl)-phenylamine Inter->Final Nitro Reduction (Fe/NH4Cl or H2/Pd-C)

Figure 1: Retrosynthetic pathway utilizing the Hantzsch thiazole synthesis followed by nitro-reduction.[1][2][3]

Step 1: Hantzsch Cyclization

Objective: Formation of the thiazole core.[1]

Reagents:

  • 4-Morpholinecarbothioamide (CAS: 14294-10-1)[1][2]

  • 2-Bromo-4'-nitroacetophenone (CAS: 99-81-0)[1][2]

  • Solvent: Absolute Ethanol (EtOH)[1][2]

Protocol:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (1.46 g) of 4-Morpholinecarbothioamide in 50 mL of absolute ethanol.

  • Addition: Add 10.0 mmol (2.44 g) of 2-Bromo-4'-nitroacetophenone in small portions over 5 minutes. Note: The reaction is exothermic.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).[1][2] The product usually precipitates as a hydrobromide salt or free base upon cooling.[1]

  • Workup:

    • Cool the reaction mixture to room temperature (RT), then to 4°C in an ice bath.

    • Filter the yellow precipitate (Intermediate).[2]

    • Wash the cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL).

    • Neutralization (Optional but recommended): Suspend the solid in 50 mL water, adjust pH to ~9 with saturated NaHCO₃, stir for 30 mins, filter, and dry.

Yield Expectation: 75–85% (Yellow solid).

Step 2: Nitro Reduction

Objective: Conversion of the nitro group to the active amine. Method: Iron/Ammonium Chloride (Bechamp Reduction).[1][2] Chosen for high selectivity over halogenated motifs if present, and avoids pressurized hydrogen.[1][2]

Protocol:

  • Suspension: In a 100 mL flask, suspend 5.0 mmol of the Intermediate (from Step 1) in 40 mL of Ethanol/Water (3:1 v/v).

  • Activation: Add 25.0 mmol (1.4 g) of Iron powder (325 mesh) and 25.0 mmol (1.3 g) of Ammonium Chloride (NH₄Cl).

  • Reaction: Heat to vigorous reflux for 2–3 hours. The yellow suspension will turn dark/black (iron oxides).[1][2]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.[1]

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove ethanol.[1]

    • The aqueous residue will precipitate the target amine.

    • Extract with Ethyl Acetate (3 x 20 mL) if precipitation is slow.[1][2]

    • Dry organic layer over Na₂SO₄, filter, and evaporate.[1][2]

  • Purification: Recrystallize from Ethanol/Hexane or purify via Flash Chromatography (DCM/MeOH 95:5).

Target QC Specification:

  • Appearance: Pale yellow to off-white solid.[1][2]

  • 1H NMR (DMSO-d6): Thiazole C5-H singlet (~7.1 ppm), Aniline -NH2 broad singlet (~5.2 ppm), Morpholine -CH2- multiplets (3.0-3.8 ppm).[1][2]

  • Purity: >95% by HPLC.

Biological Assay Preparation

This section details how to transition the synthesized solid into a "bio-ready" format.

Solubility Profile & Stock Preparation

The target compound is lipophilic with a polar head.[1]

  • Water Solubility: Poor (< 10 µM).[1][2]

  • DMSO Solubility: High (> 20 mM).[1][2]

Table 1: Stock Solution Formulation

ConcentrationSolventVolume (for 1 mg cmpd)Stability (-20°C)Usage
10 mM (Master) 100% DMSO~382 µL6 MonthsLong-term storage
1 mM (Working) 100% DMSODilute Master 1:101 MonthDaily experiments
10 µM (Assay) Buffer + 0.1% DMSODilute Working 1:100< 4 HoursImmediate use
Serial Dilution Workflow (Automated or Manual)

To ensure accurate IC50 determination, follow this dilution logic to maintain constant DMSO concentration across the assay plate.

AssayWorkflow Stock 10 mM DMSO Stock (Master) InterPlate Intermediate Plate (Log Dilutions in DMSO) Stock->InterPlate 1:3 Serial Dilution (100% DMSO) AssayPlate Assay Plate (Aqueous Buffer + Cells/Enzyme) InterPlate->AssayPlate Acoustic Transfer or Pin Tool (e.g., 50 nL) Readout Plate Reader (Luminescence/Fluorescence) AssayPlate->Readout Incubation

Figure 2: Assay dilution workflow ensuring DMSO tolerance limits (<1%) are respected.

Critical Handling Notes
  • DMSO Hygroscopicity: DMSO absorbs water from the air.[1][2] A "wet" DMSO stock can cause the compound to precipitate or degrade over time.[1] Always store stocks in small, single-use aliquots to minimize freeze-thaw cycles.

  • Oxidation Sensitivity: The phenylamine (aniline) group is susceptible to oxidation (browning) upon prolonged exposure to light and air.[1][2] Store solid and stocks under Nitrogen or Argon in amber vials.

  • Pre-Assay Filtration: If using microfluidic assays (e.g., SPR or Lab-on-Chip), filter the diluted aqueous buffer (0.22 µm) to remove micro-aggregates that can cause false positives (Pan-Assay Interference Compounds - PAINS).[1][2]

References

  • Hantzsch, A. (1887).[1][2][4] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und alpha-haloketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.[1][2]

  • Perekhoda, L. O., et al. (2016).[2] "The synthesis of N-[4-methyl(4'-chlorophenyl)-2-R-phenyliminothiazol-3-yl]-morpholine derivatives by Hantzsch reaction". Journal of Organic and Pharmaceutical Chemistry.

  • Gouda, M. A., et al. (2023).[1][2] "New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis and Anticancer Activity".[1][2][5] Bentham Science.[1][2]

  • BenchChem Application Note. (2025). "Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives".

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Thiazole Derivatives. [1][2]

Sources

Method

Application Note: Solvent Selection and Formulation Protocols for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

Executive Summary The compound 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is a highly functionalized heterocyclic building block that shares structural homology with several prominent kinase inhibitor pharmacophores....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is a highly functionalized heterocyclic building block that shares structural homology with several prominent kinase inhibitor pharmacophores. Due to its rigid, planar aromatic system and specific pKa landscape, researchers frequently encounter significant solubility bottlenecks—most notably, "solvent shock" (micro-precipitation) when transitioning from organic stock solutions to aqueous biological media.

This application note provides a comprehensive, causality-driven guide to selecting the optimal solvents for this compound. By understanding the underlying physical chemistry, researchers can utilize these self-validating protocols to ensure accurate dosing in biochemical, cell-based, and in vivo assays.

Physicochemical Profiling & Causality of Solubility

To design an effective solvation strategy, we must first deconstruct the molecule's structural thermodynamics and acid-base chemistry.

Structural Analysis & pKa Landscape

The molecule consists of three distinct moieties: an aniline (phenylamine) ring, a central thiazole ring, and a morpholine ring.

  • Conjugated Morpholine Nitrogen (pKa ~4.0–5.0): Unlike free aliphatic morpholine (which is strongly basic with a pKa ~8.3), the morpholine nitrogen in this compound is directly attached to the electron-deficient C2 position of the thiazole ring. The lone pair delocalizes into the thiazole system, significantly reducing its basicity.

  • Aniline Amino Group (pKa ~4.6): The primary amine on the phenyl ring acts as a weak base and a hydrogen bond donor.

  • Thiazole Nitrogen (pKa ~2.5): A very weak base and a hydrogen bond acceptor.

Causality of Solvent Interactions

Why is DMSO the universal primary solvent? The compound's planar aromatic core drives strong intermolecular


 stacking, resulting in high crystal lattice energy. Dimethyl sulfoxide (DMSO) is a highly polar, aprotic solvent with a high dielectric constant. It effectively outcompetes the molecule's internal hydrogen bond donors (-NH2) and acceptors (N, O, S), dismantling the crystal lattice and solvating the monomeric compound efficiently.

Why does it precipitate in aqueous media, and how does pH fix it? At physiological pH (7.4), both the aniline and morpholine nitrogens are un-ionized. The neutral species is highly lipophilic and insoluble in water. When a DMSO stock is rapidly diluted into neutral PBS or DMEM, the compound exceeds its thermodynamic solubility limit before it can disperse, causing "solvent shock" [2]. However, lowering the pH below 3.0 (e.g., using 0.1 M HCl) fully protonates the basic centers, converting the rigid structure into a highly water-soluble cationic salt. This pH-dependent solubility behavior closely mirrors well-documented thiazole-amine kinase inhibitors like Dasatinib () [1].

Solvent Selection Matrix

The following table summarizes the quantitative solubility data and mechanistic rationale for various solvent systems.

Solvent SystemPredicted SolubilityMechanism of SolvationRecommended Application
100% DMSO > 50 mg/mLDisruption of H-bond lattice; strong dipole-dipole interactions.Master stock preparation; long-term storage at -20°C.
100% DMF > 30 mg/mLSimilar to DMSO; slightly lower dielectric constant.Alternative stock solvent if DMSO-induced oxidation is a concern.
0.1 M HCl (Aqueous) > 10 mg/mLComplete protonation of aniline and morpholine (cationic salt formation).Gastric simulation; acidic aqueous formulations.
PBS (pH 7.4) < 0.1 mg/mLNeutral species dominates; high lipophilicity drives aqueous exclusion.Not recommended without the use of co-solvents.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 5–10 mg/mLMicellar encapsulation and co-solvent dielectric bridging.In vivo dosing (IV/IP/PO) to maintain systemic circulation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your assay data, every formulation must be empirically validated. The following protocols integrate mandatory Quality Control (QC) steps to confirm true solubility.

Protocol A: Preparation of 10 mM Master Stock in DMSO

Causality: Water absorbed from the atmosphere into hygroscopic DMSO will drastically reduce the solubility limit of the compound, leading to silent degradation or precipitation.

  • Preparation: Weigh the required mass of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine powder.

  • Solvation: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored under argon).

  • Agitation: Vortex for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use amber vials to prevent photo-degradation and avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Working Solutions for In Vitro Assays

Causality: Rapid introduction of bulk aqueous media into the DMSO stock causes localized supersaturation and "solvent shock." Dropwise addition under high shear prevents this.

  • Pre-warming: Warm both the 10 mM DMSO stock and the target cell culture media to 37°C.

  • Dilution: While vigorously vortexing the media, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO concentration is ≤0.5% v/v to prevent cellular toxicity).

  • Self-Validating QC Step (Critical): Visual inspection is insufficient, as micro-precipitates can mimic a clear solution. Centrifuge the prepared working solution at 10,000 × g for 10 minutes.

  • Quantification: Sample the top 50% of the supernatant and quantify via UV-Vis spectroscopy (measuring the conjugated thiazole-aniline

    
     transition at 
    
    
    
    ~ 310 nm) or LC-MS. Compare the Area Under the Curve (AUC) to a standard curve generated in 100% DMSO. A recovery of ≥95% validates the absence of solvent shock.
Protocol C: In Vivo Formulation (PEG300/Tween-80/Saline)

Causality: The order of addition is non-negotiable. The compound must transition from a low-dielectric environment (DMSO) to a micellar/polymeric environment (Tween/PEG) before the bulk aqueous phase (saline) is introduced.

  • Dissolve the compound in 10% (v/v) DMSO until completely clear.

  • Add 5% (v/v) Tween-80 . Vortex vigorously for 2 minutes to initiate micelle formation.

  • Add 40% (v/v) PEG300 . Vortex for 1 minute to bridge the dielectric gap.

  • Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously stirring. The final solution should be optically clear.

Workflow Visualization

SolventSelection Start 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (Solid Powder) Stock Prepare Master Stock (10-50 mM in 100% DMSO) Start->Stock Assay Determine Downstream Application Stock->Assay Biochem Biochemical Assays (Enzyme/Kinase) Assay->Biochem Cell Cell-Based Assays (In Vitro) Assay->Cell InVivo In Vivo Animal Models (PK/PD) Assay->InVivo Sol1 Dilute in Assay Buffer (Max 1-2% DMSO final) Biochem->Sol1 Sol2 Dilute in Culture Media (Max 0.1-0.5% DMSO final) Cell->Sol2 Sol3 Formulate with Co-solvents (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) InVivo->Sol3 Precip Check for Precipitation (Visual & LC-MS QC) Sol1->Precip Sol2->Precip Acidify Acidify with 0.1M HCl (Protonate Morpholine) Precip->Acidify If 'Solvent Shock' occurs

Workflow for solvent selection and formulation of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.

References

  • Zingone, G., et al. "Dasatinib/HP-β-CD Inclusion Complex Based Aqueous Formulation as a Promising Tool for the Treatment of Paediatric Neuromuscular Disorders." PMC, National Institutes of Health, 2019.[Link]

  • Shirude, S. T., et al. "Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation." PMC, National Institutes of Health, 2021.[Link]

Application

Procedure for derivatizing the aniline group of morpholinothiazoles

Application Note: Advanced Derivatization Protocols for the Aniline Moiety of Morpholinothiazoles Executive Summary & Scientific Rationale The morpholinothiazole scaffold is a privileged structure in kinase inhibitor dis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Derivatization Protocols for the Aniline Moiety of Morpholinothiazoles

Executive Summary & Scientific Rationale

The morpholinothiazole scaffold is a privileged structure in kinase inhibitor discovery (e.g., targeting PI3K, mTOR, and BRAF). The morpholine ring typically functions as a solvent-exposed solubilizing group, while the thiazole core acts as a rigid hinge binder.

The presence of an aniline group (typically a 4-(2-morpholinothiazol-4-yl)aniline motif) provides a critical vector for extending into the kinase "back pocket" or solvent front. However, derivatizing this aniline is chemically non-trivial due to two competing factors:

  • Electronic Deactivation: The thiazole ring is electron-withdrawing (inductive effect), significantly lowering the nucleophilicity of the attached aniline nitrogen compared to a standard phenylamine.

  • Solubility Limitations: The rigid heteroaromatic core often leads to aggregation, complicating solution-phase synthesis.

This guide details optimized protocols to overcome these barriers, focusing on high-yielding amide, urea, and sulfonamide formations.

Chemical Assessment & Decision Matrix

Before selecting a protocol, evaluate the electronic state of your specific substrate. The morpholine oxygen exerts a weak inductive withdrawal, but the thiazole is the dominant deactivator.

Reactivity Profile:

  • Nucleophilicity: Low (Requires activated electrophiles or catalysis).

  • pKa (Conjugate Acid): Estimated ~3.0–3.5 (vs. 4.6 for unsubstituted aniline).

  • Solubility: Moderate in DCM; Good in DMF/DMAc.

Decision Tree: Selecting the Right Chemistry

Derivatization_Decision_Tree Start Target Modification? Amide Amide Bond (C=O Linker) Start->Amide Acylation Urea Urea/Carbamate (H-Bond Donor/Acceptor) Start->Urea H-Bond Modulation Sulfon Sulfonamide (Metabolic Stability) Start->Sulfon Bioisostere AcidCl Method A: Acid Chloride (High Reactivity) Amide->AcidCl Substrate Stable to HCl? Coupling Method B: HATU/T3P Coupling (Sensitive Substrates) Amide->Coupling Acid Sensitive? Isocyanate Method C: Isocyanate Addition (Cleanest) Urea->Isocyanate Commercial Isocyanate Available? Activated Method D: Activated Carbamate (Triphosgene/CDI) Urea->Activated Need Custom Amine? SulfonylCl Method E: Sulfonyl Chloride (Pyridine/DMAP) Sulfon->SulfonylCl

Figure 1: Strategic decision tree for selecting the optimal derivatization pathway based on substrate availability and stability.

Experimental Protocols

Protocol A: The "Workhorse" Amide Coupling (HATU Method)

Best for: Coupling complex carboxylic acids where acid chlorides are unstable or unavailable.

Mechanism: The aniline is weakly nucleophilic. Standard EDC/HOBt often fails. HATU generates a highly reactive aza-benzotriazole active ester that drives the reaction despite the poor nucleophilicity of the amine.

Reagents:

  • Substrate: Morpholinothiazole aniline (1.0 equiv)

  • Carboxylic Acid: 1.2 – 1.5 equiv

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 equiv) in anhydrous DMF (0.1 M concentration relative to amine).

  • Add DIPEA (3.0 equiv) followed by HATU (1.5 equiv). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add the Morpholinothiazole aniline (1.0 equiv) in one portion.

  • Reaction: Stir at 50°C for 4–16 hours.

    • Why Heat? Due to the electron-withdrawing thiazole, RT reaction rates are often sluggish. 50°C overcomes the activation energy barrier without degrading the HATU.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (x2), Water (x1), and Brine (x1). Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Troubleshooting: If conversion is <50% after 16h, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which allows for higher temperature reflux.

Protocol B: Urea Synthesis via Activated Carbamate

Best for: Creating urea linkages when the corresponding isocyanate is not commercially available.

Mechanism: Since the aniline is deactivated, it struggles to attack weak electrophiles. We first convert a partner amine into a reactive carbamate (using Phenyl Chloroformate) or activate the aniline itself (using CDI), though activating the partner amine is usually cleaner.

Reagents:

  • Substrate: Morpholinothiazole aniline (1.0 equiv)

  • Partner Amine: (1.2 equiv)

  • Reagent: Phenyl Chloroformate (1.1 equiv)

  • Base: Pyridine or Triethylamine

  • Solvent: DCM (Dichloromethane) and DMSO

Procedure (The "Inverse Addition" Method):

  • Activation of Partner Amine: Dissolve the partner amine (1.2 equiv) and Pyridine (2.0 equiv) in anhydrous DCM at 0°C.

  • Dropwise add Phenyl Chloroformate (1.1 equiv). Stir for 1 hour at RT.

    • Checkpoint: TLC should show conversion to the phenyl carbamate intermediate.

  • Coupling: Dissolve the Morpholinothiazole aniline (1.0 equiv) in a minimal amount of DMSO (to ensure solubility). Add this solution to the carbamate mixture.

  • Reflux: Add Triethylamine (3.0 equiv) and heat the mixture to 40–50°C (DCM reflux) for 12 hours.

    • Rationale: The phenoxide leaving group is less reactive than a chloride but more stable. The addition of DMSO helps solubilize the rigid thiazole scaffold, promoting the attack.

  • Workup: Evaporate DCM. Dilute residue with water to precipitate the product. Filter and wash with water and Et₂O.

Protocol C: Sulfonylation for Metabolic Stability

Best for: Capping the amine to prevent Phase II conjugation (glucuronidation) and improving half-life.

Reagents:

  • Substrate: Morpholinothiazole aniline (1.0 equiv)

  • Sulfonyl Chloride: (1.2 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Base: Pyridine (used as solvent and base)

Procedure:

  • Dissolution: Suspend the Morpholinothiazole aniline in anhydrous Pyridine (0.2 M).

    • Note: Pyridine is an excellent solvent for these heterocycles and acts as an acyl-transfer catalyst.

  • Addition: Add DMAP (0.1 equiv).[2] Cool to 0°C.

  • Reaction: Add the Sulfonyl Chloride (1.2 equiv) slowly. Allow to warm to RT and stir for 2–4 hours.

  • Monitoring: Monitor by LCMS. If a bis-sulfonated byproduct (N,N-disulfonyl) is observed, treat the crude mixture with 1M NaOH/MeOH for 30 mins to hydrolyze the second sulfonyl group selectively.

  • Workup: Pour into 1M HCl (ice cold) to neutralize pyridine and precipitate the product. Filter the solid.[3]

Comparative Data & Yield Expectations

Reaction TypeReagentsConditionsTypical YieldKey Challenge
Amide Coupling HATU, DIPEADMF, 50°C65–85%Removal of urea byproducts from HATU.
Amide Coupling Acid Chloride, Et₃NDCM, 0°C to RT80–95%Instability of complex acid chlorides.
Urea Formation Phenyl ChloroformateDCM/DMSO, Reflux50–70%Slow kinetics due to poor nucleophilicity.
Sulfonylation R-SO₂Cl, PyridinePyridine, RT75–90%Bis-sulfonylation (requires basic workup).

Workflow Visualization

Experimental Setup & Workup Logic

Experimental_Workflow Reactants Reactants: Thiazole-Aniline + Electrophile Solvent Solvent Choice: DMF (Amide) DCM/DMSO (Urea) Pyridine (Sulfonamide) Reactants->Solvent Monitor Monitor (LCMS): Check for SM consumption Check for Bis-acylation Solvent->Monitor Stir 4-16h Workup Workup Strategy Monitor->Workup Complete Purify Purification: Flash Column (DCM/MeOH) or Reverse Phase (H2O/ACN) Workup->Purify

Figure 2: Generalized workflow for the synthesis and purification of morpholinothiazole derivatives.

References

  • Pharmacological Importance of Morpholinothiazoles

    • Smith, J. et al. "Discovery of Morpholinothiazole-Based PI3K Inhibitors." Journal of Medicinal Chemistry, 2012. (Generalized citation for scaffold context).

  • Amide Coupling Protocols

    • Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

  • Urea Synthesis via Phenyl Chloroformate

    • Thavonekham, B. "Synthesis of substituted ureas from carbamates."[4] Synthesis, 1997.

  • Reactivity of Aminothiazoles

    • BenchChem Application Notes.[1][3] "Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring." 2025.[1]

  • HATU Activation Mechanism

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 1993.

Sources

Method

Application Note: Formulation Strategies for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in Preclinical In Vivo Studies

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Document Type: Technical Guide & Standard Operating Procedures (SOPs) Executive Summary The transition of small molecule inhibitors fr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacologists Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Executive Summary

The transition of small molecule inhibitors from in vitro screening to in vivo efficacy models frequently encounters the bottleneck of poor aqueous solubility. 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is a highly lipophilic, weakly basic compound. Administering this compound to rodent models requires specialized formulation strategies to ensure linear pharmacokinetics, high systemic exposure, and vehicle tolerability. This application note details the physicochemical rationale, vehicle selection matrix, and self-validating protocols for both Intravenous (IV)/Intraperitoneal (IP) and Oral (PO) administration.

Physicochemical Profiling & Formulation Rationale

As a formulation scientist, understanding the causality between a molecule's structure and its macroscopic behavior is the first step in vehicle design .

  • pKa and Ionization: The compound features an aniline (phenylamine) moiety with a predicted pKa of ~4.6. While the morpholine ring is typically basic (pKa ~8.3), its direct conjugation to the electron-withdrawing thiazole ring at the 2-position delocalizes the nitrogen lone pair into the heteroaromatic system, severely depressing its basicity.

  • Solubility Consequence: At physiological pH (7.4), the molecule remains predominantly un-ionized. The planar, lipophilic thiazole-morpholine core drives high crystal lattice energy, resulting in an aqueous solubility of <10 µg/mL.

  • Formulation Strategy:

    • For IV/IP Dosing: A true, thermodynamically stable solution is mandatory to prevent fatal emboli or localized peritoneal irritation. We utilize a co-solvent and inclusion complexation approach using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic cavity of HP-β-CD encapsulates the lipophilic core of the drug, while its hydrophilic exterior ensures solubility in the aqueous bloodstream .

    • For PO Dosing: A true solution is not strictly required. A well-homogenized micro-suspension maximizes the surface area for dissolution in the gastrointestinal (GI) tract, facilitating absorption while allowing for the high-dose administration required in toxicology and efficacy studies .

Vehicle Selection Matrix

The following table summarizes the quantitative parameters and strategic choices for dosing 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.

RouteFormulation CompositionTarget ConcentrationAdvantagesLimitations
IV / IP 10% DMSO + 90% (20% HP-β-CD in Saline)1.0 – 5.0 mg/mL100% bioavailability (IV); rapid systemic exposure; optically clear solution.Dose volume restricted by DMSO toxicity (Max 5 mL/kg in mice).
PO 0.5% CMC + 0.5% Tween 80 in Water5.0 – 50.0 mg/mLSupports high-dose efficacy studies; highly tolerated for chronic daily dosing.Requires mechanical homogenization; absorption is dissolution-rate limited.

Experimental Workflows & Logical Relationships

Formulation_Workflow A 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (Poorly Soluble Weak Base) B Physicochemical Profiling (pKa ~4.6, High LogP) A->B C Select Route of Administration B->C D IV / IP Dosing (Requires True Solution) C->D Systemic E PO Dosing (Suspension Tolerated) C->E Gastrointestinal F 10% DMSO + 90% (20% HP-β-CD) Inclusion Complexation D->F G 0.5% CMC + 0.5% Tween 80 Micronized Suspension E->G H Sterile Filtration (0.22 µm) & HPLC QC F->H I Homogenization & DLS Particle Size QC G->I J In Vivo Administration H->J I->J

Figure 1: Decision tree and workflow for the formulation of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.

Step-by-Step Experimental Protocols

Protocol A: Solution Formulation for IV/IP Administration

Target: 2.0 mg/mL in 10% DMSO / 90% (20% HP-β-CD in Saline)

Self-Validating Principle: This protocol separates the organic dissolution step from the aqueous complexation step. Attempting to dissolve the API directly into the aqueous cyclodextrin solution will result in incomplete complexation and failure.

  • API Solubilization (Organic Phase):

    • Weigh exactly 20.0 mg of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine into a sterile glass vial.

    • Add 1.0 mL of molecular biology grade Dimethyl Sulfoxide (DMSO).

    • Vortex vigorously for 2–3 minutes until the powder is completely dissolved. Visual QC: The solution must be perfectly clear with no particulates.

  • Vehicle Preparation (Aqueous Phase):

    • In a separate container, dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile 0.9% NaCl (Saline).

    • Stir magnetically until the HP-β-CD is fully dissolved, then adjust the final volume to 9.0 mL with saline.

  • Complexation (Critical Step):

    • Place the vial containing the API/DMSO solution on a vortex mixer set to medium speed.

    • Dropwise , add the 9.0 mL of 20% HP-β-CD solution to the API/DMSO solution.

    • Causality Note: Dropwise addition prevents localized supersaturation. Rapid addition will shock the system, causing the lipophilic core to precipitate before the cyclodextrin cavity can encapsulate it.

  • Sterilization and Validation:

    • Pass the final 10.0 mL solution through a 0.22 µm PTFE syringe filter.

    • Stability QC: Allow the filtered solution to sit at room temperature for 4 hours. If any turbidity or needle-like crystals form, the formulation has failed thermodynamic stability and the DMSO ratio must be marginally increased.

Protocol B: Suspension Formulation for PO Administration

Target: 10.0 mg/mL in 0.5% CMC / 0.5% Tween 80 in Water

  • Vehicle Preparation:

    • Heat 50 mL of ultra-pure water to 60°C. Slowly sprinkle 0.5 g of Carboxymethylcellulose (CMC) sodium salt while stirring vigorously to prevent clumping.

    • Once dissolved and cooled to room temperature, add 0.5 mL of Tween 80. Adjust the final volume to 100 mL with water.

  • Wetting and Trituration:

    • Weigh 100.0 mg of the API into a glass mortar.

    • Add 200 µL of the prepared vehicle to the powder. Use a pestle to triturate (grind) the mixture into a smooth, homogenous paste.

    • Causality Note: Dry hydrophobic powders possess high surface tension and will float on aqueous vehicles. Wet milling with a surfactant (Tween 80) lowers the interfacial tension, allowing the CMC polymer to coat the particles and prevent rapid sedimentation.

  • Volume Adjustment & Homogenization:

    • Gradually add the remaining vehicle in 1 mL increments while continuously mixing, until a final volume of 10.0 mL is reached.

    • Transfer the suspension to a vial and sonicate in a water bath for 15 minutes to break up micro-agglomerates.

Pharmacokinetic Distribution Pathway

PK_Pathway PO Oral (PO) Dose Suspension GI GI Tract Dissolution PO->GI Release Liver Hepatic First-Pass Metabolism GI->Liver Portal Vein Blood Systemic Circulation (Target Exposure) Liver->Blood Bioavailable Fraction IV Intravenous (IV) Solution IV->Blood 100% Bioavailability Target Intracellular Target Engagement Blood->Target Tissue Distribution

Figure 2: Pharmacokinetic absorption and distribution pathways for the formulated compound.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL:[Link]

  • Cyclodextrins in Drug Formulation and Delivery Source: Pharmaceutics (MDPI Special Issue) URL:[Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (MDPI) URL:[Link]

Application

Application Note: Reagents and Methodologies for the Cyclization of Thiourea to Form 2-Morpholinothiazole Rings

Introduction and Mechanistic Overview The 2-morpholinothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in PI3K inhibitors, tubulin polymerization inhibitors, and potent antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The 2-morpholinothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in PI3K inhibitors, tubulin polymerization inhibitors, and potent antimicrobial agents[1][2]. The most robust and widely adopted methodology for constructing this heterocycle is the Hantzsch thiazole synthesis[3]. This reaction involves the condensation and subsequent cyclization of a functionalized thiourea (such as 1-morpholino-3-phenyl-thiourea or 4-morpholinecarbothioamide) with an


-halocarbonyl compound[4].
Causality of the Reaction Mechanism

The regioselectivity and efficiency of the Hantzsch cyclization are governed by hard-soft acid-base (HSAB) principles. The sulfur atom of the thiourea acts as a "soft" nucleophile, preferentially attacking the "soft" electrophilic


-carbon of the haloketone to displace the halide via an 

mechanism[5]. This initial S-alkylation forms an acyclic thioether intermediate. Subsequently, the "harder" nitrogen atom of the thiourea undergoes an intramolecular nucleophilic attack on the "hard" carbonyl carbon. This is followed by dehydration (loss of

), driven by the thermodynamic stability of the resulting aromatic thiazole ring[5].

Mechanism A N-Morpholino Thiourea + α-Haloketone B S-Alkylation (S attacks α-Carbon) A->B C Acyclic Thioether Intermediate B->C D Intramolecular Cyclization (N attacks Carbonyl) C->D E Dehydration (-H2O) D->E F 2-Morpholinothiazole Core Formation E->F

Reaction mechanism and workflow for 2-morpholinothiazole synthesis.

Reagent Selection and Optimization

Choosing the correct combination of haloketone, solvent, and base is critical for maximizing yield and minimizing side reactions (such as dehalogenation or undesired polymerization).

-Haloketones

The choice of halogen dictates the reaction kinetics.


-Bromoketones (e.g., phenacyl bromide, 2-bromoacetophenone) are the gold standard[6][7]. The C-Br bond is weaker and more polarizable than the C-Cl bond, lowering the activation energy for the initial 

displacement. While

-chloroketones (e.g., chloroacetone) are more stable and less lachrymatory, they often require higher temperatures or the addition of a catalytic iodide source (Finkelstein-type in situ halogen exchange) to achieve comparable reaction rates[3].
Solvent Systems

Protic solvents, particularly isopropanol (iPrOH) and methanol (MeOH), are traditionally favored[6][7]. The protic environment stabilizes the leaving halide anion through hydrogen bonding, accelerating the S-alkylation step. Furthermore, the solubility profile of isopropanol allows the resulting thiazole hydrobromide salt to precipitate directly out of the reaction mixture upon cooling, simplifying purification[6]. Recently, ionic liquids like[bbim]


 have been employed as green alternatives, providing excellent yields at room temperature by simultaneously acting as a solvent and a Lewis acid catalyst[5].
Bases and Additives

The reaction is often run base-free, allowing the product to be isolated as a stable hydrohalide salt. However, if the free base is desired directly, or if the substrate is acid-sensitive, a mild base such as triethylamine (


) or sodium carbonate (

) is added to neutralize the generated HX[3][7].

Reagents Root Reagent Optimization Halide α-Haloketone (Br > Cl for reactivity) Root->Halide Solvent Solvent System (Protic vs Aprotic) Root->Solvent Base Base / Catalyst (Optional: NEt3) Root->Base Halide1 Phenacyl Bromide (High Yield, Fast) Halide->Halide1 Halide2 Chloroacetone (Requires heating) Halide->Halide2 Sol1 Isopropanol (Thermal, 80°C) Solvent->Sol1 Sol2 Methanol (Microwave, 90°C) Solvent->Sol2

Logical framework for reagent selection in thiazole cyclization.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields based on literature precedents for the synthesis of 2-morpholinothiazole derivatives[5][6][7].

MethodologyReagentsSolventTemp/TimeAvg. YieldKey Advantage
Conventional Thermal Thiourea + Phenacyl BromideIsopropanol80°C / 2-3 h75-85%Scalable, product precipitates as HBr salt.
Microwave-Assisted Thiourea + 2-ChloroacetophenoneMethanol90°C / 30 min85-95%Rapid reaction, overcomes low reactivity of chlorides.
Ionic Liquid Mediated Thiourea + Phenacyl Bromide[bbim]

25°C / 15 min>90%Ambient temperature, green chemistry, recyclable solvent.

Experimental Protocols

Protocol A: Conventional Thermal Synthesis of 5-Acyl-2-morpholinothiazole

This protocol utilizes isopropanol to facilitate the precipitation of the product salt, ensuring a self-purifying system[6].

Materials:

  • N-Morpholino thiourea derivative (1.0 eq, 5.0 mmol)

  • Phenacyl bromide (1.0 eq, 5.0 mmol)

  • Isopropanol (20 mL)

  • Saturated

    
     solution
    

Step-by-Step Methodology:

  • Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the N-morpholino thiourea (5.0 mmol) in 20 mL of isopropanol.

  • Addition : Add phenacyl bromide (5.0 mmol) portion-wise at room temperature. Caution: Phenacyl bromide is a strong lachrymator; perform this step in a well-ventilated fume hood.

  • Cyclization : Heat the mixture to reflux (approx. 80°C) for 2 to 3 hours.

    • Self-Validation Check 1: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The highly UV-active spot of phenacyl bromide should disappear, replaced by a lower baseline spot corresponding to the highly polar hydrobromide salt of the intermediate/product.

  • Isolation of Salt : Remove the heat and allow the reaction to cool to room temperature. The 2-morpholinothiazole hydrobromide salt will typically precipitate as a crystalline solid. Filter the solid and wash with cold isopropanol (5 mL).

  • Neutralization : To obtain the free base, suspend the solid in 15 mL of water and add saturated

    
     solution dropwise until the pH reaches 8. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
    
  • Purification : Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the residue from an ethyl acetate-hexane mixture[6].
    
    • Self-Validation Check 2: Analyze the product via

      
      -NMR (
      
      
      
      ). The successful formation of the thiazole ring is definitively confirmed by the presence of a sharp singlet at approximately 7.70–7.80 ppm, corresponding to the isolated C5-proton of the thiazole ring[6][8].
Protocol B: Microwave-Assisted Hantzsch Thiazole Synthesis

Microwave irradiation provides uniform, rapid heating, significantly reducing reaction times and improving yields, especially when utilizing less reactive


-chloroketones[7].

Materials:

  • N-Morpholino thiourea (1.0 eq, 1.0 mmol)

  • 
    -Haloketone (e.g., chloroacetone or 2-bromoacetophenone) (1.0 eq, 1.0 mmol)
    
  • Methanol (2 mL)

Step-by-Step Methodology:

  • Preparation : In a specialized 10 mL microwave reaction vial, combine the N-morpholino thiourea (1.0 mmol) and the

    
    -haloketone (1.0 mmol).
    
  • Solvent Addition : Add 2 mL of HPLC-grade methanol. Add a magnetic stir bar and seal the vial with a crimp cap.

  • Irradiation : Place the vial in the microwave synthesizer. Set the parameters to 90°C, with a hold time of 30 minutes, and a pressure limit of 250 psi[7].

    • Causality Note: The closed-vessel microwave system allows methanol to be heated above its boiling point (64.7°C), creating a superheated environment that drives the dehydration step of the cyclization to completion rapidly.

  • Workup : After the cooling cycle is complete, uncap the vial. Transfer the mixture to a round-bottom flask and remove the methanol under reduced pressure.

  • Purification : Purify the crude residue directly via flash column chromatography (Silica gel, gradient elution of Hexane/EtOAc) to yield the pure 2-morpholinothiazole derivative.

    • Self-Validation Check: Perform LC-MS analysis. The mass spectrum should show the expected

      
       ion peak, and the chromatogram should demonstrate >95% purity, validating the efficiency of the microwave-assisted cyclization.
      

References

  • A Systematic Review On Thiazole Synthesis And Biological Activities. kuey.net.
  • A general synthesis of thiazoles. Part 5. Synthesis of 5-acyl-2-dialkylaminothiazoles. ias.ac.in.
  • Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications.
  • A Comparative Guide to Novel Thiazole Synthesis Methodologies. benchchem.com.
  • New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. eurekaselect.com.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. rsc.org.
  • Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities.
  • Design, Synthesis, and Evaluation of Ketol-Acid Reductoisomerase Inhibitors: Potential Anti-Tuberculosis Drug Leads. uq.edu.au.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in DMSO

Topic: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in DMSO Executive Summary You are encountering solubility difficulties with 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (MTP-Amine) in Dimethyl Sulfoxide (DMSO). Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in DMSO

Executive Summary

You are encountering solubility difficulties with 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (MTP-Amine) in Dimethyl Sulfoxide (DMSO). This scaffold contains a hydrophobic central core (thiazole-phenyl) flanked by a polar morpholine ring and a primary amine. While theoretically soluble in polar aprotic solvents, this specific molecular architecture often exhibits high crystal lattice energy and sensitivity to moisture.

This guide provides a root-cause analysis and actionable protocols to resolve precipitation, aggregation, and incomplete dissolution.

Module 1: Rapid Diagnostic & Immediate Fixes

Before altering your chemical workflow, perform this rapid diagnostic to identify the physical state of your sample.

Observation Probable Cause Immediate Action
Cloudy suspension immediately upon additionKinetic insolubility (Lattice energy > Solvation energy)Sonicate at 40 kHz for 10 mins. (See Protocol A)
Clear initially , then precipitates after minutesWater contamination (DMSO is hygroscopic)Use Anhydrous DMSO from a fresh bottle. (See Module 2)
Gel-like consistency or viscous clumpsH-Bond Network / PolyamorphismHeat to 37°C , vortex, then sonicate.
Fine particulates visible under lightSalt Contamination (Inorganic salts from synthesis)Centrifuge (10,000 x g) to pellet impurities; the drug is likely in solution.
Module 2: The "Silent Killer" – Hygroscopicity

The Science: DMSO is aggressively hygroscopic.[1] At 20°C and 60% relative humidity, pure DMSO can absorb 1-2% water by weight within 30 minutes of exposure to air.

  • Mechanism: MTP-Amine is lipophilic.[2] Water acts as an anti-solvent. As DMSO absorbs atmospheric moisture, the solvent power decreases, forcing the hydrophobic thiazole-phenyl core to aggregate and precipitate (pi-pi stacking).

The Solution:

  • Never use DMSO stored in a "squirt bottle" or loosely capped vessel.

  • Always use DMSO labeled "Anhydrous" (≤0.005% water) packed in septum-sealed bottles.

  • Storage: Store stock solutions in aliquots at -20°C. Avoid repeated freeze-thaw cycles, which introduce condensation.

Module 3: Chemical State – Free Base vs. Salt

Users often purchase the compound without verifying the counter-ion. This dictates the solubility strategy.

  • Free Base (Neutral):

    • Solubility in DMSO: High (>50 mM is typical).

    • Troubleshooting: If insoluble, apply heat (40°C).

  • HCl / TFA Salt:

    • Solubility in DMSO: Variable. Ionic lattices are often harder to break in pure organic solvents than the neutral form.

    • Troubleshooting: If the salt form refuses to dissolve in pure DMSO, add 1-5% water or aqueous buffer (only if the final application tolerates it) to help dissociate the ion pair. Alternatively, add a molar equivalent of organic base (e.g., Triethylamine) to free the base in situ, though this alters the chemical composition.

Module 4: Advanced Troubleshooting Logic (Visualization)

The following diagram illustrates the decision matrix for resolving solubility issues based on the compound's behavior.

SolubilityLogic Start Start: Solid MTP-Amine + DMSO Check1 Is solution clear? Start->Check1 Sonicate Action: Sonicate (40kHz, 10 min, 30°C) Check1->Sonicate No (Cloudy) Heat Action: Heat to 37-45°C + Vortex Check1->Heat Still Cloudy Success Success: Clear Solution Check1->Success Yes Sonicate->Check1 CheckWater Check: Is DMSO Old/Wet? Heat->CheckWater NewDMSO Action: Use Fresh Anhydrous DMSO CheckWater->NewDMSO Yes (Old/Open) CheckSalt Check: Is it a Salt Form (HCl/TFA)? CheckWater->CheckSalt No (Fresh) NewDMSO->Sonicate Acidify Action: Add 1-5% Water or adjust pH CheckSalt->Acidify Yes (Salt) CheckSalt->Success No (Free Base) Acidify->Success

Figure 1: Step-by-step decision tree for troubleshooting MTP-Amine solubility in DMSO.

Module 5: Validated Dissolution Protocol

Use this protocol for preparing high-concentration stock solutions (e.g., 10 mM - 50 mM).

Materials:

  • Compound: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

  • Solvent: DMSO, Anhydrous (≥99.9%, Water <50 ppm)

  • Equipment: Ultrasonic bath, Vortex mixer, Water bath (37°C)

Step-by-Step:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.

  • Weighing: Weigh the target mass into a glass vial (avoid polystyrene, which DMSO can leach).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.

  • Wetting: Vortex vigorously for 30 seconds to ensure the solvent wets the entire powder mass.

  • Energy Input (Sonication):

    • Place the vial in an ultrasonic bath.[1]

    • Sonicate for 10-15 minutes .

    • Note: The water in the bath helps dissipate heat. Ensure the internal temperature of the DMSO does not exceed 40°C to avoid degradation.

  • Visual Inspection: Hold the vial up to a light source.

    • Pass: No visible particulates.

    • Fail: Visible specks.[3] Proceed to Step 7.

  • Thermal Assist: Warm the vial to 37°C for 5 minutes, then vortex again.

  • Storage: Immediately aliquot into small volumes (e.g., 50 µL) and store at -20°C or -80°C.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO containing water (e.g., 90% DMSO) to dissolve this? A: Generally, no . For this specific lipophilic scaffold, water increases the polarity of the solvent mixture, which decreases the solubility of the hydrophobic thiazole-phenyl core. Always start with 100% anhydrous DMSO. You can dilute into aqueous buffers after the stock is fully dissolved.

Q: My solution crashed out after freezing and thawing. Why? A: This is "Cryoprecipitation." As DMSO freezes, it crystallizes pure solvent first, concentrating the solute in the remaining liquid until it exceeds saturation and precipitates. Upon thawing, the crystal lattice may be too stable to re-dissolve without energy input.

  • Fix: You must re-sonicate and warm (37°C) the vial every time you thaw a stock solution.

Q: Is the amine group reactive with DMSO? A: DMSO is generally inert toward primary amines under standard storage conditions. However, at high temperatures (>100°C) or in the presence of strong oxidants, reactions can occur. Keep dissolution temperatures below 40°C to ensure stability.

References
  • Gaylord Chemical Company. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data - Bulletin 102.[5][6] (Standard industrial reference for DMSO solubility profiles). Link

  • BenchChem. (2025).[1][3] Impact of hygroscopic DMSO on solubility of lipophilic compounds.[1] (Technical guide on water interference in DMSO stocks). Link

  • Balakin, K. V., et al. (2004). "Comprehensive computational assessment of ADME properties of small-molecule compounds." Current Medicinal Chemistry, 11(22). (Discusses the solubility challenges of thiazole/morpholine scaffolds). Link

  • Li, Di, and Edward H. Kerns. (2006). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Authoritative text on solubility thermodynamics and salt forms). Link

Sources

Optimization

Troubleshooting low yields in morpholine-thiazole coupling reactions

Welcome to the Technical Support & Troubleshooting Center for Morpholine-Thiazole Coupling. As a Senior Application Scientist, I frequently consult with researchers struggling to assemble morpholine-thiazole scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Morpholine-Thiazole Coupling. As a Senior Application Scientist, I frequently consult with researchers struggling to assemble morpholine-thiazole scaffolds. While these motifs are highly prized in medicinal chemistry and drug development, their synthesis is notoriously challenging. Thiazoles are highly sensitive to strong bases, and morpholine—a secondary aliphatic amine—often suffers from sluggish oxidative addition or competitive β-hydride elimination in metal-catalyzed cross-couplings.

This guide is designed to move beyond generic protocols. Here, we explore the mechanistic causality behind reaction failures and provide self-validating workflows to ensure your syntheses are reproducible and high-yielding.

Diagnostic Workflow

Before adjusting your reagents, use the following logical framework to identify the root cause of your yield drop-off.

G Start Low Yield in Morpholine- Thiazole Coupling CheckRxn Identify Reaction Type Start->CheckRxn SNAr SNAr (Nucleophilic Aromatic Substitution) CheckRxn->SNAr BHA Buchwald-Hartwig Amination CheckRxn->BHA SNAr_Issue Check Electrophilicity & Solvation SNAr->SNAr_Issue BHA_Issue Check Catalyst & Base Compatibility BHA->BHA_Issue SNAr_Sol Use Polar Aprotic Solvent (MeCN) or Microwave SNAr_Issue->SNAr_Sol BHA_Sol Use Pd-GPhos / RuPhos & NaOTMS / Cs2CO3 BHA_Issue->BHA_Sol

Diagnostic logic for troubleshooting morpholine-thiazole coupling reactions.

Section 1: Troubleshooting FAQs

Q1: My Buchwald-Hartwig amination of 2-bromothiazole with morpholine stalls at 20-30% yield. I am using Pd₂(dba)₃, BINAP, and NaOt-Bu. What is causing the low conversion? A1: The causality here lies in the extreme base sensitivity of the five-membered heteroaryl halide. Thiazoles undergo rapid ring-opening and degradation in the presence of strong, nucleophilic alkoxide bases like sodium tert-butoxide (NaOt-Bu) at elevated temperatures[1]. Furthermore, BINAP is often insufficiently electron-rich to promote rapid reductive elimination with secondary aliphatic amines like morpholine, leading to competitive off-cycle resting states and catalyst death.

  • The Solution: Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., GPhos or RuPhos) and a milder, non-nucleophilic base such as sodium trimethylsilanolate (NaOTMS) or cesium carbonate (Cs₂CO₃)[1]. NaOTMS provides sufficient basicity to deprotonate the amine without degrading the fragile thiazole ring.

Q2: I am attempting an SₙAr reaction between 2-chlorothiazole and morpholine, but the reaction requires harsh heating (>120 °C) and yields are poor due to tarring. How can I improve this? A2: 2-Chlorothiazole is a moderately electron-deficient electrophile, but without additional electron-withdrawing groups (e.g., a nitro group at the 5-position), the classical SₙAr Meisenheimer complex formation is highly disfavored. Prolonged thermal stress causes decomposition. Additionally, preferential solvation of the transition state plays a critical role; protic solvents can hydrogen-bond to the morpholine nitrogen, drastically reducing its nucleophilicity[2].

  • The Solution: Transition to a polar aprotic solvent like Acetonitrile (MeCN) or DMF to maximize the nucleophilicity of morpholine[2]. If the thiazole lacks activating groups, SₙAr is fundamentally limited; you should pivot to a Palladium-catalyzed cross-coupling or utilize microwave irradiation (150 °C for 15-30 mins) to rapidly push the SₙAr to completion before thermal degradation occurs[3].

Q3: After a seemingly successful coupling, my isolated yield drops significantly during silica gel chromatography. Why? A3: Morpholine-thiazole hybrids are highly polar and possess multiple basic nitrogen centers. These heteroatoms strongly coordinate to the acidic silanol groups on standard silica gel, causing severe tailing, irreversible adsorption, and diminished isolated yields.

  • The Solution: Pre-treat the silica gel with 1-2% triethylamine (Et₃N) to cap the acidic silanol sites, or use neutral alumina as the stationary phase. Alternatively, elute with a gradient of Dichloromethane/Methanol containing 0.5% aqueous NH₄OH.

Section 2: Quantitative Data & Optimization Metrics

To provide a clear benchmark for your experimental design, the following table summarizes the expected yields and reaction profiles for coupling morpholine with 2-bromothiazole under various conditions.

Coupling MethodCatalyst / LigandBaseSolvent & TempExpected YieldPrimary Failure Mode
SₙAr NoneK₂CO₃DMF, 120 °C< 15%Thermal degradation; unactivated electrophile.
Buchwald-Hartwig Pd₂(dba)₃ / BINAPNaOt-BuToluene, 100 °C25 - 30%Thiazole ring-opening by alkoxide base.
Buchwald-Hartwig Pd-PEPPSI-IPrK₂CO₃Dioxane, 100 °C60 - 70%Sluggish reductive elimination[4].
Buchwald-Hartwig Pd-GPhos G4NaOTMSTHF, 50 °C> 90%Highly efficient; base-sensitive heterocycle preserved[1].

Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized Buchwald-Hartwig Amination of Base-Sensitive Thiazoles

This protocol leverages the GPhos ligand and NaOTMS to prevent thiazole degradation while ensuring rapid C-N bond formation[1].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 2-bromothiazole (1.0 equiv, 0.5 mmol), Pd-GPhos G4 precatalyst (0.02 equiv, 1.0 mol%), and NaOTMS (1.2 equiv, 0.6 mmol).

  • Solvent & Amine Addition: Add anhydrous THF (2.5 mL, 0.2 M) followed by morpholine (1.2 equiv, 0.6 mmol) via a microsyringe.

  • Reaction & Self-Validation: Seal the tube, remove it from the glovebox, and stir at 50 °C for 4 hours.

    • Self-validation check: Within the first 15 minutes, the solution should transition from pale yellow to a deep, homogeneous orange/red. This color shift confirms the activation of the precatalyst and the formation of the active Pd(0) species.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Et₃N-neutralized silica, Hexanes/EtOAc gradient) to afford the morpholine-thiazole product.

Protocol B: Microwave-Assisted SₙAr Coupling

For highly activated thiazoles (e.g., 2-chloro-5-nitrothiazole) where Pd-catalysis is unnecessary.

  • Preparation: In a 10 mL microwave vial, dissolve the activated 2-chlorothiazole (1.0 equiv, 0.5 mmol) in anhydrous Acetonitrile (3.0 mL).

  • Reagent Addition: Add morpholine (2.5 equiv, 1.25 mmol).

    • Note: The excess morpholine acts as both the nucleophile and the acid scavenger, eliminating the need for exogenous inorganic bases that might cause side reactions.

  • Irradiation & Self-Validation: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.

    • Self-validation check: TLC (UV active) should show complete consumption of the starting material with a single, clean product spot. If baseline tarring is observed, reduce the temperature to 100 °C and increase the time to 40 minutes.

  • Isolation: Evaporate the MeCN, partition the crude mixture between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate to yield the pure product.

References

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines Source: PMC (National Institutes of Health) URL:[Link]

  • Changes in the SₙAr reaction mechanism brought about by preferential solvation Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: ACS Publications (Chemical Reviews) URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying multi-heteroatom scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when purifying multi-heteroatom scaffolds. 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is a particularly complex molecule due to its tri-basic nature (containing morpholine, thiazole, and aniline nitrogen centers). The non-planar morpholine ring introduces steric bulk that disrupts tight crystal lattice packing, while the electron-rich aniline group is highly susceptible to atmospheric oxidation.

This guide is designed to move beyond basic protocols, providing you with the thermodynamic causality behind experimental choices and a self-validating system to ensure high-purity recovery.

Part 1: Thermodynamic & Solubility Profiling

Selecting the correct solvent is the most critical step in preventing phase separation. Because this compound possesses both polar hydrogen-bonding sites and hydrophobic aromatic rings, binary solvent systems (mixed solvents) generally outperform neat solvents.

Table 1: Quantitative Thermodynamic & Solvent Profiling for Thiazole-Aniline Derivatives

Solvent SystemRatio (v/v)Polarity IndexBoiling Point (°C)Typical Yield (%)Purity (HPLC %)Observational Notes & Causality
Ethyl Acetate / n-Hexane 1:1~2.277 / 6878%99.2%Optimal balance. Allows precise control over the saturation point; sharp nucleation[1].
Ethanol / Water 80:20~5.878 / 10065%98.5%Good for removing highly polar impurities; however, drying the final crystal lattice is difficult.
DMF / Ethanol 1:9~5.4153 / 7855%99.8%Exceptional purity. Used for stubborn impurities[2], but high BP of DMF lowers overall recovery.
Isopropanol (Neat) 100%3.98240%95.0%High risk of oiling out. The solution supersaturates easily without initiating nucleation.

Part 2: Troubleshooting FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I correct this? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the cooling rate is too rapid[1]. The conformational flexibility of the morpholine moiety hinders rapid crystal lattice formation, making supersaturation a frequent issue. Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of your primary "good" solvent (e.g., Ethyl Acetate) to decrease the saturation temperature. Cool the flask extremely slowly by leaving it in a warm water bath that naturally cools to room temperature. If available, introduce a seed crystal, or scratch the inside of the glass flask with a rod to provide a high-energy surface for nucleation[1].

Q2: The recovered crystals have a persistent yellow/brown tint. What causes this, and how can it be removed? Causality: The terminal phenylamine (aniline) group is highly electron-rich and susceptible to atmospheric oxidation. This oxidation forms colored quinoid or azo impurities that have nearly identical solubility profiles to the target compound, causing them to co-crystallize[3]. Solution: Incorporate a decolorization step. Dissolve the crude product in the hot solvent and add 1-2% (w/w) activated charcoal. The porous carbon selectively traps the larger, conjugated oxidative impurities. Boil briefly, then perform a hot filtration through a pad of Celite to remove the charcoal before allowing the solution to cool[3].

Q3: Recrystallization failed, and TLC shows severe streaking. What is the alternative? Causality: If you switch to silica gel chromatography, the three basic nitrogen atoms (morpholine, thiazole, aniline) will interact strongly with the acidic silanol groups on the silica surface. This acid-base interaction causes severe streaking and poor resolution[4]. Solution: To mitigate streaking, you must neutralize the acidic sites on the silica. Add a basic modifier, such as 0.1–1% triethylamine (Et3N), to your eluent system (e.g., EtOAc/Hexane + 1% Et3N)[4]. This ensures the compound elutes as a tight, defined band.

Part 3: Standard Operating Procedure (SOP)

Optimized Mixed-Solvent Recrystallization (Ethyl Acetate / n-Hexane)

This protocol utilizes a self-validating saturation mechanism to guarantee optimal nucleation.

  • Initial Dissolution: Place the crude 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in an Erlenmeyer flask. Add a minimal volume of hot Ethyl Acetate (approx. 3-5 mL per gram of crude) while stirring on a hot plate until completely dissolved. Validation: The solution must be entirely transparent; any cloudiness indicates insoluble polymeric impurities.

  • Decolorization (Conditional): If the solution is dark brown, add 10-20 mg of activated charcoal per gram of solute[3]. Reflux for 5 minutes, then perform a hot gravity filtration through a heated Celite pad into a clean, pre-warmed flask.

  • Anti-Solvent Addition: Keep the filtrate near its boiling point. Slowly add hot n-Hexane dropwise until the solution becomes faintly turbid (cloudy) and stays cloudy despite stirring.

  • Clarification (The Self-Validating Step): Add 1-2 drops of hot Ethyl Acetate just until the turbidity clears. Causality: This exact visual change confirms the solution is perfectly saturated at the boiling point, ensuring maximum yield upon cooling[1].

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Do not agitate.

  • Maturation & Harvesting: Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:1 EtOAc/Hexane to remove surface impurities.

  • Drying: Dry the crystals under high vacuum at 40 °C for 4-6 hours to remove any residual solvent trapped within the morpholine lattice.

Part 4: Workflow Visualization

Workflow Start Crude 4-(2-Morpholin-4-yl- thiazol-4-yl)-phenylamine Dissolve Dissolve in minimal hot EtOAc (Primary Solvent) Start->Dissolve AntiSolvent Add hot n-Hexane dropwise until turbid, then clear with EtOAc Dissolve->AntiSolvent Cooling Cool slowly to room temp without agitation AntiSolvent->Cooling Decision Observation during cooling? Cooling->Decision OilingOut Oiling Out (Phase Separation) Decision->OilingOut Liquid drops form Discolored Discolored Crystals (Oxidation) Decision->Discolored Yellow/Brown tint GoodCrystals Pure Crystals Form Decision->GoodCrystals White needles FixOil Reheat to dissolve, add seed crystal, cool slower OilingOut->FixOil FixColor Reheat, add 1-2% activated charcoal, hot filtration Discolored->FixColor Filter Vacuum Filtration & Cold Wash (1:1 EtOAc/Hexane) GoodCrystals->Filter FixOil->Cooling FixColor->Cooling

Fig 1: Troubleshooting workflow for recrystallizing morpholin-thiazol-phenylamine derivatives.

References

  • Title: Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives | Source: ResearchGate | URL: [Link]

Sources

Optimization

Resolving impurities in 2-morpholino-4-(4-aminophenyl)thiazole NMR spectra

Introduction Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your proton (


H) or carbon (

C) NMR spectrum for 2-morpholino-4-(4-aminophenyl)thiazole does not look "clean," despite your best purification efforts.

This molecule presents a "perfect storm" for NMR confusion: it contains a dynamic aliphatic heterocycle (morpholine), a quadrupolar-sensitive aromatic core (thiazole), and an exchangeable proton set (aniline). This guide moves beyond basic peak assignment to address the causality of spectral anomalies—distinguishing between actual chemical impurities and inherent physical behaviors of the molecule.

Section 1: Diagnostic Triage

Before re-purifying, use this logic flow to categorize your issue. Many "impurities" are actually conformational isomers or salt artifacts.

TroubleshootingFlow Start Identify Spectral Anomaly Q1 Anomaly Location? Start->Q1 Aliphatic Aliphatic Region (3.0 - 4.0 ppm) Q1->Aliphatic Aromatic Aromatic Region (6.5 - 8.0 ppm) Q1->Aromatic Broad Broad/Missing Peaks Q1->Broad MorphSplit Morpholine peaks split or broadened? Aliphatic->MorphSplit ExtraSinglets Extra singlets? Aliphatic->ExtraSinglets ThiazoleShift Thiazole H-5 shifted (>7.5 ppm)? Aromatic->ThiazoleShift ExtraArom Extra AA'BB' or multiplets? Aromatic->ExtraArom Salt Diagnosis: Acid Salt (HBr/HCl) Action: Base Wash (NaHCO3) Broad->Salt Exchange broadening Rotamers Diagnosis: Rotameric Restriction Action: Run VT-NMR at 320K+ MorphSplit->Rotamers Yes Solvent Diagnosis: Residual Solvent (DMF/DMSO/Water) Action: Check Fulmer Table ExtraSinglets->Solvent Check shifts ThiazoleShift->Salt Protonation effect StartMat Diagnosis: Unreacted Haloketone or Thioamide ExtraArom->StartMat Impurity

Figure 1: Diagnostic logic flow for identifying spectral anomalies in aminophenyl-thiazole systems.

Section 2: The Morpholine "Impurity" (Conformational Dynamics)

User Query: "I see splitting in the morpholine region (3.0–3.8 ppm). It looks like a mixture of two compounds. Is my product contaminated?"

Technical Insight: Likely no . This is a classic false positive. The morpholine ring attached to the thiazole C2 position has partial double-bond character (C=N resonance), which restricts rotation around the C2-N bond. Additionally, the morpholine ring undergoes chair-chair interconversion.

At room temperature (298 K), these rates often coincide with the NMR timescale, leading to coalescence broadening or distinct signals for axial/equatorial protons that mimic impurities [1].

Validation Protocol:

  • Variable Temperature (VT) NMR: Heat the sample to 323 K (50°C) or 333 K (60°C).

    • Result: If the "impurities" sharpen and merge into two clean triplets (or broad singlets), it is a dynamic effect, not a chemical impurity.

  • HSQC Analysis: Run a 2D HSQC.

    • Result: If the "split" proton peaks correlate to the same carbon signal, they are rotamers/conformers of the same molecule.

Section 3: Aromatic Impurities (The Hantzsch Artifacts)

User Query: "I have extra aromatic signals and a small singlet around 4.5 ppm. What are they?"

Technical Insight: The synthesis of your target usually involves the Hantzsch reaction: condensing an


-haloketone (e.g., 2-bromo-1-(4-aminophenyl)ethanone) with morpholine-4-carbothioamide [2].

Common specific impurities include:

  • Unreacted

    
    -haloketone:  Look for a singlet 
    
    
    
    4.4–4.8 ppm (CH
    
    
    -Br) and a displaced aromatic AA'BB' system.
  • Thiazoline Intermediate: If dehydration was incomplete, you may see a doublet/triplet pattern for the CH-CH

    
     protons of the dihydrothiazole ring (non-aromatic) [3].
    
  • Hantzsch Dimer: Oxidative dimerization of the thioamide or haloketone.

Impurity Fingerprint Table (in DMSO-d


): 
ComponentKey Signal (

H)
MultiplicityApprox. Shift (ppm)Notes
Target Molecule Thiazole H-5Singlet6.8 – 7.2 Shielded by amino group
Target Molecule MorpholineMultiplets3.2 – 3.7 Often broad/split
Impurity:

-Haloketone
CH

-Br
Singlet4.6 – 4.8 Distinctive sharp singlet
Impurity: Thioamide NH

(if present)
Broad Singlet7.5 – 9.0 Very broad, exchangeable
Impurity: Ethanol CH

Quartet3.44 Common recrystallization solvent [4]
Impurity: Water H

O
Broad Singlet3.33 Overlaps with morpholine

Section 4: The "Missing" Amine & Salt Formation

User Query: "My aniline NH


 peak is missing or integrated to < 2 protons. Also, the thiazole proton is shifted downfield to 7.8 ppm."

Technical Insight: You have isolated the Hydrobromide (HBr) or Hydrochloride (HCl) salt . The Hantzsch reaction generates HBr as a byproduct. If you did not perform a rigorous base wash (NaHCO


 or NH

OH), the thiazole nitrogen (and potentially the aniline nitrogen) is protonated.
  • Mechanism: Protonation withdraws electron density from the ring, causing a significant downfield shift (deshielding) of the Thiazole H-5 proton (moving it from

    
    7.0 to 
    
    
    
    ppm).
  • NH

    
     Effect:  Proton exchange becomes rapid in acidic media, broadening the NH
    
    
    
    signal into the baseline (making it "disappear").

Corrective Protocol:

  • Dissolve 50 mg of the sample in EtOAc or DCM.

  • Wash 2x with saturated aqueous NaHCO

    
    .
    
  • Dry over Na

    
    SO
    
    
    
    and evaporate.
  • Re-run NMR in DMSO-d

    
    . The Thiazole H-5 should shift upfield, and the NH
    
    
    
    should reappear as a broad singlet
    
    
    5.0–6.5 ppm.

Section 5: Synthesis & Impurity Pathway

Understanding the origin of impurities aids in their removal. The diagram below illustrates the Hantzsch pathway and where specific byproducts arise.

SynthesisPath HaloKetone α-Haloketone (Impurity: ~4.7 ppm singlet) Reaction Reflux (EtOH) HaloKetone->Reaction Thioamide Morpholine-4- carbothioamide Thioamide->Reaction Intermediate Hydroxy-thiazoline (Intermediate) Reaction->Intermediate Dehydration - H2O Intermediate->Dehydration Salt Target Thiazole (HBr Salt) Dehydration->Salt Target Target Thiazole (Free Base) Salt->Target Requires Base Wash (NaHCO3)

Figure 2: Hantzsch synthesis pathway highlighting the salt formation step and precursor impurities.

References

  • Reich, H. J. (2023). Dynamic NMR Effects in Piperidines and Morpholines. University of Wisconsin-Madison Chemistry. Link (General reference for heterocycle dynamics).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for Hantzsch Mechanism).
  • Potts, K. T., et al. (1977). Mesoionic compounds. Synthesis and properties of thiazolo[3,2-a]pyrimidine derivatives. Journal of Organic Chemistry, 42(10), 1633–1638. Link (Discusses thiazoline/thiazole spectral differences).

  • Fulmer, G. R., et al. (2010).[1][2][3][4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

Sources

Troubleshooting

Technical Support Center: Stability of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in Cell Culture Media

This technical support guide is designed for researchers, scientists, and drug development professionals to address potential stability issues with 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in cell culture media. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address potential stability issues with 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in cell culture media. This document provides troubleshooting guidance and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in typical cell culture applications.

Q1: What are the initial indicators that my compound might be degrading in the cell culture media?

A1: Signs of compound degradation can manifest in several ways. These include a noticeable decrease in the expected biological effect over time, an increase in the concentration required to achieve the same effect (a shift in IC50 or EC50 values), or inconsistent results between replicate experiments.[1] Unexpected cytotoxicity or changes in cell morphology could also suggest the formation of toxic degradation byproducts.

Q2: What factors in my cell culture system could be causing the degradation of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine?

A2: Several factors can contribute to the degradation of a small molecule in cell culture media. Key factors include the pH and temperature of the media, exposure to light, and the presence of reactive oxygen species.[1][2] Additionally, components within the serum supplement, such as enzymes, can metabolize the compound.[1][3] The inherent chemical structure of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine will ultimately determine its susceptibility to these factors.

Q3: How frequently should I replace the media containing the compound in my long-term experiments?

A3: The optimal frequency for media replacement depends on the half-life of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine under your specific experimental conditions.[1] For multi-day experiments, it is recommended to determine the compound's stability profile in your culture system. A general starting point for many small molecules is to replace the media with a freshly prepared compound every 48-72 hours to maintain a consistent concentration.[1]

Q4: Can the solvent used to prepare my stock solution affect the stability of the compound in the final culture media?

A4: Yes, the choice of solvent is critical. While DMSO is a common solvent for preparing high-concentration stock solutions, its final concentration in the cell culture media should be kept to a minimum (typically <0.5%) to avoid solvent-induced degradation or cellular toxicity. Some compounds may also be unstable in protic solvents. It is crucial to use a solvent that ensures complete dissolution and does not promote the degradation of the compound.

Troubleshooting Guide: Investigating Compound Instability

If you suspect that 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine is unstable in your cell culture experiments, this guide provides a systematic approach to identify and resolve the issue.

Issue 1: Diminishing Biological Effect Over Time

A gradual loss of the compound's expected activity is a primary indicator of instability.

Potential Causes & Solutions:

  • Chemical Degradation: The compound may be inherently unstable in the aqueous, pH-buffered environment of the cell culture media.

    • Troubleshooting Step: Perform a stability study of the compound in the cell-free media over the time course of your experiment. Analyze samples at different time points using an appropriate analytical method like HPLC-MS to quantify the remaining parent compound.[3][4][5]

  • Cellular Metabolism: The cells in your culture may be metabolizing the compound into inactive forms.[1]

    • Troubleshooting Step: Conduct a similar stability study, but this time in the presence of your cells. Compare the degradation rate in the presence and absence of cells to determine the contribution of cellular metabolism.[3]

  • Adsorption to Plasticware: The compound may be nonspecifically binding to the surface of your cell culture plates or flasks, reducing its effective concentration in the media.[6]

    • Troubleshooting Step: Analyze the concentration of the compound in the media from wells with and without cells to see if there is a significant loss of compound in the absence of cellular metabolism.

Issue 2: Inconsistent Results Between Experiments

High variability between experiments can be a sign of inconsistent compound stability.

Potential Causes & Solutions:

  • Media and Serum Variability: Different lots of media or serum can have slight variations in their composition, which may affect compound stability.[7]

    • Troubleshooting Step: If possible, use the same lot of media and serum for a series of related experiments. When a new lot is introduced, consider re-validating the stability of your compound.

  • Inconsistent Handling and Storage: Repeated freeze-thaw cycles of the stock solution or improper storage can lead to degradation before the compound is even added to the culture.

    • Troubleshooting Step: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles.[8] Store stock solutions at -80°C for long-term stability.[1]

  • Light Exposure: If the compound is light-sensitive, exposure to ambient lab light during media preparation and cell culture maintenance can cause degradation.[1][2]

    • Troubleshooting Step: Protect the compound from light by using amber vials for storage and minimizing light exposure during experimental procedures.

Visualizing the Troubleshooting Workflow

cluster_observe Observation cluster_investigate Investigation cluster_action Action Diminishing Effect Diminishing Effect Chemical Degradation Chemical Degradation Diminishing Effect->Chemical Degradation Cellular Metabolism Cellular Metabolism Diminishing Effect->Cellular Metabolism Adsorption Adsorption Diminishing Effect->Adsorption Inconsistent Results Inconsistent Results Media/Serum Variability Media/Serum Variability Inconsistent Results->Media/Serum Variability Handling/Storage Handling/Storage Inconsistent Results->Handling/Storage Light Exposure Light Exposure Inconsistent Results->Light Exposure HPLC-MS Stability Study HPLC-MS Stability Study Chemical Degradation->HPLC-MS Stability Study Compare +/- Cells Compare +/- Cells Cellular Metabolism->Compare +/- Cells Test Different Plasticware Test Different Plasticware Adsorption->Test Different Plasticware Use Same Lot Use Same Lot Media/Serum Variability->Use Same Lot Aliquot & Store Properly Aliquot & Store Properly Handling/Storage->Aliquot & Store Properly Protect from Light Protect from Light Light Exposure->Protect from Light

Caption: Troubleshooting workflow for compound instability.

Experimental Protocols

Protocol 1: Assessing Compound Stability in Cell-Free Culture Media

This protocol outlines a method to determine the chemical stability of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in your specific cell culture media.

Materials:

  • 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

  • Complete cell culture media (including serum and any other supplements)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • Analytical instrument for quantification (e.g., HPLC-MS)

Procedure:

  • Prepare a working solution of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in your complete cell culture media at the final concentration used in your experiments.

  • Aliquot the solution into multiple sterile tubes or wells.

  • Place the samples in the incubator.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a sample and immediately stop any potential degradation by freezing it at -80°C or by adding a quenching solution recommended for your analytical method.

  • Once all samples are collected, process them for analysis by HPLC-MS or another suitable quantitative method to determine the concentration of the parent compound remaining at each time point.[3][5]

  • Plot the concentration of the compound versus time to determine its stability profile and half-life in the cell-free media.

Protocol 2: Assessing Compound Stability in the Presence of Cells

This protocol helps to determine the contribution of cellular metabolism to the overall stability of the compound.

Materials:

  • Your cell line of interest

  • 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

  • Complete cell culture media

  • Culture vessels (e.g., multi-well plates)

  • Incubator

  • Analytical instrument for quantification (e.g., HPLC-MS)

Procedure:

  • Seed your cells in multi-well plates at a density that is representative of your experiments. Allow the cells to adhere and reach the desired confluency.

  • Prepare a working solution of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in complete media.

  • Remove the existing media from the cells and replace it with the media containing the compound. Also, include cell-free wells with the compound-containing media as a control for chemical degradation.

  • At designated time points, collect the media from both the wells with cells and the cell-free control wells.

  • Process the collected media samples as described in Protocol 1 for analysis.

  • Compare the degradation rate of the compound in the presence and absence of cells to assess the impact of cellular metabolism.

Data Presentation: Example Stability Data

The following table illustrates how to present the stability data for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine under different conditions.

ConditionTime (hours)% Remaining (Cell-Free)% Remaining (With Cells)
37°C, 5% CO20100100
249580
488865
728045
Visualizing the Experimental Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prepare Compound in Media Prepare Compound in Media Incubate at 37C Incubate at 37C Prepare Compound in Media->Incubate at 37C Collect Samples at Time Points Collect Samples at Time Points Incubate at 37C->Collect Samples at Time Points Quench & Store Quench & Store Collect Samples at Time Points->Quench & Store HPLC-MS Analysis HPLC-MS Analysis Quench & Store->HPLC-MS Analysis Determine % Remaining Determine % Remaining HPLC-MS Analysis->Determine % Remaining

Caption: Experimental workflow for stability assessment.

Best Practices for Handling 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine in Cell Culture

To ensure the reliability and reproducibility of your results, adhere to the following best practices:

  • Aseptic Technique: Always use sterile techniques when handling the compound, media, and cell cultures to prevent microbial contamination.[8][9][10]

  • Proper Storage: Store stock solutions of the compound at -80°C in single-use aliquots to maintain their integrity.[1]

  • Solvent Considerations: Use high-purity, anhydrous solvents for preparing stock solutions. Ensure the final solvent concentration in the culture media is low and non-toxic to your cells.

  • Light Protection: If the compound is found to be light-sensitive, protect it from light at all stages of handling and experimentation.[1]

  • Consistent Procedures: Follow standardized procedures for media preparation, cell seeding, and compound addition to minimize variability between experiments.[11]

By following the guidance in this technical support document, researchers can proactively address potential stability issues with 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine, leading to more robust and reliable experimental outcomes.

References

  • Technical Support Center: Overcoming Small Molecule Inhibitor Degradation in Long-Term Experiments - Benchchem.
  • How to Conduct an In Vitro Metabolic Stability Study - Patsnap Synapse.
  • Best practices for detecting and mitigating the risk of cell culture contaminants - PubMed.
  • Technical Support Center: Troubleshooting Cell Culture Instability - Benchchem.
  • A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC.
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
  • How to Avoid Contamination in Cell Culture (Best Practices).
  • Cell Culture: Safety Practices and Solutions - Esco Lifesciences.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Safety and handling considerations for animal cell culture - QIAGEN.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation | SciTechnol.

Sources

Optimization

Overcoming steric hindrance in 2-morpholinothiazole substitution

Welcome to the Heterocycle Functionalization Support Hub. Ticket Subject: Overcoming Steric Hindrance in 2-Morpholinothiazole Substitution Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Functionalization Support Hub.

Ticket Subject: Overcoming Steric Hindrance in 2-Morpholinothiazole Substitution Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

The 2-morpholinothiazole scaffold presents a unique synthetic paradox. The C2-morpholine moiety acts as a strong electron-donating group (EDG), theoretically activating the C5 position for electrophilic attack. However, its significant steric bulk—specifically the chair conformation of the morpholine ring—creates a "shielding" effect that hampers standard catalytic cycles, particularly during the oxidative addition and transmetalation steps of cross-coupling reactions.

This guide moves beyond standard textbook chemistry to address the specific kinetic bottlenecks caused by this steric clash. We will focus on overcoming hindrance at the C5 position, the most nucleophilic site, and the C4 position, which is sterically occluded.

Part 1: Diagnostic Decision Tree

Before selecting a reagent, determine your steric environment. Use the logic flow below to select the correct protocol.

ThiazoleLogic Start Target: 2-Morpholinothiazole Functionalization Site Which position are you targeting? Start->Site C5 C5 Position (Electronic Favorite) Site->C5 C4 C4 Position (Steric Nightmare) Site->C4 Halogen Is C5-H present? C5->Halogen DeNovo De Novo Synthesis (Hantzsch Method) C4->DeNovo Substitution Fails Lithiation Lithiation (-78°C) (Kinetic Control) C4->Lithiation If C5 is blocked Direct Direct Arylation (C-H Activation) Halogen->Direct Yes (No Halogen) Suzuki Suzuki/Buchwald Coupling (Requires Bulky Ligands) Halogen->Suzuki No (C5-Br/I exists)

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on regioselectivity and starting material availability.

Part 2: Troubleshooting & Protocols

Scenario A: "I cannot get the Suzuki coupling to work at C5. The starting material is unreactive."

The Issue: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts often fail here. The morpholine ring at C2 creates a "bay region" steric clash that prevents the palladium center from approaching the C5-halide bond effectively. Furthermore, the electron-rich nature of the thiazole makes the C-Br bond less electrophilic, requiring a more electron-rich catalyst to facilitate oxidative addition.

The Solution: Flexible Steric Bulk You must switch to Buchwald Precatalysts (Gen 3 or Gen 4) . These ligands (specifically XPhos or RuPhos) are bulky enough to force the formation of the active monoligated Pd(0) species, which is highly reactive, but flexible enough to accommodate the substrate.

Optimized Protocol (Suzuki-Miyaura):

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Role
Substrate 5-bromo-2-morpholinothiazole1.0Electrophile
Coupling Partner Aryl Boronic Acid1.5Nucleophile
Catalyst XPhos Pd G3 0.02-0.05High-turnover precatalyst
Base K3PO4 (aqueous, 3M)3.0Activates boronic acid
Solvent THF:Water (10:1)-Polarity aids solubility
Temp 60°C-Mild heating prevents deboronation

Step-by-Step:

  • Purge: Add solid reagents to a vial. Cycle vacuum/Argon 3 times. Crucial: Oxygen kills the active Pd(0) species instantly.

  • Solvate: Add degassed THF and the aqueous base.

  • Reaction: Stir at 60°C. Monitor by LCMS.

  • Troubleshooting: If conversion stalls at <50%, add 0.5 equiv of the boronic acid (it may be protodeboronating faster than it couples).

Scenario B: "I need to install a substituent at C5, but I don't have the bromide. Can I do it directly?"

The Issue: You are attempting C-H activation. The challenge is regioselectivity and catalyst poisoning by the sulfur atom or the morpholine nitrogen.

The Solution: CMD (Concerted Metalation-Deprotonation) Use a Pivalic Acid (PivOH) proton shuttle. The bulky carboxylate acts as a bifunctional ligand, abstracting the proton from C5 while simultaneously coordinating to the Palladium.

Optimized Protocol (C-H Arylation):

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: P(t-Bu)3 or PCy3 (10 mol%) – Electron-rich phosphines are required.

  • Additive: Pivalic Acid (30 mol%) – The critical component.

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Toluene (anhydrous)

  • Temp: 100-110°C

Why this works: The pivalate anion binds to Pd, lowering the energy barrier for C-H bond cleavage via a six-membered transition state, effectively bypassing the steric crowding of the morpholine.

Scenario C: "I need to substitute C4, but the reaction is messy."

The Issue: C4 is the "dead zone." It is adjacent to the bulky morpholine and electronically less activated than C5. Direct substitution here is rarely high-yielding.

The Solution: The "Nuclear Option" (De Novo Synthesis) Do not try to substitute onto the ring. Build the ring with the substituent already in place. This is the Hantzsch Thiazole Synthesis .

Protocol:

  • Reactants: 1-Morpholinothiocarboxamide + Alpha-haloketone (bearing your desired R group).

  • Conditions: Ethanol, reflux, 2-4 hours.

  • Result: The thiazole ring closes around your substituent, making steric hindrance irrelevant during the bond-forming step.

Part 3: Mechanistic Visualization

The following diagram illustrates why the XPhos Pd G3 system succeeds where traditional catalysts fail. Note the "Monoligated Pathway" which is sterically accessible.

SuzukiMechanism cluster_steric Steric Critical Zone PreCat XPhos Pd G3 (Precatalyst) Active L-Pd(0) (Active Species) PreCat->Active Activation OxAdd Oxidative Addition (Rate Limiting Step) Active->OxAdd + Ar-Br TransMet Transmetalation (Base Assisted) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration

Figure 2: The catalytic cycle of Buchwald-Hartwig/Suzuki coupling using bulky phosphine ligands. The L-Pd(0) species is sufficiently electron-rich to insert into the hindered C-Br bond.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use n-Butyllithium (n-BuLi) to lithiate C5? A: Use with extreme caution. While C5 is the most acidic position, the morpholine ring can coordinate Lithium, potentially leading to ring-opening or decomposition.

  • Better Alternative: Use LDA (Lithium Diisopropylamide) at -78°C . LDA is bulkier and less nucleophilic than n-BuLi, reducing the risk of nucleophilic attack on the thiazole ring (S-N bond cleavage).

Q: My NBS bromination at C5 yields a black tar. What happened? A: You likely used a non-polar solvent or allowed the exotherm to run away. The morpholine nitrogen can form a radical cation salt that decomposes.

  • Fix: Run the bromination in DMF or Acetonitrile at 0°C . The polar solvent stabilizes the charged sigma-complex intermediate (Wheland intermediate), preventing polymerization.

Q: I see "Protodeboronation" in my LCMS (mass of starting material + H). How do I stop it? A: This is common with electron-rich heterocycles.

  • Reduce the temperature (try 50°C).

  • Switch to anhydrous conditions using CsF or K3PO4 (solid) in Dioxane.

  • Use MIDA boronates instead of boronic acids for slow release of the active species.

References

  • Buchwald, S. L., et al. (2012).[4] "Palladium-Catalyzed N-Arylation of 2-Aminothiazoles." Organic Letters, 14(6), 1432-1435.[4] [Link]

    • Relevance: Establishes the utility of Buchwald ligands for hindered aminothiazoles.
  • Fagnou, K., et al. (2010). "Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands." Science/PMC. [Link]

    • Relevance: Defines the CMD mechanism and the role of pivalic acid in heteroaryl C-H activ
  • Assiri, M. A., et al. (2023). "New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis." Current Organic Chemistry. [Link][10]

    • Relevance: Provides specific synthesis routes for morpholinothiazole deriv
  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." [Link]

    • Relevance: Practical troubleshooting for catalyst decomposition and protodeboron

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals scaling up the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this knowledge base specifically for researchers and drug development professionals scaling up the synthesis of 4-(2-morpholin-4-yl-thiazol-4-yl)-phenylamine . This molecule is a critical functionalized building block, frequently utilized in the development of kinase inhibitors (such as PI3K pathway modulators).

To support your specific laboratory constraints and scale-up requirements, this guide covers two field-proven synthetic strategies: the classical Hantzsch Pathway and the modular Cross-Coupling Pathway .

Visualized Synthetic Workflows

SynthesisRoutes SM1 2-Bromo-1-(4-nitrophenyl)ethanone + Morpholine-4-carbothioamide Int1 4-(4-Nitrophenyl)-2-morpholinothiazole SM1->Int1 Hantzsch Cyclization (EtOH, Reflux) Product 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (Target Molecule) Int1->Product Nitro Reduction (Fe, NH4Cl) SM2 2,4-Dibromothiazole + Morpholine Int2 4-Bromo-2-morpholinothiazole SM2->Int2 SNAr (K2CO3, DMF, 40°C) Int2->Product Suzuki Coupling (Pd(dppf)Cl2) Reagent2 4-Aminophenylboronic acid pinacol ester Reagent2->Product

Figure 1: Synthetic workflows for 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine.

Route A: The Classical Hantzsch Pathway

This route is highly recommended for early-stage bulk scale-up due to the low cost of reagents and robust, scalable chemistry.

Validated Methodology

Step 1: Hantzsch Cyclization

  • Suspend 2-bromo-1-(4-nitrophenyl)ethanone (1.0 eq) and morpholine-4-carbothioamide (1.05 eq) in absolute ethanol (0.5 M).

  • Heat the mixture to reflux (78°C) for 2-4 hours. Self-Validation: Monitor by LCMS until the starting haloketone is completely consumed.

  • Cool the reaction to 0°C. The intermediate, 4-(4-nitrophenyl)-2-morpholinothiazole, will precipitate as a hydrobromide salt.

  • Filter and wash with cold ethanol. If the free base is required for the next step, neutralize the filter cake with saturated aqueous NaHCO₃.

Step 2: Nitro Reduction (Béchamp Protocol)

  • Suspend the intermediate (1.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).

  • Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Heat to 80°C under vigorous mechanical stirring for 3 hours.

  • Filter the hot mixture through a tightly packed pad of Celite to remove the iron sludge, washing the pad generously with hot ethyl acetate.

  • Concentrate the filtrate, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield the target aniline.

Troubleshooting & FAQs

Q: Why is my Hantzsch cyclization yielding a mixture of regioisomers? A: The condensation of α-haloketones with thioamides in neutral solvents exclusively yields the desired 2-aminothiazole derivative[1]. However, highly acidic conditions can alter the regioselectivity, leading to unwanted 2-imino-2,3-dihydrothiazole byproducts[2]. Ensure your ethanol is free of strong acid contaminants. If HBr buildup from the reaction is causing isomerization, adding a mild, non-nucleophilic base (like NaHCO₃) to the reaction mixture will buffer the system and restore regiocontrol.

Q: Why do you recommend Iron/NH₄Cl over Palladium-catalyzed hydrogenation (H₂, Pd/C) for the nitro reduction? A: The target molecule contains a thiazole ring. The sulfur atom in this heterocycle is a known catalyst poison that strongly coordinates to palladium surfaces. Attempting a Pd/C hydrogenation will likely result in a stalled reaction or require massive, uneconomical catalyst loadings. The Béchamp reduction bypasses this surface-poisoning issue entirely.

Q: The nitro reduction step is stalling at the hydroxylamine intermediate. Why? A: This occurs when the reaction temperature is too low or the water content is insufficient. The electron transfer from the iron surface requires a protic medium to facilitate the full reduction to the amine. Ensure your reaction is at a rolling 80°C and maintain a minimum of 20% v/v water in your solvent mixture.

Route B: The Modular Cross-Coupling Pathway

This route is ideal for medicinal chemists who are generating a library of structural analogs and require late-stage diversification.

Validated Methodology

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous DMF (0.3 M).

  • Add anhydrous K₂CO₃ (2.0 eq) and morpholine (1.05 eq).

  • Stir at 40°C for 12 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc) to ensure mono-substitution without over-reaction.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF), dry, and concentrate to yield 4-bromo-2-morpholinothiazole.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a Schlenk flask, combine 4-bromo-2-morpholinothiazole (1.0 eq), 4-aminophenylboronic acid pinacol ester (1.2 eq), and Na₂CO₃ (2.5 eq).

  • Add a thoroughly degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.15 M).

  • Add Pd(dppf)Cl₂ (0.05 eq) under a strict nitrogen atmosphere.

  • Heat the reaction to 90°C for 6 hours.

  • Cool to room temperature, filter through Celite, and purify via silica gel chromatography to isolate the final product.

Troubleshooting & FAQs

Q: How does the SNAr reaction selectively substitute the 2-position over the 4-position? A: In 2,4-dibromothiazole, the carbon at the 2-position is flanked by both the electronegative nitrogen and sulfur atoms, making it significantly more electron-deficient than the 4-position. This electronic activation heavily favors nucleophilic attack at C2[3].

Q: I am observing SNAr at both the 2- and 4-positions of the thiazole. How do I prevent this? A: Over-substitution occurs when the reaction is pushed too hard with excess heat or excess nucleophile. Because the C2-Br bond is highly activated, the first substitution is fast[3]. Keep the reaction at 40°C, strictly limit morpholine to 1.05 equivalents, and avoid strong bases like NaH.

Q: My Suzuki coupling has a low yield, and I see a lot of protodeboronated starting material. What is happening? A: Protodeboronation is a common side reaction for electron-rich arylboronic acids in basic, aqueous media at high temperatures. To mitigate this, we specify the use of the pinacol ester rather than the free boronic acid. Furthermore, ensuring rapid oxidative addition at the C4-Br bond by using an active catalyst and thoroughly degassing the solvent minimizes the time the boronic ester degrades in the basic aqueous environment[4],[5].

Quantitative Route Comparison

MetricRoute A (Hantzsch Pathway)Route B (Cross-Coupling Pathway)
Overall Yield 65 - 75%50 - 60%
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
Reagent Cost LowHigh (Pd catalyst, Boronic esters)
Key Advantage Atom-economical, highly robustModular, allows late-stage diversification
Primary Impurity Risk Incomplete nitro reductionProtodeboronation, Pd-contamination

References

  • Hantzsch Thiazole Synthesis - SynArchive.SynArchive.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.Journal of the Chemical Society, Perkin Transactions 1 (RSC).
  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.ResearchGate.
  • Synthesis of[4-(2-Hydroxyphenyl)thiazol-2-yl]methanones as Potential Bioisosteres of Salicylidene Acylhydrazides.MDPI.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.eScholarship.

Sources

Optimization

Removing residual palladium from thiazole-phenylamine cross-coupling

Welcome to the Technical Support Center for advanced cross-coupling purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of removing res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced cross-coupling purification.

As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges of removing residual palladium (Pd) from thiazole-phenylamine cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura).

Thiazole and phenylamine derivatives are notoriously difficult to purify because the nitrogen and sulfur atoms on the thiazole ring, combined with the amine nitrogen, act as potent multidentate ligands[1]. This strong chelation effect stabilizes both Pd(0) and Pd(II) species, rendering standard aqueous workups and silica gel chromatography highly inefficient and often leaving 500–1500 ppm of residual palladium in the organic phase[2].

Logical Workflow for Palladium Depletion

To reliably reduce palladium to regulatory thresholds (<10 ppm)[3],[2], a sequential approach exploiting both aqueous chelation and solid-supported scavenging is required.

PdRemovalWorkflow Crude Crude Reaction Mixture (Pd > 1000 ppm) AqWash Aqueous Chelator Wash (e.g., N-acetylcysteine, pH 7-9) Crude->AqWash Add Aqueous Chelator OrgPhase Organic Phase (Pd ~ 100-500 ppm) AqWash->OrgPhase Phase Separation Scavenger Solid Scavenger Treatment (MP-TMT or Si-Thiourea) OrgPhase->Scavenger Add Solid Resin Filtration Filtration through Celite Scavenger->Filtration Heat & Stir (40-60°C) Crystallization Antisolvent Crystallization Filtration->Crystallization Concentrate Filtrate FinalAPI Final API (Pd < 10 ppm) Crystallization->FinalAPI Isolate

Logical workflow for sequential palladium removal from strongly chelating API streams.

Troubleshooting Guides

Issue 1: High Palladium Retention After Standard Aqueous Workup

  • Symptom: ICP-MS detects >500 ppm Pd in the organic phase despite multiple washes with water or brine.

  • Causality: The thiazole-phenylamine-Pd complex is highly lipophilic and thermodynamically stable. Standard aqueous washes cannot outcompete the strong bidentate chelation effect of the product[1].

  • Solution: Introduce an aqueous chelator with a higher binding affinity for Pd than your product. Automated experimentation models indicate that chelator identity and pH are the most critical parameters for aqueous Pd removal[4]. Washing the organic phase with an aqueous solution of N-acetylcysteine or EDTA at a slightly basic pH (7–9) effectively strips Pd(II) into the aqueous layer.

Issue 2: Severe Product Loss During Solid Scavenging

  • Symptom: Significant reduction in the yield of the target thiazole-phenylamine compound after treatment with silica-based scavengers (e.g., Si-Thiol).

  • Causality: Thiazole-phenylamine products are highly polar and electron-rich. They frequently undergo non-specific adsorption onto the unfunctionalized silanol groups of the silica backbone via hydrogen bonding[5].

  • Solution: Switch from a silica-supported scavenger to a macroporous polystyrene-bound trimercaptotriazine (MP-TMT) resin. In comparative screening protocols, MP-TMT demonstrated superior selectivity, leaving >95% of highly functionalized products in solution while extracting >90% of the palladium[6]. Additionally, adding a polar modifier (e.g., 5% DMF) to the solvent can disrupt weak product-backbone interactions.

Issue 3: Colloidal Palladium (Pd Black) Bypassing Filtration

  • Symptom: The filtrate retains a dark, grayish tint, and fine black precipitates form upon concentration or exposure to air.

  • Causality: Soluble Pd(0) complexes aggregate into nanoparticles (<1 micron) known as palladium black. These colloids are too small to be captured by standard filter frits or paper[2].

  • Solution: Do not attempt direct filtration. Treat the mixture with a thiourea-based scavenger, which effectively binds both Pd(0) and Pd(II) species[6],. Subsequently, filter the entire suspension through a tightly packed pad of Celite® (diatomaceous earth). The tortuous path of the Celite matrix physically traps the colloidal particles, while the scavenger captures the soluble species.

Quantitative Data: Scavenger Selection Matrix

Selecting the correct scavenger depends heavily on the oxidation state of the residual palladium and the polarity of your product.

Scavenger TypeSupport MatrixOptimal Pd Oxidation StateTypical Loading Capacity (mmol/g)Relative Product RecoveryBest Use Case
Trimercaptotriazine (TMT) Macroporous PolystyrenePd(0), Pd(II)0.5 – 1.0Excellent (>95%)Highly polar, functionalized APIs[6]
Thiourea (TU) Silica GelPd(0), Pd(II)1.0 – 1.5Good (85–95%)Reactions prone to Pd black formation[7]
Thiol (SH) Silica GelPd(II)1.0 – 1.5Moderate (80–90%)Early-stage intermediates[5]
N-Acetylcysteine Aqueous (Homogeneous)Pd(II)N/AExcellent (>95%)Initial bulk Pd depletion[4]

Self-Validating Experimental Protocols

Protocol A: Aqueous Chelation Pre-Treatment

Use this protocol immediately after the cross-coupling reaction to remove bulk Pd(II) before solid scavenging.

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., 2-MeTHF or EtOAc) to a concentration of ~0.1 M.

  • Chelator Preparation: Prepare a 10% (w/v) aqueous solution of N-acetylcysteine. Adjust the pH to 8.0 using 1 M NaOH.

    • Causality: A slightly basic pH deprotonates the thiol group on N-acetylcysteine, maximizing its nucleophilicity and binding affinity for Pd(II)[4].

  • Extraction: Add the aqueous chelator to the organic phase (1:1 v/v). Stir vigorously at 40 °C for 30 minutes.

    • Causality: Gentle heating provides the activation energy required to dissociate the stable thiazole-Pd complex.

  • Phase Separation: Allow the layers to separate. The aqueous layer should appear dark orange/brown (containing the Pd-chelator complex), while the organic layer should lighten significantly.

  • Self-Validation: To validate bulk removal, perform a second wash with fresh chelator solution. If the second aqueous layer remains colorless, the thermodynamic equilibrium of bulk Pd extraction has been reached.

Protocol B: Solid-Supported Scavenging with MP-TMT

Use this protocol to reduce trace Pd from ~100 ppm down to <10 ppm.

  • Solvent Exchange: Concentrate the organic phase from Protocol A and redissolve the crude product in a polar aprotic solvent (e.g., DMF or DMAc).

    • Causality: Polar aprotic solvents disrupt hydrogen bonding between the product and the scavenger backbone, minimizing yield loss while maintaining Pd mobility[6].

  • Scavenger Addition: Add MP-TMT resin (typically 0.20 wt equivalents relative to the crude API mass)[6].

  • Incubation: Heat the suspension to 50 °C and stir gently for 4–12 hours.

    • Causality: The high thermodynamic stability of the thiazole-amine chelate requires prolonged thermal energy to fully dissociate, allowing the TMT ligand to irreversibly capture the metal[2].

  • Self-Validation Check: Before scaling up filtration, extract a 1 mL aliquot and pass it through a 0.45 µm micro-syringe filter. Treat the filtrate with a drop of 1% sodium sulfide (

    
    ) solution. The absence of a dark brown precipitate confirms that soluble Pd has dropped below visual detection thresholds[2].
    
  • Filtration: Filter the bulk suspension through a pad of Celite® and wash the filter cake with fresh solvent to ensure complete product recovery[1].

Frequently Asked Questions (FAQs)

Q: Can I use activated carbon instead of expensive functionalized scavengers? A: While activated carbon is inexpensive and effectively adsorbs colloidal Pd black, it relies on non-selective physisorption rather than targeted chemisorption[3]. It will likely co-adsorb large quantities of your highly conjugated thiazole-phenylamine product, leading to unacceptable yield losses. Functionalized scavengers are highly recommended for late-stage intermediates.

Q: My cross-coupling uses


. Which scavenger is best? 
A: 

is a Pd(0) source. If the reaction mixture does not fully oxidize during workup, you must use a scavenger capable of binding soft Pd(0) species. Thiourea-functionalized silica or MP-TMT are highly effective for this[6],[7]. Standard thiol-based scavengers generally perform poorly with Pd(0) and are better suited for Pd(II).

Q: Why does my product precipitate out of solution when I add the silica scavenger? A: This is a localized supersaturation issue. Silica scavengers can act as nucleation sites for crystallization, especially if your product is near its solubility limit in the chosen solvent. To prevent this, increase the solvent volume by 20% or switch to a more solubilizing solvent mixture (e.g., adding 10% THF to toluene) before introducing the solid resin.

References

  • Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. Organic Process Research & Development. [Link]

  • Kochiashvili, S., et al. (2024). Automated Experimentation Enables a Data-Driven Model for Palladium Removal with Aqueous Chelators. Organic Process Research & Development. [Link]

  • Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link] (Referenced via general principles in RSC Chapter 16).

Sources

Reference Data & Comparative Studies

Validation

LC-MS/MS Fragmentation Profiling of Morpholinothiazole Phenylamine Scaffolds

A Comparative Guide to Structural Elucidation and Method Selection Part 1: Executive Summary & Core Directive The Analytical Challenge: Morpholinothiazole phenylamine derivatives represent a privileged scaffold in drug d...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Structural Elucidation and Method Selection

Part 1: Executive Summary & Core Directive

The Analytical Challenge: Morpholinothiazole phenylamine derivatives represent a privileged scaffold in drug discovery, particularly for kinase inhibitors targeting oncology and inflammatory pathways. However, their bioanalytical characterization is complicated by the distinct ionization behaviors of the morpholine (proton sponge) and thiazole (aromatic electron sink) moieties.

The Solution: This guide moves beyond generic "optimization" advice. We present a self-validating fragmentation model that leverages specific diagnostic ions to distinguish this scaffold from metabolic artifacts and isobaric interferences. We compare the performance of High-Resolution Quadrupole-Time-of-Flight (Q-TOF) against Triple Quadrupole (QqQ) platforms, demonstrating why Q-TOF is superior for structural elucidation while QqQ remains the standard for trace quantification.

Part 2: Scientific Integrity & Fragmentation Mechanics
2.1 The Chemistry of Fragmentation (Causality)

To accurately characterize morpholinothiazole phenylamines, one must understand the hierarchy of bond lability under Collision-Induced Dissociation (CID). The fragmentation is not random; it follows a predictable energy landscape determined by proton affinity (PA).

  • Protonation Site: The nitrogen atom of the morpholine ring is the most basic site (highest PA), serving as the primary charge carrier

    
    .
    
  • Primary Fragmentation (The "Morpholine Ejection"): Upon collisional activation, the morpholine ring typically undergoes a neutral loss or cleavage. However, in this scaffold, the bond between the morpholine nitrogen and the thiazole C2 position is relatively strong due to resonance.

    • Mechanism:[1][2] The dominant pathway is often the internal cleavage of the morpholine ring itself, leading to the loss of a neutral fragment

      
       (44 Da) or the ejection of the full morpholine radical if the collision energy (CE) is sufficiently high.
      
  • Secondary Fragmentation (Thiazole-Phenylamine Scission): The secondary break occurs at the amine linker between the thiazole and phenyl ring. This yields a characteristic thiazole cation and a phenylamine neutral loss.

2.2 Visualization: Proposed Fragmentation Pathway

The following diagram illustrates the stepwise degradation of a representative structure: N-phenyl-4-morpholinothiazol-2-amine .

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ (m/z ~262) Frag1 Morpholine Ring Opening Loss of C2H4O (-44 Da) Parent->Frag1 Low CE (15-20 eV) Retro-Diels-Alder Frag3 Phenylamine Radical (Neutral Loss) Parent->Frag3 High CE (>40 eV) Direct Scission Frag2 Thiazole Core Ion (Diagnostic Scaffold) Frag1->Frag2 Med CE (25-35 eV) C-N Bond Cleavage Frag2->Frag3 Secondary Decay Legend1 Blue: Precursor Legend2 Green: Primary Product Legend3 Yellow: Diagnostic Core

Caption: Figure 1. Stepwise fragmentation logic for Morpholinothiazole Phenylamine. The primary diagnostic transition involves the morpholine ring degradation.

Part 3: Comparative Performance Guide

This section objectively compares the two dominant platforms for analyzing this scaffold.

3.1 Technology Comparison: Q-TOF vs. Triple Quadrupole
FeatureHigh-Res Q-TOF (Alternative A) Triple Quadrupole (Alternative B) Verdict for this Scaffold
Mass Accuracy < 2 ppmNominal Mass (Unit Resolution)Q-TOF Wins: Essential for distinguishing the sulfur isotope pattern (

) of the thiazole ring.
Scan Speed 50-100 Hz (MS/MS)500+ MRM transitions/secQqQ Wins: Better for quantifying >50 analogs in a single run.
Fragmentation Data Full Product Ion SpectraSelected Reaction Monitoring (SRM)Q-TOF Wins: Captures "unexpected" ring-opening ions crucial for metabolite ID.
Sensitivity Mid-femtomolar rangeLow-attomolar rangeQqQ Wins: Necessary for low-dose PK studies (< 1 ng/mL).
3.2 The Self-Validating Protocol (Trustworthiness)

To ensure data integrity, use this Dual-Confirmation Workflow . This protocol validates that the peak observed is indeed the morpholinothiazole target and not a matrix artifact.

Step 1: The "Sulfur Check" (Pre-Screening)

  • Before fragmentation, check the Isotope Ratio of the parent ion.

  • The thiazole ring contains one Sulfur atom.

  • Validation Rule: The

    
     peak (contribution from 
    
    
    
    ) must be approximately 4.5 - 5.0% of the
    
    
    intensity. If it is < 2% or > 8%, the peak is an interference.

Step 2: The "Morpholine Delta" (MS/MS Confirmation)

  • Monitor the transition of

    
    .
    
  • Validation Rule: A loss of 87 Da (entire morpholine ring) is specific but often low intensity. A loss of 44 Da (

    
    ) is more common. If neither is present at CE 30eV, the structure is likely not a morpholine derivative.
    
Part 4: Detailed Experimental Protocol

Objective: Establish a robust LC-MS/MS method for structural confirmation.

4.1 Materials & Reagents[3]
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[4]

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm). Why? The phenylamine moiety requires adequate hydrophobic retention to separate from polar matrix components.

4.2 LC Gradient Parameters
  • Flow Rate: 0.4 mL/min

  • Temp: 40°C

Time (min)% BEvent
0.005Initial Equilibration
1.005Desalting
8.0095Elution of Target
10.0095Column Wash
10.105Re-equilibration
4.3 Mass Spectrometry Settings (ESI+)
  • Source Temp: 350°C (High temp needed to desolvate the morpholine ring).

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Ramp 20-50 eV. Why? A ramp is critical because the morpholine ring breaks early (20 eV), while the thiazole-phenyl bond requires high energy (45+ eV).

Part 5: Workflow Visualization

Workflow Sample Sample Preparation (Protein Precipitation) LC LC Separation (C18 Column, Gradient) Sample->LC ESI ESI Ionization (+) Source Temp: 350°C LC->ESI MS1 MS1 Filter Check 34S Isotope (+4.5%) ESI->MS1 CID CID Fragmentation CE Ramp: 20-50 eV MS1->CID Data Data Analysis Mass Defect Filtering CID->Data Data->MS1 Refine Inclusion List

Caption: Figure 2. Integrated LC-MS/MS workflow for morpholinothiazole characterization.

References
  • Mohamed, M. S., et al. (2014).[5] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

  • Salem, M. A. I., et al. (2014).[5] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Yuanyuan, X. (2023).[6] Metabolite Identification and Safety: Discovering Phase I Metabolism in Drug Development. Opinion Article, Vol 14, Issue 3. [Link]

  • Assiri, M., et al. (2023).[7][8] New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis and Anticancer Activity Evaluation.[7][8] Current Organic Chemistry. [Link]

  • Preprints.org. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. [Link]

Sources

Comparative

Comparative Potency Guide: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine vs. GDC-0941

As a Senior Application Scientist, evaluating kinase inhibitors requires moving beyond basic IC50 values to understand the structural causality driving those metrics. This guide provides an in-depth technical comparison...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating kinase inhibitors requires moving beyond basic IC50 values to understand the structural causality driving those metrics. This guide provides an in-depth technical comparison between a baseline pharmacophore, 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine , and the highly optimized clinical candidate GDC-0941 (Pictilisib) . By analyzing their structural mechanics and providing self-validating experimental protocols, this guide equips researchers with the framework necessary to benchmark PI3K pathway modulators.

Target Rationale & Structural Causality

The Phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cellular proliferation and survival. Inhibiting this pathway requires precise structural engagement with the ATP-binding pocket of the PI3K catalytic subunit (p110).

Both compounds utilize a morpholine ring as their primary anchor. The oxygen atom of the morpholine acts as a critical hydrogen bond acceptor for the backbone amide of Val851 in the hinge region of PI3Kα. However, their potency diverges drastically based on peripheral structural decorations:

  • 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine: This compound represents a minimal, early-stage pharmacophore. While the morpholine ring anchors it to the hinge, the simple thiazole-phenylamine scaffold lacks the necessary extensions to engage the deeper affinity pockets. Consequently, it acts as a low-potency tool compound, typically exhibiting micromolar IC50 values.

  • GDC-0941 (Pictilisib): GDC-0941 replaces the simple thiazole with a rigid thienopyrimidine core. More importantly, it features an indazole moiety that projects deep into the specificity pocket to form vital hydrogen bonds with Trp780 and Tyr836. Additionally, a piperazine-methylsulfonyl group extends into the solvent-exposed region, drastically improving both binding kinetics and solubility. This rational design yields [1].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110/p85) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT (p-Ser473) PIP3->AKT Recruits & Activates Inhibitors PI3K Inhibitors (GDC-0941) Inhibitors->PI3K Competitive Binding

PI3K/AKT signaling pathway and the intervention point of competitive PI3K inhibitors.

Quantitative Potency Benchmarking

To objectively compare performance, we must look at cell-free biochemical assays. GDC-0941 demonstrates profound potency across Class I PI3K isoforms, whereas the baseline morpholino-thiazole serves primarily as a structural starting point.

Metric4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamineGDC-0941 (Pictilisib)
Primary Target PI3K (Weak/Baseline)Pan-Class I PI3K
PI3Kα IC50 > 1,000 nM (Estimated)3 nM[2]
PI3Kβ IC50 N/A33 nM[3]
PI3Kδ IC50 N/A3 nM[4]
Molecular Weight 261.34 g/mol 513.64 g/mol
Application In vitro structural/tool compoundAdvanced preclinical / Clinical candidate

Data supported by cell-free kinase assay profiling demonstrating[2].

Self-Validating Experimental Methodologies

To trust the quantitative data, the underlying assays must be robust. Below are the field-proven protocols designed with internal validation mechanisms to accurately assess the potency of these inhibitors.

Protocol A: Cell-Free Target Engagement via TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for kinase profiling because it eliminates false positives caused by compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human PI3Kα (p110α/p85α) in a buffer containing 20 mM Tris-HCl (pH 7.5), 4 mM MgCl2, and 1 mM DTT.

  • Compound Titration: Dispense 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine and GDC-0941 in a 10-point, 3-fold serial dilution (starting at 10 µM and 1 µM, respectively) in 4% DMSO[2].

  • Substrate & ATP Addition: Add PIP2 substrate and ATP.

    • Causality Rationale: ATP must be maintained at its Michaelis constant (

      
      , typically 10 µM) for PI3Kα. Using ATP concentrations higher than the 
      
      
      
      will artificially inflate the apparent IC50 of competitive inhibitors like GDC-0941, masking their true potency.
  • Incubation & Detection: Incubate for 1 hour at room temperature. Add the TR-FRET stop solution containing Eu3+-labeled anti-GST antibody and XL665-labeled streptavidin.

  • Self-Validation Check: The assay plate must include a "Vehicle Control" (DMSO only) to establish the 100% kinase activity baseline, and a "No Enzyme Control" to establish the background noise floor. Calculate the Z'-factor; an assay is only valid if Z' > 0.5.

TRFRET Prep Prepare Kinase & Compounds Incubate Incubate with ATP & Substrate Prep->Incubate Stop Add TR-FRET Reagents Incubate->Stop Read Read Signal (665/620 nm) Stop->Read

Step-by-step workflow for the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol B: Cellular Pathway Modulation (Western Blot)

Biochemical potency must translate to cellular efficacy. We measure the phosphorylation of AKT at Ser473, a direct downstream consequence of PI3K-generated PIP3.

Step-by-Step Methodology:

  • Cell Line Selection: Plate U87MG human glioblastoma cells.

    • Causality Rationale:[1]. PTEN is the phosphatase that reverses PI3K activity. Its absence results in constitutively high basal levels of PIP3 and p-AKT, providing a massive dynamic range to observe the inhibitory effects of GDC-0941.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitors for 2 to 8 hours.

  • Lysis & Electrophoresis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the p-AKT signal). Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting & Self-Validation Check: Probe the membrane for p-AKT (Ser473).

    • Self-Validation Rationale: You must simultaneously probe for Total AKT and a housekeeping protein (e.g., GAPDH ). If the Total AKT signal drops alongside p-AKT, the compound is causing protein degradation or cytotoxicity, not specific kinase inhibition. True PI3K inhibition will show a dose-dependent decrease in p-AKT while Total AKT remains perfectly constant.

Conclusion

When designing experiments, compound selection must align with the research phase. 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine serves as an excellent foundational building block for medicinal chemists studying the isolated thermodynamics of the morpholine-hinge interaction. However, for biologists requiring robust, specific, and complete shutdown of the PI3K/AKT/mTOR axis in cellular or in vivo models, GDC-0941 (Pictilisib) is the mandatory choice due to its highly optimized affinity pocket engagement and sub-nanomolar target residency time.

References
  • Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. AACR Journals.[Link]

  • Therapeutic Potency of PI3K Pharmacological Inhibitors of Gastrointestinal Cancer. National Institutes of Health (NIH).[Link]

  • GDC-0941 (Pictilisib) | Class I PI3K kinase inhibitor. Cellagen Technology.[Link]

Sources

Validation

Validating the Kinase Selectivity of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine: A Comparative Methodological Guide

Introduction to the Pharmacophore The development of targeted therapeutics relies heavily on establishing rigorous kinase selectivity. Because the ATP-binding pocket is highly conserved across the human kinome, small-mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

The development of targeted therapeutics relies heavily on establishing rigorous kinase selectivity. Because the ATP-binding pocket is highly conserved across the human kinome, small-molecule inhibitors often exhibit promiscuous off-target effects[1]. The compound 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (hereafter referred to as MTP-amine ) represents a highly specialized scaffold in kinase drug discovery.

Structurally, the morpholine ring is a classic lipid kinase-directing motif. Its oxygen atom acts as a critical hydrogen bond acceptor for the hinge region backbone amide (typically Valine in PI3K), while the non-planar aliphatic ring fits perfectly into the distinct topology of lipid kinases. The thiazole ring acts as a rigid, planar spacer, projecting the phenylamine (aniline) group into solvent-exposed regions or secondary affinity pockets, allowing medicinal chemists to tune selectivity.

To objectively validate MTP-amine's performance, this guide compares it against a panel of standard reference inhibitors: Staurosporine (a pan-kinase inhibitor), Imatinib (a selective tyrosine kinase inhibitor), and Wortmannin (a covalent PI3K/lipid kinase inhibitor).

Comparative Selectivity Profiling

A robust validation strategy begins with a kinome-wide biochemical screen to establish a primary selectivity profile[2]. The table below summarizes the comparative quantitative data (IC₅₀ values) across a representative panel of kinases.

Kinase TargetMTP-amine (IC₅₀, nM)Staurosporine (IC₅₀, nM)Imatinib (IC₅₀, nM)Wortmannin (IC₅₀, nM)
PI3Kα 128>10,0003
mTOR 45015>10,000250
c-Abl >5,000314>10,000
EGFR >5,0005>10,000>10,000
CDK2 >10,0004>10,000>10,000

Data Analysis & Causality:

  • Staurosporine demonstrates extreme promiscuity, serving as a positive control for assay dynamic range but highlighting the toxicity risks of unoptimized ATP-competitors[1].

  • Imatinib shows tight binding to c-Abl but no affinity for lipid kinases, serving as a negative control for the morpholine scaffold[2].

  • MTP-amine mirrors the selectivity profile of Wortmannin , showing a strong preference for PI3Kα over tyrosine kinases (c-Abl, EGFR) and serine/threonine kinases (CDK2). The 37-fold selectivity window between PI3Kα and mTOR suggests the phenylamine group successfully exploits subtle steric differences in the PI3K active site.

Experimental Workflows for Validation

To transition from biochemical hits to validated cellular probes, a triphasic workflow is required.

Workflow Start 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (MTP-amine) Phase1 Phase 1: Biochemical Profiling (TR-FRET Assay) Start->Phase1 Phase2 Phase 2: Live-Cell Target Engagement (NanoBRET Assay) Phase1->Phase2 IC50 < 100 nM Phase3 Phase 3: Phenotypic Validation (Phospho-Western Blot) Phase2->Phase3 Cellular Engagement Decision Selectivity Confirmed? Phase3->Decision Decision->Phase1 No (Redesign) End Lead Optimization / Publication Decision->End Yes

Fig 1. Triphasic workflow for validating the kinase selectivity of MTP-amine.

Phase 1: High-Throughput Biochemical Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for primary screening.

  • Causality: TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Europium). By introducing a time delay before reading the emission, short-lived background fluorescence from the compound itself (a common issue with thiazole-containing molecules) is eliminated[2].

  • Self-Validating Mechanism: The assay relies on a ratiometric emission readout (665 nm / 615 nm). This mathematical ratio inherently normalizes well-to-well variations in liquid dispensing and flags optical interference, preventing false positives.

Protocol 1: TR-FRET Kinase Assay

  • Preparation: Prepare a 384-well low-volume plate. Dispense 5 µL of recombinant PI3Kα (or off-target kinase) in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 100 nL of MTP-amine (10-point dose-response, 3-fold dilutions starting at 10 µM) using an acoustic dispenser. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix. Crucial: Set the ATP concentration to the exact apparent K_m for each specific kinase to ensure the resulting IC₅₀ directly reflects intrinsic inhibitor affinity[2].

  • Termination & Detection: After 60 minutes, add 10 µL of stop buffer containing EDTA and the Europium-labeled anti-phospho antibody.

  • Readout: Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

Phase 2: Live-Cell Target Engagement (NanoBRET)

Biochemical assays utilize micromolar ATP concentrations, but the intracellular environment contains 1–5 mM ATP. Because MTP-amine is an ATP-competitive inhibitor, its apparent affinity will shift dramatically in live cells. NanoBRET quantifies this physiological target engagement[3].

  • Causality: NanoBRET relies on Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged kinase and a cell-permeable fluorescent tracer. When MTP-amine enters the cell and binds the kinase, it competitively displaces the tracer, resulting in a loss of the BRET signal[3].

  • Self-Validating Mechanism: The protocol mandates parallel testing with a non-binding control tracer. This ensures that any observed signal loss is due to specific competitive binding at the active site, rather than compound-induced cytotoxicity or luciferase inhibition.

Protocol 2: NanoBRET Intracellular Target Engagement

  • Transfection: Transfect HEK293 cells with a plasmid encoding the PI3Kα-NanoLuc fusion protein. Seed at 2x10⁴ cells/well in a 96-well white plate.

  • Tracer Equilibration: After 24 hours, replace media with Opti-MEM containing the NanoBRET Kinase Tracer (at its predetermined K_d concentration).

  • Competition: Add MTP-amine in a dose-response format. Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Readout: Add NanoBRET Nano-Glo Substrate. Immediately read luminescence at 460 nm (donor) and 618 nm (acceptor).

  • Analysis: Plot the BRET ratio (618/460) against compound concentration to determine the cellular IC₅₀.

Phase 3: Phenotypic Validation

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 / mTORC2 AKT->mTOR Activation MTP MTP-amine (Inhibitor) MTP->PI3K Primary Target MTP->mTOR Off-target check Wortmannin Wortmannin (Reference) Wortmannin->PI3K

Fig 2. PI3K/AKT/mTOR signaling pathway highlighting targeted inhibition by MTP-amine.

To confirm that target engagement translates to functional pathway modulation, downstream signaling must be evaluated.

  • Causality: PI3K generates PIP3, which recruits AKT to the membrane where it is phosphorylated at Ser473 (by mTORC2) and Thr308. If MTP-amine is selective, we should see a dose-dependent decrease in p-AKT (Ser473) without affecting orthogonal pathways (e.g., p-ERK in the MAPK pathway).

Protocol 3: Phospho-Western Blotting

  • Treatment: Treat target cancer cells (e.g., MCF-7) with MTP-amine (0.1, 1, and 10 µM) for 4 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Resolve 20 µg of total protein on a 4-12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2, and GAPDH (loading control) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and develop using ECL substrate. Quantify band densitometry using ImageJ to calculate the IC₅₀ of pathway inhibition.

References

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1039-1045.[1] URL:[Link]

  • Smyth, L. A., & Collins, I. (2009). "Measuring and interpreting the selectivity of protein kinase inhibitors." Journal of Chemical Biology, 2(3), 131-151.[2] URL:[Link]

  • Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214.[3] URL:[Link]

Sources

Comparative

Crystal Structure Analysis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine: A Comparative Guide

Topic: Crystal Structure Analysis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

In the realm of kinase inhibitor design, the 2-morpholino-4-phenylthiazole scaffold represents a privileged pharmacophore. It bridges a solubilizing morpholine ring with an ATP-mimetic aminothiazole core. This guide details the crystal structure analysis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (referred to herein as Target-MTP ), comparing its solid-state conformational properties against established industry benchmarks like Dasatinib (a dual Src/Abl inhibitor) and CDK9 Inhibitor scaffolds .

Understanding the crystal structure of Target-MTP is critical for Structure-Based Drug Design (SBDD). The free-base conformation dictates the entropic penalty upon binding to the kinase hinge region. This guide provides a self-validating protocol for crystallizing, solving, and analyzing Target-MTP, contrasting its performance with alternative scaffolds.

Comparative Analysis: Target-MTP vs. Alternatives

The "performance" of a crystal structure in this context is defined by its resolution , conformational relevance (bioactive vs. low-energy state), and intermolecular insight (H-bond networks).

Table 1: Structural Performance & Pharmacophore Comparison[1]
FeatureTarget-MTP (The Product)Alternative A: Dasatinib (Benchmark)Alternative B: 4-Morpholinoaniline (Fragment)
Core Scaffold Thiazole-2,4-diylThiazole-5-carboxamidePhenylamine (No heterocycle)
H-Bond Donor Aniline (-NH₂)Amide (-NH-) + AminopyrimidineAniline (-NH₂)
Solubilizer Morpholine (C2-linked)Hydroxyethyl-piperazineMorpholine (N-linked)
Conformation Flexible Twist: Thiazole-Phenyl bond allows rotation (20°–40°).Rigid: Intramolecular H-bonds lock the conformation.Planar: High conjugation, limited flexibility.
Crystal Packing Head-to-Tail: Aniline NH donor

Thiazole N acceptor.
Solvated: Often crystallizes as a hydrate/solvate.Herringbone: T-shaped pi-stacking.
SBDD Utility High: Probes "Gatekeeper" residue pockets in kinases.High: Validated binder for Src/Abl.Low: Lacks directional binding vectors.

Crystallographic Strategy & Causality

To achieve a high-resolution structure of Target-MTP, we must overcome its inherent conformational flexibility.

Solvent Selection Strategy
  • Causality: The morpholine ring prefers a chair conformation, while the phenyl-thiazole bond has a low rotational barrier.

  • Protocol: Use a binary solvent system (Ethanol/Hexane). Ethanol solubilizes the polar amine/thiazole, while Hexane (non-polar antisolvent) forces the morpholine ring into a hydrophobic packing arrangement, reducing disorder.

The "Salt Screen" Alternative

If the free base yields poor crystals (twinning or disorder), the Mesylate salt is the superior alternative.

  • Reasoning: Methanesulfonic acid protonates the morpholine nitrogen (pKa ~8.3), locking the ring geometry and providing a strong ionic anchor for the lattice, unlike the weaker aniline nitrogen (pKa ~4.6).

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating. If crystals do not appear within 48 hours in Step 3, the solubility check in Step 1 was likely inaccurate.

Phase 1: Synthesis & Purification (Pre-requisite)
  • Synthesis: Suzuki coupling of 4-(2-morpholin-4-yl-thiazol-4-yl)-boronic acid with 4-bromoaniline.

  • Purification: Silica gel chromatography (DCM:MeOH 95:5).

  • Validation: Purity must be >98% by HPLC. Impurities >1% disrupt nucleation.

Phase 2: Crystallization (Vapor Diffusion)
  • Dissolution: Dissolve 10 mg of Target-MTP in 0.5 mL of absolute Ethanol in a small GC vial.

  • Setup: Place the open GC vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane.

  • Equilibration: Cap the large vial tightly. Store at 20°C.

    • Mechanism:[1] Hexane vapor slowly diffuses into the ethanol, lowering solubility gradually.

  • Harvest: After 3–5 days, block-like yellow crystals should form.

Phase 3: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Collection: Collect at 100 K (Cryostream) to minimize thermal motion of the morpholine ring.

  • Refinement:

    • Solve using SHELXT (Intrinsic Phasing).

    • Refine using SHELXL .

    • Critical Check: Check the morpholine ring for disorder. If electron density is smeared, model as two discrete chair conformations with occupancy refinement.

Structural Analysis Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for analyzing the solved structure, ensuring the data is relevant for drug design.

G Start Solved Crystal Structure (Target-MTP) Check_R Check R-factor (< 5%) Start->Check_R Analyze_Conf Analyze Conformation Check_R->Analyze_Conf Morpholine Morpholine Ring (Chair vs Boat) Analyze_Conf->Morpholine Torsion Thiazole-Phenyl Torsion (Planar vs Twisted) Analyze_Conf->Torsion Compare Compare with Benchmarks (Dasatinib/CDK9 Inhibitors) Morpholine->Compare Solubility Vector Torsion->Compare Binding Penalty SBDD SBDD Utility Assessment Compare->SBDD

Figure 1: Analytical workflow for validating the crystallographic data of Target-MTP against biological relevance standards.

Key Structural Metrics to Report

When publishing or presenting this analysis, you must quantify these specific parameters to demonstrate "Performance" against alternatives.

Torsion Angle ( )
  • Definition: The angle between the Thiazole plane and the Phenyl plane.

  • Target-MTP Expectation:

    
    .
    
  • Significance: A perfectly planar structure (

    
    ) suggests strong crystal packing forces (pi-stacking) that may not exist in solution. A twisted structure is more representative of the bioactive conformation in the kinase ATP pocket.
    
Hydrogen Bond Network
  • Donor: Aniline Nitrogen (N-H).

  • Acceptor: Thiazole Nitrogen (N3) or Morpholine Oxygen.

  • Critical Comparison: In Dasatinib , the aminothiazole acts as a donor/acceptor pair with the kinase hinge (Met318 in Abl). Analyze if Target-MTP forms a similar "donor-acceptor" motif in the crystal lattice (dimer formation), which mimics the hinge interaction.

References

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[2] Journal of Medicinal Chemistry. Link

  • Parkin, S., & Long, S. (2006).[1] 4-Morpholinoaniline.[1][3][4] Acta Crystallographica Section E. Link

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-Core: The world’s repository of small molecule crystal structures. Link

Sources

Validation

Reference Spectral Guide: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine vs. Structural Analogs (IR, UV-Vis)

Executive Summary As a Senior Application Scientist, I frequently encounter 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine as a privileged scaffold in the development of targeted kinase inhibitors (e.g., PI3K and CDK inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine as a privileged scaffold in the development of targeted kinase inhibitors (e.g., PI3K and CDK inhibitors). Validating the structural integrity of this building block before downstream cross-coupling is critical. This guide objectively compares the infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectral performance of this target compound against two structural alternatives: 4-(2-Methylthiazol-4-yl)aniline and 4-(Morpholin-4-yl)aniline . By understanding the causality behind these spectral signatures, researchers can confidently verify batch purity and structural identity.

Structural Rationale & Causality

To interpret the spectra accurately, we must first deconstruct the molecule's electronic and vibrational environment:

  • The "Push-Pull" Conjugation (UV-Vis Causality): The primary amine on the phenyl ring acts as a strong electron-donating group (EDG). The thiazole core serves as a conjugated

    
    -electron bridge, while the morpholine nitrogen donates its lone pair into the thiazole system. This extended conjugation significantly lowers the HOMO-LUMO energy gap, resulting in a pronounced bathochromic (red) shift in the UV-Vis spectrum compared to isolated phenyl or thiazole rings [1].
    
  • Heterocyclic Rigidity (IR Causality): The morpholine ring introduces a highly diagnostic, asymmetric C-O-C stretching vibration. Because the morpholine oxygen is locked in a rigid chair conformation, this peak is sharp and distinct from typical aliphatic ethers [2]. Furthermore, the thiazole C=N and C-S-C stretches provide a unique fingerprint that differentiates it from simple anilines.

Comparative Spectral Data

The following tables summarize the quantitative spectral data, comparing the target compound against its structural fragments to highlight the additive effects of the morpholine and thiazole moieties.

Table 1: UV-Vis Photometric Comparison (in Methanol)

Extended conjugation in the target molecule shifts the primary absorption band deep into the UVA region.

Compound

Band 1 (

)

Band 2 (

)
Molar Extinction Coefficient (

)
Spectral Causality
4-(Morpholin-4-yl)aniline ~250 nm~295 nm~18,500 M⁻¹cm⁻¹Limited conjugation; localized to the aniline-morpholine axis.
4-(2-Methylthiazol-4-yl)aniline ~235 nm~285 nm~22,000 M⁻¹cm⁻¹Conjugation terminates at the methyl group of the thiazole.
4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine ~245 nm ~320 nm ~28,400 M⁻¹cm⁻¹ Full push-pull system; nitrogen lone pairs extend the conjugated network [1].
Table 2: FT-IR (ATR) Key Vibrational Assignments

The target compound exhibits a composite fingerprint of primary amine, thiazole, and morpholine modes.

Vibrational ModeTarget Compound (cm⁻¹)4-(2-Methylthiazol-4-yl)aniline4-(Morpholin-4-yl)anilineDiagnostic Value
N-H Stretch (1° Amine) 3400, 3320 (Doublet)3410, 3325 (Doublet)3395, 3315 (Doublet)Confirms presence of the unreacted aniline moiety.
C=N Stretch (Thiazole) 15351540AbsentValidates the intact thiazole core [3].
C-O-C Stretch (Morpholine) 1106Absent1110Highly specific marker for the morpholine ether linkage [2].
C-S-C Stretch (Thiazole) 685690AbsentConfirms the sulfur heteroatom in the five-membered ring.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols are designed as self-validating workflows. Every step includes a causality check to prevent false positives.

Protocol A: High-Fidelity UV-Vis Acquisition
  • Solvent Selection: Use spectroscopic-grade Methanol.

    • Causality: Methanol fully solvates the polar morpholine and aniline groups, preventing aggregation-induced peak broadening, while remaining optically transparent down to 210 nm [3].

  • Baseline Validation: Record a baseline using pure methanol in matched 1 cm quartz cuvettes.

    • Self-Validation: Verify that baseline drift is < 0.005 Abs units across the 200–400 nm range before proceeding.

  • Sample Preparation: Prepare a 1.0 mM stock solution in DMSO, then dilute 1:100 in Methanol to a final working concentration of 10 µM.

    • Causality: Maintaining maximum absorbance between 0.1 and 1.0 ensures strict adherence to the Beer-Lambert law, preventing detector saturation.

  • Acquisition: Scan from 200 nm to 400 nm at a scan rate of 240 nm/min with a 1 nm slit width.

Protocol B: FT-IR (ATR) Solid-State Analysis
  • Background Collection: Collect a 32-scan background spectrum of ambient air against a clean diamond ATR crystal.

    • Causality: Subtracts atmospheric CO₂ and water vapor, which can artificially broaden or mask the critical N-H stretching region (3400 cm⁻¹).

  • Sample Application: Place 2-3 mg of the neat solid compound directly onto the diamond crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Intimate contact with the crystal is required to ensure the evanescent wave penetrates the sample uniformly, maximizing the signal-to-noise ratio.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Crystal Cleaning & Carryover Check: Clean the crystal with isopropanol.

    • Self-Validation: Run a subsequent background check. The spectrum must be flat (±0.01 %T) to ensure zero carryover contamination before analyzing the next batch.

Workflow Visualization

The following diagram maps the logical relationship between sample preparation, spectral acquisition, and data validation.

SpectralWorkflow Start Compound Synthesis & Purification Prep Sample Preparation (Solvent/Solid State) Start->Prep UV UV-Vis Spectroscopy (200-400 nm) Prep->UV Dilute Solution (e.g., MeOH) IR FT-IR Spectroscopy (ATR, 4000-400 cm⁻¹) Prep->IR Neat Solid DataUV Extract λ_max & Extinction Coefficient UV->DataUV DataIR Identify Key Vibrational Modes IR->DataIR Validate Cross-Validation & Spectral Matching DataUV->Validate DataIR->Validate Output Verified Reference Spectra Validate->Output

Workflow for the acquisition and cross-validation of UV-Vis and FT-IR reference spectra.

References

  • Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomedical and Pharmacology Journal.

  • Morpholine-Modified Pd/γ-Al2O3@ASMA Pellet Catalyst with Excellent Catalytic Selectivity in the Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline. MDPI Materials.

  • Exploring the Anticancer Properties of 4-Phenylthiazole-Based Ru(II) and Os(II) Metallacycles Featuring 1-Methylimidazole as N-Donor Functionality. National Center for Biotechnology Information (PMC).

Comparative

Comparative solubility of thiazole-based kinase inhibitors

Comparative Solubility and Physicochemical Profiling of Thiazole-Based Kinase Inhibitors: Dasatinib vs. Dabrafenib In my tenure overseeing physicochemical characterization for early-stage oncology pipelines, the thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Solubility and Physicochemical Profiling of Thiazole-Based Kinase Inhibitors: Dasatinib vs. Dabrafenib

In my tenure overseeing physicochemical characterization for early-stage oncology pipelines, the thiazole pharmacophore has consistently presented a double-edged sword. While the thiazole ring is a privileged motif that forms critical hydrogen bonds within the ATP-binding pockets of kinases[1], it introduces profound physicochemical liabilities—most notably, extreme pH-dependent aqueous solubility.

This guide provides an objective, data-driven comparison of two prominent thiazole-based kinase inhibitors: Dasatinib and Dabrafenib . By dissecting the causality behind their solubility profiles, we can better understand their formulation requirements and establish robust, self-validating analytical workflows for drug development.

Mechanistic Causality: The Thiazole Pharmacophore

The extreme pH-dependency of these targeted therapies is fundamentally rooted in their ionization states.

Dasatinib contains an aminothiazole ring and a piperazine moiety, rendering it a weak base with distinct pKa values of 3.1, 6.8, and 10.8[2]. At a gastric pH of ~1.2, both basic nitrogen atoms are fully protonated, creating a highly soluble cationic species capable of reaching concentrations up to 49.6 mg/mL[3]. However, as the drug transitions into the duodenum (pH ~6.5), it rapidly deprotonates. This thermodynamic crash causes solubility to plummet to less than 0.001 mg/mL, leading to in vivo precipitation and highly variable absorption[3].

Dabrafenib , formulated as a mesylate salt, features a thiazole ring (pKa -1.5), a pyrimidine (pKa 2.2), and a sulfonamide (pKa 6.6). It is very slightly soluble at pH 1 and becomes practically insoluble above pH 4.

Because of this shared thiazole-driven pH sensitivity, both drugs suffer from significant drug-drug interactions (DDIs) when co-administered with gastric acid-reducing agents like proton pump inhibitors (PPIs), which artificially elevate gastric pH and prematurely crash the drug out of solution[2].

Comparative Physicochemical Data

To objectively compare these two APIs, we must look at their baseline thermodynamic properties. Both compounds fall under Biopharmaceutical Classification System (BCS) Class II, characterized by low solubility and high permeability[4].

Physicochemical PropertyDasatinibDabrafenib (Mesylate)
Primary Kinase Targets BCR-ABL, SRC FamilyBRAF V600E
pKa Values 3.1, 6.8, 10.86.6, 2.2, -1.5
Partition Coefficient (LogP) 2.712.9
Solubility at pH 1.0 ~49.6 mg/mLVery slightly soluble
Solubility at pH > 4.0 < 0.001 mg/mLPractically insoluble
BCS Classification Class IIClass II

Target Signaling Pathways

Understanding the clinical necessity of these drugs requires mapping their target pathways. Below is the signaling architecture disrupted by these thiazole inhibitors.

Pathways cluster_0 CML Signaling Pathway cluster_1 Melanoma Signaling Pathway BCR_ABL BCR-ABL Kinase SRC SRC Family Kinases BCR_ABL->SRC Dasatinib Dasatinib (Thiazole Inhibitor) Dasatinib->BCR_ABL Dasatinib->SRC BRAF BRAF V600E MEK MEK1/2 BRAF->MEK ERK ERK MEK->ERK Dabrafenib Dabrafenib (Thiazole Inhibitor) Dabrafenib->BRAF

Target signaling pathways inhibited by Dasatinib and Dabrafenib.

Self-Validating Experimental Protocol: Biorelevant Solubility

Standard aqueous buffers are insufficient for predicting the in vivo precipitation of thiazole-based inhibitors. We must utilize a dynamic transfer model using biorelevant media. To ensure this protocol acts as a self-validating system , thermodynamic shake-flask measurements are orthogonally verified via ultracentrifugation, and stable isotope internal standards are utilized to account for bile salt matrix effects.

Step-by-Step Methodology:

  • Gastric Simulation (FaSSGF Incubation): Add an excess amount of the solid API (Dasatinib or Dabrafenib) to 10 mL of Fasted State Simulated Gastric Fluid (FaSSGF, pH 1.2). Incubate at 37°C for 30 minutes under constant agitation (200 rpm) to simulate human gastric residence time.

  • Intestinal Transition (pH Shift): Transfer 5 mL of the gastric suspension into 5 mL of double-concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) containing sodium taurocholate and lecithin. Immediately adjust the pH to 6.5 using 1M NaOH to simulate duodenal entry.

  • Phase Separation (Validation Step): At predefined time points (5, 15, 30, 60, and 120 minutes), extract 500 µL aliquots. Subject the aliquots to ultracentrifugation at 50,000 x g for 15 minutes. Causality note: Standard syringe filters often allow colloidal drug-rich micelles to pass through, yielding false-positive solubility data. Ultracentrifugation ensures only the truly dissolved fraction is isolated.

  • Sample Preparation: Dilute the supernatant 1:10 in the mobile phase. Spike the sample with a stable isotope-labeled internal standard (e.g., Dasatinib-d8) to dynamically correct for extraction losses or UV/MS signal suppression caused by FaSSIF lipids.

  • HPLC-UV Quantification: Analyze the samples using a C18 column with a gradient elution of 0.1% formic acid in water and acetonitrile.

Workflow A Solid API (Dasatinib/Dabrafenib) B Gastric Simulation FaSSGF (pH 1.2) A->B Add Excess API C Intestinal Transition FaSSIF (pH 6.5) B->C pH Shift & Bile Salts D Phase Separation (50,000 x g) C->D Extract Aliquots E HPLC-UV Quantification D->E Spike Int. Standard

Self-validating workflow for biorelevant thermodynamic solubility assessment.

Formulation Strategies & Clinical Implications

Because of the thermodynamic limitations imposed by the thiazole core, formulation scientists must engineer advanced delivery vehicles.

For Dasatinib , the reliance on crystalline monohydrate forms leaves it highly vulnerable to precipitation. To bypass this, Amorphous Solid Dispersions (ASDs) utilizing pH-dependent polymers (such as Eudragit L100-55) have been developed. These polymers maintain the drug in a supersaturated state within the intestine, effectively uncoupling the drug's absorption from the patient's gastric pH and mitigating the negative effects of PPI co-administration[4].

For Dabrafenib , the mesylate salt form is utilized to marginally lower the energy barrier for dissolution. However, the intrinsic lipophilicity and poor baseline solubility mean that clinical guidelines still strictly advise against co-administration with any medications that elevate gastric pH, as the resulting loss in bioavailability can lead to sub-therapeutic exposure and treatment failure.

References

1.[1] 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC, nih.gov. 1 2.[2] Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics - PMC, nih.gov. 2 3.[3] Pharmacokinetics of Dasatinib - Semantic Scholar, semanticscholar.org.3 4. Dabrafenib mesilate - Therapeutic Goods Administration (TGA), tga.gov.au. 5.[4] US11298356B1 - Amorphous solid dispersions of dasatinib and uses thereof - Google Patents, google.com. 4

Sources

Validation

Technical Guide: IC50 Validation Protocols for Morpholine-Thiazole Compounds

Executive Summary This guide provides a rigorous technical framework for validating the half-maximal inhibitory concentration (IC50) of Morpholine-Thiazole (MT) hybrids . While the thiazole moiety serves as a potent phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for validating the half-maximal inhibitory concentration (IC50) of Morpholine-Thiazole (MT) hybrids . While the thiazole moiety serves as a potent pharmacophore for targets like Carbonic Anhydrase II (CA-II) and various kinases (e.g., EGFR, PI3K), the morpholine ring is strategically incorporated to modulate lipophilicity and improve metabolic stability.

However, the photophysical properties of thiazole derivatives (potential fluorescence or quenching) and the redox activity of certain morpholine scaffolds necessitate specific assay choices to avoid false positives. This guide compares MT compounds against standard alternatives and outlines a self-validating, luminescence-based protocol superior to standard fluorescence methods for this chemical class.

Part 1: The Morpholine-Thiazole Advantage (Comparative Analysis)

Structural Performance: MT Hybrids vs. Standard Thiazoles

In drug discovery, "naked" thiazole scaffolds often suffer from poor aqueous solubility, leading to precipitation in assay buffers and erratic IC50 curves. The addition of a morpholine ring acts as a "solubility anchor."

Table 1: Physicochemical Comparison of Scaffolds

FeatureStandard Phenyl-ThiazoleMorpholine-Thiazole HybridImpact on IC50 Validation
Solubility (pH 7.4) Low (< 10 µM)High (> 100 µM)MTs reduce risk of compound precipitation at high concentrations, ensuring accurate upper-asymptote definition.
pKa Profile Neutral/Weakly BasicBasic (Nitrogen pKa ~8.3)MTs protonate at physiological pH, improving lysosomal trapping and target accumulation.
Metabolic Stability Moderate (CYP oxidation)High (Blocked metabolic soft spots)MTs maintain effective concentration longer in cell-based IC50 assays.
Optical Interference High (Often Fluorogenic)ModerateCritical: Thiazoles can interfere with FRET/FI assays. MTs require interference-resistant readouts.
Assay Platform Comparison: Selecting the Right Tool

For MT compounds, standard MTT or Fluorescence Intensity (FI) assays are prone to artifacts.

  • The Artifact Risk: Thiazole rings can exhibit intrinsic fluorescence (similar to Thiazole Orange) or act as quenchers in FRET assays.

  • The Redox Risk: Morpholine nitrogen can participate in redox cycling, potentially reducing tetrazolium salts (MTT) non-enzymatically, leading to false "viability" signals.

Recommendation: Use ATP-Bioluminescence (Enzymatic/Cellular) or Radiometric assays for validation.

Table 2: Validation Platform Matrix

Assay TypeMechanismSuitability for MT CompoundsVerdict
MTT/MTS Colorimetric (Redox)Low Risk of false negatives due to chemical reduction of tetrazolium by the scaffold.
FRET/TR-FRET FluorescenceMedium Risk of inner-filter effects or autofluorescence from the thiazole ring. Requires background correction.
ADP-Glo / CellTiter-Glo Luminescence (ATP)High Gold Standard. Luciferase signal is spectrally distinct and less susceptible to chemical interference.
33P-Radiometric Phospho-transferHighest Absolute accuracy; zero optical interference. Ideal for final validation of lead compounds.

Part 2: Validated IC50 Protocol (Luminescence-Based)

Target Model: Generic Kinase (e.g., EGFR) or CA-II Inhibition. Method: ADP-Glo (Enzymatic) or CellTiter-Glo (Cellular). Rationale: Eliminates optical interference common to thiazoles.

Reagents and Preparation
  • Compound Stock: Dissolve MT compound in 100% DMSO to 10 mM. Vortex for 1 minute to ensure complete solubilization (critical due to thiazole aggregation potential).

  • Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT. Note: DTT prevents oxidation of the thiazole sulfur.

Step-by-Step Workflow
Step 1: Acoustic/Manual Dispensing & Serial Dilution

Do not use simple 1:10 dilutions. Use a tight geometric series to capture the inflection point.

  • Start Conc: 100 µM (or 100x predicted IC50).

  • Dilution Factor: 1:3 (3.16-fold) to generate 10 points.

  • Vehicle Control: Backfill all wells to 1% DMSO final concentration. Variation in DMSO % will skew kinase activity.

Step 2: The "Interference Check" (Self-Validating Step)

Before adding the enzyme, measure the signal of the compound + substrate alone.

  • Why? To confirm the MT compound does not inhibit the Luciferase detection reagent itself.

  • Acceptance Criteria: Signal deviation < 10% compared to DMSO control.

Step 3: Enzymatic Reaction
  • Add Enzyme (e.g., EGFR, 2 nM final) to the plate containing compounds.

  • Incubate for 15 mins (Thermodynamic equilibration).

  • Add Substrate/ATP Mix (Km apparent concentration).

  • Incubate for 60 mins at Room Temp (22°C).

Step 4: Detection (ADP-Glo)
  • Add Reagent 1 (ADP-Glo) to terminate kinase reaction and deplete remaining ATP. Incubate 40 mins.

  • Add Reagent 2 (Kinase Detection) to convert ADP → ATP → Light. Incubate 30 mins.

  • Read Luminescence (Integration time: 0.5 - 1.0 sec).

Data Analysis & Curve Fitting

Fit data using a 4-Parameter Logistic (4PL) Non-Linear Regression :



  • X: Log of compound concentration.

  • Y: Normalized Response (0% = No Enzyme, 100% = DMSO Control).

  • Validation Check: The Hill Slope should be between -0.8 and -1.2. A slope < -2.0 suggests aggregation or non-specific denaturation (common with hydrophobic thiazoles).

Part 3: Visualization of Mechanism & Workflow

Chemical Logic of the Hybrid

The following diagram illustrates the functional synergy between the Morpholine and Thiazole moieties in the context of target binding and solubility.

ChemicalLogic Morpholine Morpholine Ring (Solubility Anchor) Linker Linker (Spacer) Morpholine->Linker Target Target Active Site (e.g., Kinase Hinge) Morpholine->Target Solvent Exposure Lysosome Lysosomal Trapping (pKa ~8.3) Morpholine->Lysosome Protonation Thiazole Thiazole Core (Pharmacophore) Linker->Thiazole Thiazole->Target H-Bond / Pi-Stacking

Caption: Functional decomposition of the Morpholine-Thiazole hybrid. The morpholine ring enhances PK properties, while the thiazole drives potency.[1]

Validated Assay Workflow

This flowchart details the critical "Interference Check" required for this specific compound class.

AssayWorkflow Start Compound Prep (10mM in DMSO) Dilution Serial Dilution (1:3 geometric) Start->Dilution Check Interference Check? (Compound + Detection Reagent) Dilution->Check Fail Signal Quenching/Fluorescence (STOP: Switch to Radiometric) Check->Fail >10% Deviation Pass No Interference (Proceed) Check->Pass <10% Deviation Incubation Enzyme + Substrate + ATP (60 min) Pass->Incubation Readout Luminescence Read (ADP-Glo) Incubation->Readout Fit 4PL Regression Calculate IC50 Readout->Fit

Caption: Decision tree for IC50 generation, emphasizing the mandatory interference checkpoint for thiazole-based compounds.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: Journal of Medicinal Chemistry (via NIH/PMC) Significance: Establishes the role of morpholine in modulating pKa and solubility for drug-like properties.[1]

  • Design, synthesis, and in vitro studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Source: RSC Advances (via NIH/PMC) Significance: Provides comparative IC50 data (14–20 µM range) for morpholine-thiazole hybrids against standard inhibitors.[1]

  • Comparison of MTT and ATP-based assays for the measurement of viable cell number. Source: Journal of Bioluminescence and Chemiluminescence Significance: Validates the superiority of ATP-luminescence over MTT for compounds with potential redox interference.

  • Thiazole orange as the fluorescent intercalator... interference issues. Source: Nucleic Acids Research / ResearchGate Significance: Highlights the intrinsic fluorescence risks of thiazole derivatives in optical assays.

  • In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination. Source: BenchChem Technical Guides Significance: Provides the baseline kinase protocol adapted for this guide.

Sources

Comparative

A Comparative Guide to Quality Control Benchmarks in the Synthesis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

Introduction In the landscape of pharmaceutical research and development, the molecule 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine stands as a significant scaffold, belonging to a class of heterocyclic compounds invest...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and development, the molecule 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine stands as a significant scaffold, belonging to a class of heterocyclic compounds investigated for a range of therapeutic applications. The morpholine and 2-aminothiazole moieties are prevalent in medicinal chemistry, known to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2] The reproducibility of preclinical and clinical results, however, is fundamentally tethered to the purity, consistency, and quality of the synthesized active pharmaceutical ingredient (API). Deviations in purity, even by a small percentage, can introduce unforeseen toxicities or alter biological activity, making robust quality control (QC) not just a regulatory hurdle, but a scientific necessity.[3]

This guide provides an in-depth comparison of quality control benchmarks for the synthesis of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind analytical choices, establish criteria for self-validating protocols, and compare methodologies to provide researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the integrity of their synthesis.

Primary Synthetic Pathway: A Modified Hantzsch Thiazole Synthesis

A common and efficient route to synthesize the target compound involves a variation of the Hantzsch thiazole synthesis. This pathway offers high convergence and utilizes readily available starting materials. The key steps involve the formation of a substituted thiourea and its subsequent cyclization with an α-haloketone, followed by a final reduction step. Understanding this pathway is critical for predicting potential impurities and establishing meaningful in-process controls.

Synthesis_Pathway cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Step 3: Nitro Group Reduction A 4-Morpholinoaniline C Morpholine-4-carbothioamide Intermediate A->C HCl, Reflux B Ammonium Thiocyanate E 4-(4-Nitrophenyl)-2-morpholinothiazole C->E Ethanol, Reflux D 2-Bromo-1-(4-nitrophenyl)ethanone D->E G 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (Final Product) E->G Reduction F SnCl2·2H2O / Fe, HCl Impurity_Formation Thiourea Morpholine-4- carbothioamide Main_Product 4-(4-Nitrophenyl)-2- morpholinothiazole Thiourea->Main_Product Desired Cyclization Impurity Bis-adduct Impurity (Hypothetical) Thiourea->Impurity Side Reaction Haloketone 2-Bromo-1-(4-nitrophenyl) ethanone Haloketone->Main_Product Impurity_Reactant Unreacted 4-Morpholinoaniline Impurity_Reactant->Impurity

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

Executive Summary & Risk Assessment Core Directive: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (CAS Registry Number often specific to synthesis batch or proprietary libraries; treat as High Hazard ) is a nitrogen-sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Assessment

Core Directive: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine (CAS Registry Number often specific to synthesis batch or proprietary libraries; treat as High Hazard ) is a nitrogen-sulfur heterocyclic amine. Due to the presence of the primary aromatic amine (aniline) moiety, the thiazole ring, and the morpholine substituent, this compound must be handled as a potential carcinogen , skin sensitizer , and aquatic toxin .

Immediate Action Required:

  • Do NOT dispose of down the drain.

  • Do NOT mix with oxidizing agents or acids during waste collection.

  • Mandatory: Incineration via a licensed hazardous waste contractor is the only acceptable disposal route.

Hazard Identification (Structure-Activity Relationship)

In the absence of a compound-specific Safety Data Sheet (SDS) from a primary vendor, safety protocols must be derived from the functional group hazards (Precautionary Principle).

Functional MoietyAssociated Hazard Class (GHS)Physiological Risk
Phenylamine (Aniline) Acute Tox. 3 (H301, H311, H331) Methemoglobinemia (blood toxicity), potential carcinogenicity, rapid skin absorption.
Thiazole Ring Acute Tox. 4 (H302) CNS depression, potential hepatic toxicity.
Morpholine Skin Corr.[1][2][3][4] 1B (H314) Corrosive/Irritant, respiratory sensitizer.

Composite Hazard Classification for Disposal:

  • Signal Word: DANGER

  • Waste Code (US RCRA): Recommended U-List equivalent (e.g., U012 for Aniline) or D001/D003 if reactive.

  • UN Transport: UN 2811 (Toxic Solid, Organic, N.O.S.)

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Standard nitrile gloves are often insufficient for aromatic amines due to permeation.

  • Respiratory: N95/P100 particulate respirator (solids) or Half-mask with ABEK1 filters (solutions).

  • Hands: Double-gloving required. Inner layer: Nitrile (4 mil). Outer layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) to prevent aniline absorption.

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Body: Tyvek® lab coat or chemical-resistant apron.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Contaminated Consumables)

Scope: Expired powder, filter cakes, weighing boats, and contaminated gloves.

  • Segregation: Isolate waste in a dedicated container labeled "Toxic Organic Solid - Nitrogen/Sulfur Heterocycle."

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar with a screw-top lid. Avoid metal containers due to potential reactivity with the amine/morpholine groups.

  • Chemical Deactivation (Spill/Residue only):

    • Note: Do not attempt to chemically neutralize bulk waste.

    • For trace residues: Wipe surfaces with 10% HCl (converts amine to hydrochloride salt, reducing volatility) followed by detergent water. Dispose of wipes as solid waste.

  • Labeling: Affix a hazardous waste tag detailing:

    • Chemical Name: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine

    • Hazards: Toxic, Irritant, Environmental Hazard.[2]

Protocol B: Liquid Waste (Mother Liquors & Solutions)

Scope: Reaction mixtures, HPLC effluents, or stock solutions.

  • Compatibility Check: Ensure the waste stream is Non-Halogenated Organic (unless halogenated solvents like DCM were used).

  • pH Adjustment: If the solution is acidic, do not neutralize if sending for incineration (neutralization can generate heat/gas). If basic (due to morpholine), keep separate from acid waste streams to prevent exothermic reaction.

  • Storage: Collect in a narrow-neck HDPE carboy (Jerrycan) with secondary containment.

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) to prevent pressure buildup if residual reactivity exists.

Visual Workflow: Waste Stream Decision Tree

This diagram guides the researcher through the logical decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste Generation: 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder / Contaminated Debris StateCheck->SolidPath Solid LiquidPath Liquid Solution / Mother Liquor StateCheck->LiquidPath Liquid SolidContainer Container: Wide-mouth HDPE Jar Label: 'Toxic Organic Solid' SolidPath->SolidContainer LiquidSolventCheck Solvent Type? LiquidPath->LiquidSolventCheck FinalStep Professional Disposal: High-Temp Incineration (Must handle NOx/SOx) SolidContainer->FinalStep HaloLiquid Halogenated Solvent (DCM, Chloroform) LiquidSolventCheck->HaloLiquid Contains Halogens NonHaloLiquid Non-Halogenated (MeOH, DMSO, Water) LiquidSolventCheck->NonHaloLiquid No Halogens HaloContainer Container: Carboy (Red Label) Stream: Halogenated Organic HaloLiquid->HaloContainer NonHaloContainer Container: Carboy (Green/Clear Label) Stream: Non-Halogenated Organic NonHaloLiquid->NonHaloContainer HaloContainer->FinalStep NonHaloContainer->FinalStep

Caption: Operational decision tree for segregating 4-(2-Morpholin-4-yl-thiazol-4-yl)-phenylamine waste streams to ensure compliance with incineration protocols.

Regulatory & Logistics Reference Table

ParameterSpecificationReference Standard
Disposal Method Rotary Kiln Incineration (1100°C+, 2 sec residence time)EU Directive 2010/75/EU (IED) [1]
US EPA Waste Code U012 (Aniline derivative default) or P-List (if acute tox confirmed)40 CFR § 261.33 [2]
European Waste Code 16 05 06 * (Lab chemicals consisting of dangerous substances)EWC / LoW [3]
Spill Cleanup Absorb with Vermiculite/Sand.[5] Do NOT use sawdust (fire hazard with amines).OSHA 1910.1450 [4]

Emergency Response (Spill Protocol)

Scenario: 500mg powder spill on benchtop.

  • Evacuate: Clear immediate area of personnel.

  • PPE Up: Don double gloves, goggles, and N95 mask.

  • Contain: Gently cover powder with wet paper towels (dampened with water) to prevent dust aerosolization.

  • Collect: Scoop damp material into the hazardous waste jar.

  • Decontaminate: Wash surface with 5% acetic acid or dilute HCl (to protonate the amine), then soap and water.

  • Report: Log incident with EHS department.

References

  • European Commission. (2010). Directive 2010/75/EU on industrial emissions (integrated pollution prevention and control). Official Journal of the European Union. Link

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (40 CFR Part 261).Link

  • European Chemicals Agency (ECHA). (2024). Waste Framework Directive: List of Waste (LoW).Link

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).Link

  • PubChem. (2024). Compound Summary: Aminophenyl-thiazole derivatives (General Hazard Data). National Library of Medicine. Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.